molecular formula C54H48ClN2O4+ B15554114 IR-825

IR-825

Cat. No.: B15554114
M. Wt: 824.4 g/mol
InChI Key: SPEHNGMUCASLRM-UHFFFAOYSA-O
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Description

IR-825 is a useful research compound. Its molecular formula is C54H48ClN2O4+ and its molecular weight is 824.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C54H48ClN2O4+

Molecular Weight

824.4 g/mol

IUPAC Name

4-[[2-[2-[3-[2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid

InChI

InChI=1S/C54H47ClN2O4/c1-53(2)46(56(32-34-16-20-40(21-17-34)51(58)59)44-28-24-36-10-5-7-14-42(36)48(44)53)30-26-38-12-9-13-39(50(38)55)27-31-47-54(3,4)49-43-15-8-6-11-37(43)25-29-45(49)57(47)33-35-18-22-41(23-19-35)52(60)61/h5-8,10-11,14-31H,9,12-13,32-33H2,1-4H3,(H-,58,59,60,61)/p+1

InChI Key

SPEHNGMUCASLRM-UHFFFAOYSA-O

Origin of Product

United States

Foundational & Exploratory

IR-825: A Technical Guide to a Near-Infrared Dye for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of IR-825, a near-infrared (NIR) cyanine (B1664457) dye. With its strong absorbance in the NIR region, this compound is a valuable tool for researchers in photothermal therapy (PTT), photodynamic therapy (PDT), and bioimaging. This document details its physicochemical characteristics, experimental protocols for its use, and the underlying mechanisms of its therapeutic action.

Core Chemical and Physical Properties

This compound, with the CAS Number 1558079-49-4, is a complex organic molecule. Its structure allows for strong absorption of light in the near-infrared spectrum, a region where biological tissues are most transparent. This property is crucial for its applications in deep-tissue imaging and therapy.

PropertyValueSource
CAS Number 1558079-49-4[1]
Molecular Formula C₅₄H₄₈BrClN₂O₄[1]
Molecular Weight 904.34 g/mol [1]
Appearance SolidN/A
Solubility Soluble in DMSO[1]

Optical Properties

The efficacy of this compound in photothermal and bioimaging applications is dictated by its optical properties. Upon excitation with near-infrared light, this compound efficiently converts this energy into heat, a critical aspect of photothermal therapy. It also exhibits fluorescence in the NIR region, enabling its use as an imaging agent.

ParameterValueSource
Excitation Maximum (λex) ~780 nm[2]
Emission Maximum (λem) ~830 nm[2]
Molar Extinction Coefficient (ε) ~198,181 M⁻¹cm⁻¹ (for the similar IR-820)N/A
Fluorescence Quantum Yield (ΦF) Low (conducive to high photothermal conversion)[N/A]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound, synthesized from various research publications.

Synthesis of this compound Loaded Nanoparticles

The encapsulation of this compound into nanoparticles enhances its stability and allows for targeted delivery. A common method for preparing these nanoparticles is nanoprecipitation.

Materials:

  • This compound dye

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Phospholipid-poly(ethylene glycol) (phospholipid-PEG)

  • Organic solvent (e.g., acetone (B3395972) or acetonitrile)

  • Deionized water

Procedure:

  • Dissolve this compound and PLGA in the chosen organic solvent.

  • Separately, dissolve the phospholipid-PEG in deionized water.

  • Under vigorous stirring, add the organic phase dropwise to the aqueous phase.

  • The nanoparticles will self-assemble as the organic solvent evaporates.

  • Continue stirring for several hours to ensure complete solvent evaporation.

  • Purify the nanoparticle suspension by centrifugation or dialysis to remove free this compound and other reagents.

  • Characterize the nanoparticles for size, zeta potential, and drug loading efficiency.

In Vitro Photothermal Cytotoxicity Assay

This protocol assesses the efficacy of this compound in killing cancer cells upon NIR irradiation.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • This compound loaded nanoparticles

  • Phosphate-buffered saline (PBS)

  • Cell viability assay kit (e.g., MTT, CCK-8)

  • 96-well plates

  • 808 nm NIR laser

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound loaded nanoparticles and incubate for a predetermined time (e.g., 4-24 hours).

  • Wash the cells with PBS to remove non-internalized nanoparticles.

  • Expose the designated wells to an 808 nm NIR laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5-10 minutes).

  • Include control groups: untreated cells, cells treated with nanoparticles but no laser, and cells with laser exposure but no nanoparticles.

  • After irradiation, incubate the cells for another 24 hours.

  • Assess cell viability using a standard assay like MTT or CCK-8.

In Vivo Photothermal Therapy

This protocol outlines the procedure for evaluating the antitumor efficacy of this compound in a mouse model.

Materials:

  • Tumor-bearing mice (e.g., BALB/c mice with 4T1 tumors)

  • This compound loaded nanoparticles

  • Saline solution

  • 808 nm NIR laser with a fiber optic cable

  • Infrared thermal imaging camera

Procedure:

  • When tumors reach a palpable size, randomly divide the mice into treatment and control groups.

  • Administer the this compound loaded nanoparticles via intravenous or intratumoral injection. A typical control group would receive a saline injection.

  • At a predetermined time post-injection (to allow for nanoparticle accumulation in the tumor), irradiate the tumor region with an 808 nm NIR laser (e.g., 1.0 W/cm² for 10 minutes).

  • Monitor the temperature of the tumor surface during irradiation using an infrared thermal camera.

  • Measure tumor volume and body weight of the mice regularly throughout the study.

  • At the end of the study, excise the tumors for histological analysis (e.g., H&E staining) to assess tissue damage.

Determination of Photothermal Conversion Efficiency (η)

This protocol determines the efficiency of this compound in converting light energy into heat.

Materials:

  • Aqueous dispersion of this compound loaded nanoparticles

  • Quartz cuvette

  • 808 nm NIR laser

  • Thermocouple or infrared thermal camera

  • Deionized water (as a reference)

Procedure:

  • Place the aqueous dispersion of this compound nanoparticles in a quartz cuvette.

  • Irradiate the sample with an 808 nm laser of known power density.

  • Record the temperature change over time until a steady-state temperature is reached.

  • Turn off the laser and record the cooling curve.

  • Calculate the photothermal conversion efficiency (η) using the following equation, which is derived from the energy balance of the system:

    η = [hA(T_max - T_surr) - Q_dis] / [I(1 - 10^(-A_808))]

    Where:

    • h is the heat transfer coefficient.

    • A is the surface area of the container.

    • T_max is the maximum steady-state temperature.

    • T_surr is the ambient temperature.

    • Q_dis is the heat dissipated from the light absorbed by the solvent and the cuvette.

    • I is the laser power.

    • A_808 is the absorbance of the nanoparticles at 808 nm.

Mechanisms and Signaling Pathways

Cellular Uptake of this compound Nanoparticles

The therapeutic efficacy of nanoparticle-encapsulated this compound is highly dependent on its successful internalization by target cells. The primary mechanism for this uptake is endocytosis .

Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR825_NP This compound Nanoparticle Membrane IR825_NP->Membrane Binding Endosome Endosome Membrane->Endosome Endocytosis (Clathrin/Caveolin-mediated) Lysosome Lysosome Endosome->Lysosome Trafficking IR825_release This compound Release Lysosome->IR825_release Escape or Degradation

Caption: Cellular uptake of this compound nanoparticles via endocytosis.

The process begins with the nanoparticles binding to the cell surface, followed by internalization into endosomes through mechanisms like clathrin- or caveolin-mediated endocytosis. These endosomes then traffic within the cell, often fusing with lysosomes. The acidic and enzyme-rich environment of the lysosome can lead to the degradation of the nanoparticle carrier and the subsequent release of this compound into the cytoplasm.

Photothermal Therapy (PTT) Workflow

The application of this compound in photothermal therapy follows a logical workflow from administration to therapeutic effect.

PTT_Workflow Admin Administration of This compound Nanoparticles Accumulation Tumor Accumulation (EPR Effect) Admin->Accumulation Irradiation NIR Laser Irradiation (808 nm) Accumulation->Irradiation Heat Localized Hyperthermia Irradiation->Heat Apoptosis Apoptosis & Necrosis Heat->Apoptosis Ablation Tumor Ablation Apoptosis->Ablation

Caption: Workflow of this compound mediated photothermal therapy.

Following systemic administration, this compound-loaded nanoparticles preferentially accumulate in tumor tissues due to the Enhanced Permeability and Retention (EPR) effect. Subsequent irradiation of the tumor with a near-infrared laser excites the this compound, leading to the generation of localized heat (hyperthermia). This rapid increase in temperature induces cell death through apoptosis and necrosis, ultimately resulting in tumor ablation.[1]

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided data and protocols should serve as a valuable resource for designing and conducting experiments utilizing this potent near-infrared dye.

References

An In-Depth Technical Guide to the Spectral Properties of IR-825 Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectral and physical properties of the near-infrared (NIR) fluorescent dye, IR-825. It is intended to be a valuable resource for researchers and professionals engaged in drug development and various biomedical applications, particularly in the field of photothermal therapy.

Core Properties of this compound

This compound is a heptamethine cyanine (B1664457) dye distinguished by its strong absorption and fluorescence in the near-infrared spectrum. Structurally, it possesses a carboxyl group, rendering it suitable for covalent conjugation to various molecules such as proteins, antibodies, and nanoparticles, thereby enabling targeted delivery and imaging. Its primary application lies in the realm of photothermal therapy (PTT), where its ability to convert light energy into heat is harnessed for therapeutic purposes.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below.

PropertyValue
Chemical Formula C₅₄H₄₈BrClN₂O₄
Molecular Weight 904.34 g/mol
Solubility Soluble in DMSO (4.55 mg/mL with heating)
Storage Conditions Long-term storage at -20°C is recommended
Spectral Properties
Spectral PropertyRepresentative Value (for IR-820 in Methanol)Unit
Absorption Maximum (λₘₐₓ) 820nm
Emission Maximum (λₑₘ) 850nm
Molar Extinction Coefficient (ε) 198,181L·mol⁻¹·cm⁻¹
Fluorescence Quantum Yield (Φf) Not available; typically low for PTT agents-

Note: The fluorescence quantum yield for dyes effective in photothermal therapy is inherently low, as the desired energy conversion pathway is non-radiative decay in the form of heat rather than the emission of photons.

Experimental Protocols

This section outlines the general methodologies for the characterization of the spectral properties of this compound and its application in photothermal therapy.

Measurement of Absorbance and Fluorescence Spectra

Objective: To determine the absorption and emission maxima of this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Due to its moderate solubility, sonication and gentle heating (e.g., to 60°C) may be necessary for complete dissolution.[1]

  • Working Solution: From the stock solution, prepare a dilute working solution in the desired solvent for spectral analysis (e.g., methanol (B129727) or phosphate-buffered saline, PBS). The concentration should be adjusted to yield an absorbance value between 0.1 and 0.5 at the absorption maximum to ensure linearity.

  • Absorbance Measurement:

    • Use a UV-Vis-NIR spectrophotometer.

    • Record the absorbance spectrum over a wavelength range of approximately 600 nm to 900 nm.

    • The wavelength at which the highest absorbance is recorded is the absorption maximum (λₘₐₓ).

  • Fluorescence Measurement:

    • Use a spectrofluorometer equipped with a near-infrared detector.

    • Excite the sample at its absorption maximum (λₘₐₓ).

    • Record the emission spectrum at a 90-degree angle to the excitation beam. The emission wavelength range should be scanned from just above the excitation wavelength to approximately 1000 nm.

    • The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λₑₘ).

Determination of Molar Extinction Coefficient

Objective: To quantify the light-absorbing capacity of this compound at a specific wavelength.

Methodology:

  • Serial Dilutions: Prepare a series of dilutions of this compound in a suitable solvent with known concentrations.

  • Absorbance Measurement: Measure the absorbance of each dilution at the absorption maximum (λₘₐₓ) using a spectrophotometer with a cuvette of a known path length (typically 1 cm).

  • Beer-Lambert Law Calculation: The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where:

    • A is the absorbance.

    • ε is the molar extinction coefficient.

    • c is the molar concentration of the dye.

    • l is the path length of the cuvette in cm. A plot of absorbance versus concentration should yield a straight line with a slope equal to εl.

In Vitro Photothermal Therapy Workflow

Objective: To evaluate the efficacy of this compound in inducing cell death upon laser irradiation.

Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in appropriate cell culture plates.

  • Incubation with this compound: Treat the cells with varying concentrations of this compound (often encapsulated in a nanocarrier for enhanced delivery) and incubate for a predetermined period to allow for cellular uptake.

  • Laser Irradiation: Expose the cells to an 808 nm NIR laser at a specific power density (e.g., 1 W/cm²) for a defined duration.

  • Cell Viability Assay: After irradiation, assess cell viability using a standard method such as the MTT assay or live/dead staining with fluorescence microscopy. A significant decrease in the viability of cells treated with this compound and subjected to laser irradiation, compared to control groups (no dye, no laser, or dye only), indicates a photothermal effect.

Visualizations

The following diagrams illustrate key experimental workflows related to the characterization and application of this compound.

spectral_characterization_workflow cluster_prep Sample Preparation cluster_analysis Spectral Analysis cluster_data Data Output stock Prepare this compound Stock Solution working Prepare Dilute Working Solutions stock->working abs_spec Measure Absorbance (UV-Vis-NIR) working->abs_spec fluo_spec Measure Fluorescence (Spectrofluorometer) working->fluo_spec lambda_max Determine λ_max (abs) abs_spec->lambda_max ext_coeff Calculate Molar Extinction Coefficient abs_spec->ext_coeff lambda_em Determine λ_em fluo_spec->lambda_em

Diagram 1: Workflow for Spectral Characterization of this compound.

ptt_workflow cluster_invitro In Vitro Photothermal Therapy cell_culture Culture Cancer Cells incubation Incubate with This compound Formulation cell_culture->incubation irradiation Irradiate with 808 nm Laser incubation->irradiation viability Assess Cell Viability (e.g., MTT Assay) irradiation->viability analysis Analyze Photothermal Efficacy viability->analysis

Diagram 2: Experimental Workflow for In Vitro Photothermal Therapy.

References

Unveiling the Photophysical Profile of IR-825: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core photophysical properties of the near-infrared (NIR) fluorescent dye, IR-825. Primarily utilized in pre-clinical research for applications such as photothermal therapy and fluorescence imaging, a comprehensive understanding of its excitation and emission characteristics is paramount for its effective implementation. This document provides a summary of available spectral data, detailed experimental protocols for its characterization, and a workflow for spectral analysis.

Core Photophysical Properties of this compound

This compound is a heptamethine cyanine (B1664457) dye recognized for its strong absorption and emission in the near-infrared spectrum. This characteristic makes it a valuable tool for deep-tissue imaging, where scattering and autofluorescence from endogenous molecules are minimized. The presence of a carboxylic acid functional group on the this compound molecule allows for its covalent conjugation to various targeting moieties, such as antibodies and nanoparticles, enabling site-specific delivery for therapeutic and diagnostic applications.[1]

While precise quantitative data for standalone this compound can be limited in publicly available literature, the following table summarizes its key spectral properties based on existing reports. For comparative purposes, data for Indocyanine Green (ICG), a structurally similar and well-characterized NIR dye, is also included.[2]

ParameterThis compoundIndocyanine Green (ICG)Solvent/Conditions
Absorption Maximum (λabs) ~810 nm780 - 800 nmVaries with solvent
Emission Maximum (λem) ~830 nm~820 nmVaries with solvent
Molar Extinction Coefficient (ε) Data not readily available~150,000 - 250,000 M-1cm-1In blood/plasma
Fluorescence Quantum Yield (ΦF) Data not readily available~0.01 - 0.03In aqueous solution

Note: The spectral properties of NIR dyes are highly sensitive to their environment, including solvent polarity and binding to macromolecules. The provided values should be considered as approximations.

When conjugated to polymeric nanomicelles, this compound has been reported to exhibit a fluorescence emission maximum at approximately 830 nm upon excitation at 780 nm. This slight shift compared to its general characteristics highlights the influence of the local microenvironment on its photophysical behavior.

Experimental Protocols for Spectral Characterization

To accurately determine the photophysical properties of this compound in a specific experimental context, the following detailed protocols are recommended.

Measurement of Absorption Spectrum

Objective: To determine the wavelength of maximum absorbance (λabs) and the molar extinction coefficient (ε) of this compound.

Materials:

  • This compound

  • High-purity solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Phosphate-buffered saline (PBS))

  • UV-Vis-NIR spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance and volumetric flasks

Methodology:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM). Protect the solution from light.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from approximately 1 µM to 10 µM.

  • Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range from 600 nm to 900 nm. Use the same solvent as a blank to zero the instrument.

  • Absorbance Measurement: Measure the absorbance of each dilution at the determined λabs. Ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).

  • Molar Extinction Coefficient Calculation: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient (ε) in M-1cm-1, where 'A' is the absorbance, 'c' is the concentration in M, and 'l' is the path length of the cuvette in cm.

Measurement of Fluorescence Emission Spectrum

Objective: To determine the wavelength of maximum emission (λem) and the relative fluorescence intensity of this compound.

Materials:

  • This compound solutions of known concentration (from absorbance measurements)

  • Spectrofluorometer with a near-infrared detector

  • Quartz fluorescence cuvettes

Methodology:

  • Instrument Setup: Set the excitation wavelength of the spectrofluorometer to the determined λabs of this compound (around 810 nm). Set the emission scan range from 820 nm to 900 nm.

  • Sample Measurement: Place a diluted solution of this compound (with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects) in the cuvette and acquire the fluorescence emission spectrum.

  • Data Analysis: Identify the wavelength at which the fluorescence intensity is maximal. This is the emission maximum (λem).

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield (ΦF) of this compound relative to a known standard.

Materials:

  • This compound solution

  • Quantum yield standard with a known ΦF in the NIR range (e.g., IR-26 or ICG in a specified solvent)[3]

  • UV-Vis-NIR spectrophotometer and spectrofluorometer

Methodology:

  • Standard and Sample Preparation: Prepare solutions of both the standard and this compound in the same solvent. The concentrations should be adjusted so that their absorbance at the excitation wavelength is identical and below 0.1.

  • Absorbance Measurement: Measure the absorbance of both the standard and the sample at the chosen excitation wavelength.

  • Fluorescence Measurement: Acquire the fluorescence emission spectra of both the standard and the sample under identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Quantum Yield Calculation: The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

    ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

    Where:

    • ΦF,std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    If the same solvent is used for both the sample and the standard, the refractive index term (nsample2 / nstd2) becomes 1.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for characterizing the excitation and emission spectra of this compound.

Caption: Experimental workflow for determining the photophysical properties of this compound.

This guide provides a foundational framework for researchers and professionals working with this compound. By following these detailed protocols, users can obtain accurate and reproducible data on its excitation and emission spectra, enabling the optimization of its use in various advanced applications.

References

IR-825 absorbance and fluorescence spectrum

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Absorbance and Fluorescence Spectrum of IR-825

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of the near-infrared (NIR) fluorescent dye this compound. This document collates available quantitative data, outlines detailed experimental protocols for spectral measurements, and presents a key signaling pathway associated with its therapeutic application.

Spectral Properties of this compound

This compound is a versatile organic dye with significant applications in biomedical research, particularly in photothermal therapy (PTT) and fluorescence imaging. Its photophysical characteristics, including absorbance and fluorescence, are crucial for these applications and are highly dependent on the molecular environment, such as the solvent used.

Quantitative Spectral Data
ParameterValueSolvent/ConditionsCitation
Absorbance Maximum (λabs) ~600 nm and ~820 nmNot specified[1][2]
Fluorescence Emission Maximum (λem) ~650 nmNot specified[1][2]
~830 nmConjugated to PEG-PLD[3]
Excitation Wavelength (λex) 600 nmNot specified[1][2]
780 nmConjugated to PEG-PLD[3]
Fluorescence Quantum Yield (Φf) 42%Upon 600 nm excitation[1][2]
Significantly DecreasedUpon 820 nm excitation[1][2]
Molar Extinction Coefficient (ε) Data not available-

Experimental Protocols

Accurate and reproducible measurement of the absorbance and fluorescence spectra of this compound is fundamental for its application. The following sections provide detailed methodologies for these measurements.

Protocol for Measuring Absorbance Spectrum

This protocol outlines the steps for determining the UV-Vis absorbance spectrum of this compound.

Materials:

  • This compound dye

  • Spectroscopy-grade solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO))

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Solvent Selection: Choose a high-purity, spectroscopy-grade solvent in which this compound is readily soluble. DMSO is a common choice for cyanine (B1664457) dyes.

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mM). Protect the solution from light to prevent photobleaching.

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to a concentration range where the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 400 nm to 900 nm).

    • Set the scan speed and slit width according to the instrument's manual for optimal resolution.

  • Blank Measurement: Fill a clean quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra.

  • Sample Measurement:

    • Rinse a quartz cuvette with a small amount of the this compound working solution before filling it.

    • Place the cuvette with the this compound solution in the sample holder.

    • Acquire the absorbance spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • If the molar extinction coefficient (ε) is to be calculated, use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Protocol for Measuring Fluorescence Spectrum

This protocol details the procedure for measuring the fluorescence emission and excitation spectra of this compound.

Materials:

  • This compound solution (prepared as in the absorbance protocol)

  • Fluorescence spectrophotometer (fluorometer)

  • Quartz cuvettes (1 cm path length, four-sided polished)

  • Spectroscopy-grade solvent

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Fluorometer Setup:

    • Turn on the fluorometer and allow the excitation lamp to stabilize.

    • Set the excitation and emission monochromators to the desired wavelengths. For an initial scan, the excitation wavelength can be set to one of the known absorbance maxima (e.g., 600 nm or 820 nm).

    • Set the excitation and emission slit widths to control the intensity and resolution.

  • Blank Measurement: Fill a clean quartz cuvette with the pure solvent and record a blank spectrum to account for Raman scattering and any intrinsic fluorescence of the solvent.

  • Emission Spectrum Measurement:

    • Place the cuvette with the this compound solution in the sample holder.

    • Set a fixed excitation wavelength (e.g., 600 nm).

    • Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength (e.g., 620 nm to 900 nm).

    • The resulting spectrum will show the fluorescence emission intensity as a function of wavelength. Identify the wavelength of maximum emission (λem).

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the determined λem.

    • Scan the excitation monochromator over a range of shorter wavelengths (e.g., 400 nm to 800 nm).

    • The resulting spectrum shows the fluorescence intensity at the emission maximum as a function of the excitation wavelength and should resemble the absorbance spectrum.

  • Quantum Yield Determination (Relative Method):

    • A fluorescent standard with a known quantum yield in the same solvent is required (e.g., Indocyanine Green in DMSO).

    • Measure the absorbance and integrated fluorescence intensity of both the this compound sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

    • The quantum yield (Φ) is calculated using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Signaling Pathway in Photothermal Therapy

This compound is a potent photothermal agent. Upon irradiation with NIR light, it efficiently converts light energy into heat, leading to localized hyperthermia and subsequent tumor cell death. One of the key mechanisms by which photothermal therapy induces an anti-tumor immune response is through the induction of immunogenic cell death (ICD).

PTT_ICD_Pathway cluster_0 Cellular Events cluster_1 Immunogenic Cell Death (ICD) Induction cluster_2 Immune Response Activation IR825 This compound Accumulation in Tumor Hyperthermia Localized Hyperthermia IR825->Hyperthermia NIR_Light NIR Light (e.g., 808 nm) NIR_Light->Hyperthermia Absorption & Heat Conversion ER_Stress ER Stress Hyperthermia->ER_Stress ROS ROS Production Hyperthermia->ROS HSP Surface Exposure of HSP70/90 Hyperthermia->HSP Cell_Death Tumor Cell Death (Apoptosis/Necrosis) ER_Stress->Cell_Death CRT Surface Exposure of Calreticulin (CRT) ER_Stress->CRT ROS->Cell_Death DAMPs Release of DAMPs (ATP, HMGB1) Cell_Death->DAMPs Immune_Attack Anti-Tumor Immune Response DC_Maturation Dendritic Cell (DC) Maturation & Antigen Presentation DAMPs->DC_Maturation 'Find me' & 'Eat me' signals CRT->DC_Maturation 'Eat me' signal HSP->DC_Maturation T_Cell T-Cell Priming & Activation DC_Maturation->T_Cell T_Cell->Immune_Attack

Caption: this compound mediated photothermal therapy induces immunogenic cell death.

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for conducting absorbance and fluorescence spectroscopy of this compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_abs Absorbance Spectroscopy cluster_fluo Fluorescence Spectroscopy Prep_Stock Prepare this compound Stock Solution Prep_Work Prepare Diluted Working Solutions Prep_Stock->Prep_Work Abs_Sample Measure this compound Absorbance Prep_Work->Abs_Sample Fluo_Em Measure Emission Spectrum Prep_Work->Fluo_Em Abs_Setup Setup UV-Vis Spectrophotometer Abs_Blank Measure Solvent Blank Abs_Setup->Abs_Blank Abs_Blank->Abs_Sample Abs_Analysis Analyze Spectrum (λmax) Abs_Sample->Abs_Analysis Abs_Analysis->Fluo_Em Inform λex choice Fluo_Setup Setup Fluorometer Fluo_Blank Measure Solvent Blank Fluo_Setup->Fluo_Blank Fluo_Blank->Fluo_Em Fluo_Ex Measure Excitation Spectrum Fluo_Em->Fluo_Ex Fluo_QY Determine Quantum Yield Fluo_Ex->Fluo_QY

Caption: Workflow for absorbance and fluorescence analysis of this compound.

References

Unveiling the Photophysical Behavior of IR-825: A Technical Guide to Quantum Yield in Diverse Solvent Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum yield of the near-infrared (NIR) cyanine (B1664457) dye IR-825 across various solvent environments. Understanding the photophysical properties of this compound is critical for its application in fields such as bioimaging, biosensing, and photothermal therapy. This document offers a compilation of available data, detailed experimental protocols for quantum yield determination, and visualizations of its application in key research workflows.

Quantitative Analysis of this compound Quantum Yield

The fluorescence quantum yield (Φf) of a fluorophore is a measure of its emission efficiency, defined as the ratio of photons emitted to photons absorbed. This parameter is highly sensitive to the surrounding solvent environment. While comprehensive data for this compound is limited, the following table summarizes the reported quantum yield for the structurally analogous dye, IR-820, which provides a valuable reference point. It is important to note that these values should be considered as estimates for this compound and may vary based on the specific experimental conditions.

Solvent/MediumQuantum Yield (Φf) (%)Citation
Water0.313[1]
Serum2.521[1]

Note: The data presented is for IR-820, a closely related indocyanine dye, and serves as an approximation for this compound due to a lack of extensive published data for the latter.

Experimental Protocols for Quantum Yield Determination

Accurate determination of fluorescence quantum yield is paramount for the reliable application of fluorophores like this compound. The most common method is the relative quantum yield measurement, which involves comparing the fluorescence of the sample to a well-characterized standard.

Relative Quantum Yield Measurement Protocol

This protocol outlines the steps for determining the relative fluorescence quantum yield of this compound in a given solvent.

Materials:

  • Spectrofluorometer with a corrected emission spectrum feature

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound

  • A suitable quantum yield standard (e.g., Indocyanine Green (ICG) in DMSO, with a known quantum yield)

  • Spectroscopic grade solvents

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the quantum yield standard in the appropriate solvent.

    • Prepare a stock solution of this compound in the solvent of interest.

    • Prepare a series of dilutions for both the standard and the sample, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectrum of each dilution of the standard and the sample. The excitation wavelength should be the same for both.

    • Ensure that the emission is collected over the entire fluorescence band.

    • Record the fluorescence spectrum of a solvent blank for background subtraction.

  • Data Analysis:

    • Correct the emission spectra for the instrument's response.

    • Integrate the area under the corrected fluorescence emission spectrum for each dilution of the standard and the sample.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

    • Determine the slope of the linear fit for both plots.

  • Quantum Yield Calculation:

    • The quantum yield of the sample (Φf_sample) is calculated using the following equation:

      Φf_sample = Φf_std * (m_sample / m_std) * (η_sample^2 / η_std^2)

      Where:

      • Φf_std is the quantum yield of the standard.

      • m_sample and m_std are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

      • η_sample and η_std are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, this term becomes 1.

Visualizing this compound in Research Workflows

This compound is extensively utilized in biomedical research, particularly in the development of theranostics for cancer. The following diagrams, generated using the DOT language, illustrate key experimental workflows.

Photothermal Therapy (PTT) Workflow using this compound Loaded Nanoparticles

PTT_Workflow cluster_preparation Nanoparticle Formulation cluster_invivo In Vivo Application cluster_treatment Photothermal Ablation IR825 This compound Dye Nanoparticle This compound Loaded Nanoparticles IR825->Nanoparticle Encapsulation Polymer Biocompatible Polymer Polymer->Nanoparticle Injection Systemic Administration Nanoparticle->Injection Accumulation EPR Effect Mediated Accumulation Injection->Accumulation Tumor Tumor Site NIR_Laser NIR Laser Irradiation (808 nm) Accumulation->Tumor Heat Localized Hyperthermia NIR_Laser->Heat Photothermal Conversion Apoptosis Tumor Cell Apoptosis/Necrosis Heat->Apoptosis Cell_Imaging_Workflow cluster_cell_culture Cell Culture & Labeling cluster_imaging Fluorescence Microscopy CancerCells Cancer Cells in Culture Incubation Incubation CancerCells->Incubation IR825_Sol This compound Solution or Conjugate IR825_Sol->Incubation LabeledCells This compound Labeled Cancer Cells Incubation->LabeledCells Microscope NIR Fluorescence Microscope LabeledCells->Microscope Excitation Excitation (e.g., 780 nm) Microscope->Excitation Emission NIR Emission (e.g., >800 nm) Excitation->Emission Fluorescence Image Cellular Image Emission->Image Detection

References

In-depth Technical Guide: Photostability of IR-825 Under Laser Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-825 is a near-infrared (NIR) heptamethine cyanine (B1664457) dye with significant potential in various biomedical applications, including photothermal therapy (PTT), photoacoustic imaging, and as a component in drug delivery systems. A critical parameter governing its efficacy and safety in these applications is its photostability—or lack thereof—under laser irradiation. This technical guide provides a comprehensive overview of the current understanding of this compound's photostability, detailing experimental methodologies to assess its degradation, summarizing available quantitative data, and discussing the underlying mechanisms.

Core Concepts in Photostability

Photostability refers to a molecule's resistance to chemical change or decomposition upon exposure to light. For fluorescent dyes like this compound, this process, often termed photobleaching, leads to an irreversible loss of fluorescence. The key metrics for quantifying photostability include the photodegradation rate and the photobleaching quantum yield (Φ) . A lower quantum yield signifies higher photostability.

The photostability of a dye is influenced by a multitude of factors, including the intensity and wavelength of the irradiation source, the chemical environment (e.g., solvent, pH, presence of oxygen), and the molecular structure of the dye itself.

Photostability of this compound: A Double-Edged Sword

In the context of its applications, the photostability of this compound is a nuanced characteristic. While high photostability is desirable for imaging applications requiring prolonged or repeated exposure, a controlled degradation can be advantageous in therapeutic settings.

For photothermal therapy, the degradation of this compound after it has exerted its therapeutic effect is considered a beneficial attribute for biosafety. The breakdown of the dye into smaller, more easily cleared molecules can reduce the potential for long-term toxicity. For instance, in studies involving this compound-conjugated polymeric nanomicelles, the degradation of the nanostructures after laser irradiation is highlighted as a key feature for ensuring post-treatment biosafety[1].

Quantitative Analysis of this compound Photodegradation

While the qualitative understanding of this compound's photodegradation is established, specific quantitative data remains sparse in publicly available literature. The following table summarizes the type of quantitative data that is crucial for a thorough assessment of this compound's photostability. Note: Specific values for this compound are largely unavailable and require direct experimental determination.

ParameterDescriptionTypical UnitsImportance
Photodegradation Rate Constant (k) The rate at which the concentration of this compound decreases upon laser irradiation.s⁻¹ or min⁻¹Indicates the speed of degradation under specific conditions.
Photobleaching Quantum Yield (Φ) The efficiency of the photodegradation process, defined as the number of molecules degraded per photon absorbed.DimensionlessA fundamental measure of a molecule's intrinsic photostability.
Half-life (t₁/₂) The time required for the concentration or fluorescence intensity of this compound to decrease by 50%.s or minProvides a practical measure of how long the dye remains effective under irradiation.

Experimental Protocols for Assessing Photostability

A standardized protocol for evaluating the photostability of this compound under laser irradiation is essential for reproducible and comparable results. The following outlines a general methodology based on common practices for other photosensitive agents.

Sample Preparation
  • Solvent Selection: Dissolve this compound in a solvent relevant to its intended application (e.g., phosphate-buffered saline (PBS) for biological studies, ethanol, or DMSO). The solvent can significantly impact photostability.

  • Concentration: Prepare a stock solution of this compound and dilute it to a working concentration that yields a measurable absorbance (typically in the range of 0.1 to 1.0) at its maximum absorption wavelength (λₘₐₓ).

  • Controls: Prepare a "dark" control sample, which is identical to the experimental sample but is shielded from light to account for any thermal degradation.

Laser Irradiation Setup
  • Laser Source: Utilize a continuous wave (CW) diode laser with a wavelength that overlaps with the absorption spectrum of this compound, most commonly an 808 nm laser for photothermal applications.

  • Power Density: The laser power should be precisely controlled and measured. The power density (in W/cm²) at the sample surface is a critical parameter.

  • Beam Profile: Ensure a uniform beam profile to irradiate the sample homogeneously.

  • Temperature Control: For photothermal studies, it is crucial to monitor and control the temperature of the sample, as heat can also contribute to degradation.

Analytical Methods for Monitoring Degradation
  • UV-Vis Spectroscopy: This is the most common method to monitor the photodegradation of this compound. The decrease in the absorbance at the λₘₐₓ of the dye over time is directly proportional to the decrease in its concentration.

    • Procedure: Record the UV-Vis absorption spectrum of the this compound solution before and at various time intervals during laser irradiation.

  • Fluorescence Spectroscopy: As this compound is a fluorescent dye, its degradation can be tracked by the decrease in its fluorescence emission intensity over time.

    • Procedure: Measure the fluorescence emission spectrum of the solution at regular intervals while irradiating the sample.

  • Mass Spectrometry (MS): To identify the degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

    • Procedure: Analyze samples of this compound solution before and after irradiation to separate and identify the parent molecule and its photoproducts based on their mass-to-charge ratios.

Visualization of Experimental Workflow and Degradation Pathway

Experimental Workflow for Photostability Assessment

G cluster_prep Sample Preparation cluster_irrad Laser Irradiation cluster_analysis Analysis cluster_data Data Interpretation prep1 Dissolve this compound in Solvent prep2 Prepare Working Solution prep1->prep2 prep3 Prepare Dark Control prep2->prep3 irrad1 Setup Laser (808 nm) prep3->irrad1 Place samples irrad2 Set Power Density irrad3 Irradiate Sample analysis1 UV-Vis Spectroscopy irrad3->analysis1 Measure Absorbance analysis2 Fluorescence Spectroscopy irrad3->analysis2 Measure Fluorescence analysis3 LC-MS irrad3->analysis3 Analyze Products data1 Calculate Degradation Rate analysis1->data1 data2 Determine Quantum Yield analysis1->data2 analysis2->data1 data3 Identify Degradation Products analysis3->data3

Caption: Workflow for assessing the photostability of this compound.

Hypothesized Photodegradation Pathway

The primary mechanism for the photodegradation of cyanine dyes, including this compound, is believed to involve singlet oxygen (¹O₂). Upon laser irradiation, the dye can act as a photosensitizer, transferring energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen. This singlet oxygen can then attack the polymethine chain of the dye, leading to its cleavage and the formation of smaller, non-fluorescent degradation products.

G IR825 This compound (Ground State) IR825_excited This compound (Excited State) IR825->IR825_excited Laser Irradiation (808 nm) Degradation Degradation Products IR825_excited->IR825 Fluorescence O2_singlet ¹O₂ (Singlet Oxygen) IR825_excited->O2_singlet Energy Transfer O2_triplet ³O₂ (Triplet Oxygen) O2_singlet->Degradation Reaction with this compound

Caption: Proposed mechanism of this compound photodegradation via singlet oxygen.

Conclusion

The photostability of this compound is a critical parameter that dictates its performance and safety in biomedical applications. While it is generally understood that this compound undergoes photodegradation upon laser irradiation, a comprehensive and quantitative understanding is still emerging. For researchers and drug development professionals, it is imperative to conduct thorough photostability studies under conditions that mimic the intended application. The experimental protocols and analytical methods outlined in this guide provide a framework for such investigations. Future work should focus on elucidating the precise degradation pathways and quantifying the photobleaching quantum yield of this compound under various conditions to enable the rational design of more stable or controllably degradable formulations for advanced therapeutic and diagnostic applications.

References

Navigating the Challenges of IR-825 Solubility in Aqueous Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The near-infrared (NIR) fluorescent dye IR-825 holds significant promise for a range of biomedical applications, most notably in photothermal therapy (PTT). However, its effective use in biological systems is often hampered by its limited solubility in aqueous solutions such as phosphate-buffered saline (PBS) and cell culture media. This technical guide provides an in-depth overview of the solubility characteristics of this compound, outlines detailed experimental protocols for its preparation and use in vitro, and illustrates key experimental workflows.

Core Challenge: The Hydrophobic Nature of this compound

This compound belongs to the cyanine (B1664457) dye family, specifically the non-sulfonated category. This structural characteristic imparts a significant hydrophobic nature to the molecule, leading to poor solubility in water-based solutions and a propensity to aggregate. This aggregation can quench its fluorescence and reduce its photothermal efficacy. Therefore, appropriate preparation methods are crucial for achieving a stable and effective working solution for experimental use.

Quantitative Solubility Data

Direct quantitative solubility data for this compound in PBS and cell culture media is not widely published, likely due to its very low aqueous solubility. However, solubility in an organic solvent has been reported, which serves as a starting point for preparing aqueous dilutions.

SolventSolubilityMolar ConcentrationMethod
Dimethyl Sulfoxide (B87167) (DMSO)4.55 mg/mL5.52 mMRequires sonication and warming to 60°C.[1]

Experimental Protocols

Given the hydrophobic nature of this compound, a common strategy is to first prepare a concentrated stock solution in an organic solvent and then dilute it into the desired aqueous medium.

Protocol 1: Preparation of an this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Water bath or heat block

  • Sonicator

Procedure:

  • Weigh the desired amount of this compound powder in a suitable sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 5 mM stock solution, add the corresponding volume of DMSO).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Warm the solution to 60°C using a water bath or heat block.

  • Sonicate the solution for 10-15 minutes to ensure complete dissolution.[1]

  • Visually inspect the solution to ensure no particulate matter is present.

  • Store the stock solution in small aliquots at -20°C, protected from light.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Media

This protocol details the dilution of the DMSO stock solution into an aqueous medium for in vitro experiments. Rapid and thorough mixing is critical to prevent precipitation.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Phosphate-Buffered Saline (PBS) or desired cell culture medium

  • Vortex mixer

Procedure:

  • Pre-warm the desired volume of PBS or cell culture medium to 37°C.

  • While vigorously vortexing the aqueous medium, add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired working concentration (e.g., 10-20 µM).

  • Continue to vortex for an additional 30-60 seconds to ensure uniform dispersion.

  • Use the freshly prepared working solution immediately to minimize the risk of aggregation and precipitation over time.

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the preparation and application of this compound.

G cluster_0 Preparation of this compound Stock Solution cluster_1 Preparation of Aqueous Working Solution IR-825_Powder This compound Powder Dissolution Dissolve in DMSO IR-825_Powder->Dissolution Anhydrous_DMSO Anhydrous DMSO Anhydrous_DMSO->Dissolution Heating_Sonication Heat to 60°C & Sonicate Dissolution->Heating_Sonication Stock_Solution This compound Stock Solution (e.g., 5 mM in DMSO) Heating_Sonication->Stock_Solution Dilution Add Stock Solution Dropwise Stock_Solution->Dilution Aqueous_Medium PBS or Cell Culture Medium Vortexing Vigorous Vortexing Aqueous_Medium->Vortexing Vortexing->Dilution Working_Solution This compound Working Solution (e.g., 10-20 µM) Dilution->Working_Solution G NIR_Light Near-Infrared Light (e.g., 808 nm) IR825 This compound Dye NIR_Light->IR825 Energy_Absorption Light Energy Absorption IR825->Energy_Absorption Heat_Generation Heat Generation (Hyperthermia) Energy_Absorption->Heat_Generation Cell_Death Tumor Cell Ablation Heat_Generation->Cell_Death

References

IR-825 as a Photosensitizer for Photodynamic Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic strategy for various cancers, predicated on the interplay of three core components: a photosensitizer, light of a specific wavelength, and molecular oxygen.[1][2][3] The photosensitizer, a non-toxic agent, is administered and preferentially accumulates in tumor tissues.[4] Subsequent irradiation of the tumor with light of an appropriate wavelength excites the photosensitizer, leading to the generation of cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, which in turn induces tumor cell death through apoptosis, necrosis, or autophagy.[5][6] A significant limitation of conventional PDT is the shallow penetration depth of visible light into biological tissues, restricting its application to superficial tumors.[7] This has spurred the development of photosensitizers activated by near-infrared (NIR) light (700-1100 nm), which offers deeper tissue penetration.[7][8] IR-825, a small molecule cyanine (B1664457) dye, has emerged as a promising NIR photosensitizer, demonstrating excellent thermal conversion performance and absorbance in the NIR spectrum.[9]

Core Properties of this compound

This compound is a near-infrared fluorescent dye belonging to the heptamethine cyanine family.[10][11] Its chemical structure is amenable to modification, often featuring a carboxyl group (COOH) that allows for covalent conjugation to other molecules, such as polymers or targeting ligands, to improve its stability, solubility, and tumor-targeting capabilities.[9][11]

Photophysical and Photochemical Characteristics

The therapeutic efficacy of this compound in phototherapy is rooted in its distinct photophysical properties. It exhibits strong absorption in the NIR region, which is crucial for treating deep-seated tumors. Upon excitation, it can transition to an excited singlet state and then to a longer-lived triplet state. This triplet state can then transfer energy to molecular oxygen to generate ROS, the cornerstone of PDT.[6] Concurrently, this compound is an excellent photothermal agent, efficiently converting absorbed light energy into heat, a property exploited in photothermal therapy (PTT).[9] The dual functionality of this compound allows for a synergistic combination of PDT and PTT, potentially leading to enhanced therapeutic outcomes.[12]

Table 1: Photophysical and Formulation Properties of this compound and its Nanoparticle Formulations

ParameterValue / DescriptionReferences
Dye Class Heptamethine Cyanine[10][13]
Excitation Wavelengths ~780 nm (for NIR fluorescence/PTT), ~552 nm (for visible fluorescence)[10][13]
Emission Wavelengths ~830 nm (NIR), ~610 nm (Visible)[10][13]
Key Functional Group Carboxyl (COOH) for conjugation[11]
Therapeutic Modalities Photodynamic Therapy (PDT), Photothermal Therapy (PTT)[9][12]
Drug Loading Rate (in PEG-PLD Nanomicelles) ~21.0%[10][13]
Charge-Reversal Nanoparticle System MPPD@IR825/DTX NPs designed for pH-responsive drug release in acidic tumor microenvironments.[9]

Mechanism of Action in Photodynamic Therapy

The therapeutic effect of this compound-mediated PDT is a multi-step process involving cellular uptake, subcellular localization, light-induced ROS generation, and the subsequent activation of cell death pathways.

Cellular Uptake and Subcellular Localization

For effective PDT, the photosensitizer must be efficiently internalized by cancer cells. Due to its hydrophobic nature, this compound is often encapsulated within or conjugated to nanocarriers.[9] These nanoparticle formulations facilitate cellular uptake, which typically occurs through endocytosis.[14][15][16] The specific endocytic pathway can be influenced by the nanoparticle's size, surface charge, and any targeting ligands.[14][16]

Once internalized, the subcellular localization of the photosensitizer is a critical determinant of the resulting cell death mechanism.[2] Damage to different organelles initiates distinct signaling cascades. Studies using this compound conjugated nanomicelles have shown localization primarily in the mitochondria and endoplasmic reticulum.[10][13] Targeting mitochondria is particularly effective as it is central to apoptosis.

Figure 1: Cellular Uptake and Trafficking of this compound Nanoparticles cluster_extracellular Extracellular Space cluster_cell Cancer Cell IR825_NP This compound Nanoparticle Membrane Plasma Membrane IR825_NP->Membrane Binding Endosome Endosome Membrane->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Maturation Mitochondrion Mitochondrion Endosome->Mitochondrion Endosomal Escape & Targeting ER Endoplasmic Reticulum Endosome->ER Endosomal Escape & Targeting

Caption: Cellular uptake and trafficking of this compound nanoparticles.

Generation of Reactive Oxygen Species (ROS)

The central event in PDT is the photochemical reaction that produces ROS.[6] After this compound accumulates in the tumor, the area is irradiated with NIR light.[17] The this compound molecule absorbs a photon, transitioning to an excited singlet state (¹PS). It can then undergo intersystem crossing to a longer-lived excited triplet state (³PS). This triplet state photosensitizer can then react with molecular oxygen (³O₂) via two main pathways:

  • Type I Reaction: The ³PS* can react with a substrate to produce radical ions, which then react with oxygen to form ROS like superoxide (B77818) anions (O₂⁻) and hydroxyl radicals (•OH).[18]

  • Type II Reaction: The ³PS* can directly transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[6][19] The Type II process is generally considered the dominant mechanism in PDT.[6]

Figure 2: Photochemical Mechanism of ROS Generation PS This compound (S0) PS1 Excited Singlet State (S1) PS->PS1 Absorption Light NIR Light (hν) Light->PS PS3 Excited Triplet State (T1) PS1->PS3 Intersystem Crossing O2 Molecular O2 ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) Damage Cellular Damage ROS->Damage PS3O2 PS3O2 PSROS PSROS PS3O2->PSROS Energy Transfer (Type II) Figure 3: PDT-Induced Cell Death Signaling ROS ROS Generation Mito Mitochondrial Damage ROS->Mito ER ER Stress ROS->ER Membrane Membrane Lipid Peroxidation ROS->Membrane Autophagy Autophagy ROS->Autophagy Modulates PI3K/AKT/mTOR Caspase Caspase Activation Mito->Caspase Cytochrome c release Apoptosis Apoptosis ER->Apoptosis Necrosis Necrosis Membrane->Necrosis Caspase->Apoptosis Figure 4: Experimental Workflow for In Vivo Antitumor Study Start Start Tumor_Implant Tumor Cell Implantation Start->Tumor_Implant Tumor_Growth Tumor Growth to Palpable Size Tumor_Implant->Tumor_Growth Grouping Random Grouping of Mice Tumor_Growth->Grouping Injection Intravenous Injection (this compound Formulation or Control) Grouping->Injection Accumulation Drug Accumulation in Tumor Injection->Accumulation Irradiation NIR Laser Irradiation of Tumor Accumulation->Irradiation Monitoring Monitor Tumor Volume & Body Weight Irradiation->Monitoring Endpoint Endpoint: Sacrifice & Analysis Monitoring->Endpoint

References

Carboxyl Group Reactivity of IR-825 for Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carboxyl group reactivity of the near-infrared (NIR) fluorescent dye IR-825 for bioconjugation applications. This compound, a heptamethine cyanine (B1664457) dye, possesses a terminal carboxylic acid group that serves as a versatile handle for covalent attachment to a wide range of biomolecules. This guide details the fundamental chemistry, experimental protocols, quantitative data, and relevant biological pathways associated with this compound bioconjugation, enabling researchers to effectively utilize this powerful tool in drug delivery, molecular imaging, and diagnostics.

Introduction to this compound and its Carboxyl Group

This compound is a valuable tool in biomedical research due to its strong absorbance and fluorescence in the NIR window (700-900 nm), which allows for deep tissue penetration and minimal autofluorescence from biological tissues.[1] The presence of a carboxyl (-COOH) functional group on the this compound molecule is a key feature for its application in bioconjugation.[2] This group, while relatively unreactive on its own, can be readily activated to form a highly reactive intermediate that efficiently couples with primary amines on biomolecules, such as the lysine (B10760008) residues of proteins, to form stable amide bonds.

Bioconjugation Chemistry of this compound's Carboxyl Group

The most prevalent and efficient method for activating the carboxyl group of this compound for bioconjugation is through the use of carbodiimide (B86325) chemistry, specifically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).

The reaction proceeds in two main steps:

  • Activation of the Carboxyl Group: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.

  • Formation of a Stable NHS Ester: To improve reaction efficiency and stability, NHS or sulfo-NHS is added. It reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This NHS ester is less susceptible to hydrolysis and can be stored for short periods or used immediately for conjugation.

  • Amide Bond Formation: The NHS ester of this compound readily reacts with primary amines (e.g., on proteins, peptides, or amine-modified oligonucleotides) at a slightly basic pH to form a stable amide bond, covalently linking the dye to the biomolecule.

G cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) IR825_COOH This compound-COOH O_acylisourea O-acylisourea Intermediate (unstable) IR825_COOH->O_acylisourea + EDC EDC EDC IR825_NHS This compound-NHS Ester (amine-reactive) O_acylisourea->IR825_NHS + NHS NHS NHS / Sulfo-NHS Conjugate This compound-Biomolecule Conjugate (Stable Amide Bond) IR825_NHS->Conjugate + Biomolecule-NH₂ Biomolecule_NH2 Biomolecule-NH₂ NHS_byproduct NHS (byproduct)

Diagram 1: EDC/NHS activation and bioconjugation of this compound.

Quantitative Data on this compound Bioconjugation

The efficiency of this compound bioconjugation can be assessed through various quantitative parameters, including drug loading rate and degree of labeling (DOL).

ParameterDescriptionTypical Values & ConditionsReference
Drug Loading Rate The weight percentage of the conjugated molecule (this compound) in the final bioconjugate.~21.0% for IR825-NH₂ conjugated to a hydrophilic block copolymer.[3]
Degree of Labeling (DOL) The average number of dye molecules conjugated to a single protein molecule.Optimal DOL for antibodies is typically between 2 and 10 to avoid self-quenching of fluorescence.[4]

Table 1: Quantitative Parameters for this compound Bioconjugation

The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of this compound (~820 nm).

Experimental Protocols

This section provides a detailed, generalized protocol for the bioconjugation of this compound to a protein, such as bovine serum albumin (BSA) or an antibody, using EDC/NHS chemistry.

Materials and Reagents
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Protein (e.g., BSA, antibody) in an amine-free buffer (e.g., PBS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification column (e.g., Sephadex G-25 size-exclusion column)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Step-by-Step Conjugation Protocol

G start Start prep_protein 1. Prepare Protein Solution (e.g., 2 mg/mL in PBS) start->prep_protein prep_ir825 2. Prepare this compound Solution (e.g., 1 mg/mL in DMF/DMSO) prep_protein->prep_ir825 activation 3. Activate this compound Add EDC and NHS to this compound solution in Activation Buffer. Incubate for 15-30 min at RT. prep_ir825->activation conjugation 4. Conjugate to Protein Add activated this compound to protein solution. Incubate for 2 hours at RT, protected from light. activation->conjugation quenching 5. Quench Reaction Add quenching solution (Tris or Glycine). Incubate for 15-30 min. conjugation->quenching purification 6. Purify Conjugate Size-exclusion chromatography (e.g., Sephadex G-25). quenching->purification characterization 7. Characterize Conjugate UV-Vis for DOL, SDS-PAGE for purity. purification->characterization end End characterization->end

Diagram 2: Experimental workflow for this compound bioconjugation.

Detailed Steps:

  • Prepare Protein Solution: Dissolve the protein in PBS at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.

  • Prepare this compound Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO, and then dilute with Activation Buffer to the desired concentration.

  • Activate this compound:

    • Add a 5- to 20-fold molar excess of EDC and NHS (or sulfo-NHS) to the this compound solution.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugate to Protein:

    • Add the activated this compound solution to the protein solution. A typical starting molar ratio of this compound to protein is 10:1 to 20:1.

    • Incubate the reaction for 2 hours at room temperature, protected from light.

  • Quench Reaction: Add a quenching solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes.

  • Purify Conjugate: Remove unconjugated dye and reaction byproducts by size-exclusion chromatography. Elute with PBS.

  • Characterize Conjugate:

    • Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm and ~820 nm. Calculate the DOL using the Beer-Lambert law and the extinction coefficients of the protein and this compound.

    • Purity: Analyze the conjugate by SDS-PAGE. The fluorescently labeled protein should show a band at a slightly higher molecular weight than the unlabeled protein.

Stability of this compound Bioconjugates

The stability of bioconjugates is crucial for their successful application.

ParameterStorage ConditionsExpected StabilityReference
Short-term 4°C in a sterile, dark environmentStable for several weeks to months.[2]
Long-term -20°C or -80°C in a sterile, dark environmentStable for months to over a year.[2]
In Serum 37°CStability can be variable and depends on the linker chemistry and conjugation site. Some loss of conjugate may be observed over 72 hours.[5][6]

Table 2: General Stability of Cyanine Dye Bioconjugates

Application in Photothermal Therapy and Relevant Signaling Pathways

This compound bioconjugates are extensively used as photothermal agents in cancer therapy. Upon irradiation with an NIR laser, this compound converts light energy into heat, leading to localized hyperthermia and subsequent cancer cell death. This process can induce immunogenic cell death (ICD), which activates the host's immune system to attack remaining cancer cells.

G cluster_PTT Photothermal Therapy (PTT) cluster_Cellular_Response Cellular Response NIR_Light NIR Light (808 nm) IR825_Conjugate This compound Bioconjugate NIR_Light->IR825_Conjugate Heat Localized Heat (Hyperthermia) IR825_Conjugate->Heat Cell_Death Tumor Cell Death (Apoptosis/Necrosis) Heat->Cell_Death DAMPs Release of DAMPs (e.g., HMGB1, ATP) Cell_Death->DAMPs Nrf2_NFkB Modulation of Nrf2/NF-κB Pathways Cell_Death->Nrf2_NFkB Immune_Activation Immune System Activation DAMPs->Immune_Activation Immune_Activation->Cell_Death Enhanced anti-tumor immunity

Diagram 3: Signaling cascade in this compound mediated photothermal therapy.

Photothermal therapy can modulate various signaling pathways within cancer cells. For instance, the heat stress can lead to the activation of pathways involved in apoptosis and inflammation. One such pathway involves the nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). PTT can lead to the upregulation of Nrf2, which is involved in the antioxidant response, and the inhibition of the pro-inflammatory NF-κB pathway, contributing to the therapeutic effect.[7]

Conclusion

The carboxyl group of this compound provides a reliable and versatile point of attachment for the creation of a wide array of bioconjugates. The well-established EDC/NHS activation chemistry allows for efficient and stable labeling of proteins and other amine-containing biomolecules. By carefully controlling the reaction conditions and purification methods, researchers can generate high-quality this compound bioconjugates with desired degrees of labeling for various applications in research and drug development. This guide provides the foundational knowledge and practical protocols to facilitate the successful implementation of this compound bioconjugation strategies.

References

A Technical Guide to the pH-Dependent Fluorescence of Indocyanine Green (ICG) Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) fluorescence imaging has emerged as a powerful tool in biomedical research and clinical diagnostics due to its ability to penetrate deep into biological tissues with minimal autofluorescence. Indocyanine green (ICG), a cyanine (B1664457) dye approved by the U.S. Food and Drug Administration, is a prominent NIR fluorophore.[1] However, its application in vivo is often hampered by its rapid clearance, photodegradation, and concentration-dependent aggregation, which leads to fluorescence quenching.[1] To overcome these limitations, ICG can be encapsulated within nanoparticles, which not only enhances its stability but can also impart stimuli-responsive properties, such as pH-dependent fluorescence.[2][3] This guide provides a comprehensive overview of the principles, experimental protocols, and applications of pH-dependent fluorescent ICG-loaded nanoparticles. While the query specified "IR-825," the available scientific literature predominantly refers to Indocyanine Green (ICG) for nanoparticles with fluorescence emission in the 820-830 nm range. Therefore, this guide will focus on ICG, as it is the most relevant and well-documented dye for this application.

Mechanism of pH-Dependent Fluorescence

The fluorescence of cyanine dyes like ICG can be influenced by the surrounding microenvironment, including pH.[4][5] The mechanism of pH-dependent fluorescence in ICG nanoparticles is often attributed to changes in the dye's aggregation state or the protonation of either the dye itself or the nanoparticle matrix. In acidic environments, such as those found in tumor microenvironments or endo-lysosomal compartments, the nanoparticle structure can change, leading to the dequenching of ICG fluorescence.[3][6] This "turn-on" fluorescence provides a high signal-to-noise ratio, making these nanoparticles excellent candidates for targeted imaging.[6] The photoswitching mechanism of cyanine dyes can also be pH-dependent, involving the formation of a non-fluorescent adduct with molecules like thiols, a process that can be reversible.[7][8][9]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of pH-responsive ICG nanoparticles. Below are representative protocols derived from the literature.

1. Synthesis of ICG-Loaded PLGA Nanoparticles

This protocol describes the preparation of ICG-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (O/W) emulsion method.[10]

  • Materials:

    • Indocyanine green (ICG)

    • Poly(lactic-co-glycolic acid) (PLGA)

    • Polyethylenimine (PEI)

    • Hyaluronic acid (HA)

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

    • N-Hydroxysuccinimide (NHS)

    • Dichloromethane (DCM)

    • Deionized water

  • Procedure:

    • Dissolve PLGA and ICG in an organic solvent such as dichloromethane.

    • Prepare an aqueous solution containing a surfactant like poly(vinyl alcohol) (PVA).

    • Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.

    • Evaporate the organic solvent by stirring the emulsion for several hours.

    • Collect the nanoparticles by centrifugation and wash them with deionized water to remove excess PVA and free ICG.

    • For surface modification with hyaluronic acid (HA), the nanoparticles can be further conjugated with PEI followed by chemical coupling with HA using EDC/NHS chemistry.[10]

2. Characterization of Nanoparticle Size and Zeta Potential

Dynamic light scattering (DLS) is a standard technique to determine the size distribution and surface charge (zeta potential) of nanoparticles in an aqueous solution.

  • Procedure:

    • Disperse the synthesized nanoparticles in phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.5, 7.4).[10][11]

    • Use a DLS instrument to measure the hydrodynamic diameter and zeta potential of the nanoparticles at each pH.

    • Record the changes in size and surface charge as a function of pH to assess the pH-responsiveness of the nanoparticles.[12]

3. In Vitro pH-Dependent Fluorescence Studies

This protocol evaluates the fluorescence response of the ICG-loaded nanoparticles to different pH environments.

  • Procedure:

    • Prepare a series of buffers with varying pH values (e.g., from pH 5.0 to 8.0).

    • Disperse the ICG-loaded nanoparticles in each buffer to a fixed ICG concentration.

    • Measure the fluorescence emission spectra of each sample using a spectrofluorometer with an excitation wavelength appropriate for ICG (around 780 nm).[11]

    • Plot the fluorescence intensity at the emission maximum (around 820 nm) against the pH to determine the pH-dependent fluorescence profile.[11]

Quantitative Data

The following tables summarize key quantitative data for pH-responsive ICG nanoparticles.

Table 1: Physicochemical Properties of ICG-Loaded Nanoparticles at Different pH Values

Nanoparticle FormulationpHAverage Size (nm)Zeta Potential (mV)Reference
ICG-pH-NP6.5150 ± 20Not Reported[11]
ICG-pH-NP7.4150 ± 20Not Reported[11]
ZHN/ICG NPs3.3Smaller than at pH 6.5More negative than at pH 6.5[1]
ZHN/ICG NPs6.5Larger than at pH 3.3Less negative than at pH 3.3[1]

Table 2: pH-Dependent Fluorescence Intensity of ICG Formulations

FormulationConditionRelative Fluorescence Intensity (a.u.)Reference
Free ICGPBS (pH 6.5)~1.5 x 10^5[11]
Free ICGPBS (pH 7.4)~1.5 x 10^5[11]
ICG-pH-NPPBS (pH 6.5)~4.0 x 10^5[11]
ICG-pH-NPPBS (pH 7.4)~1.0 x 10^5[11]
ICG-conjugated NanoprobespH on~100-fold increase[6]
ICG-conjugated NanoprobespH offBaseline[6]

Visualizations

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization s1 Dissolve ICG and Polymer in Organic Solvent s3 Form O/W Emulsion (Homogenization) s1->s3 s2 Prepare Aqueous Surfactant Solution s2->s3 s4 Solvent Evaporation s3->s4 s5 Collect and Wash Nanoparticles s4->s5 c1 Dynamic Light Scattering (Size and Zeta Potential) s5->c1 Disperse in varying pH buffers c2 Transmission Electron Microscopy (Morphology) s5->c2 c3 Spectrofluorometry (pH-dependent Fluorescence) s5->c3 Disperse in varying pH buffers

Caption: Workflow for the synthesis and characterization of ICG-loaded nanoparticles.

Signaling Pathway for Tumor Imaging

G cluster_systemic Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (Acidic pH) np_circ ICG Nanoparticle (Fluorescence Quenched) np_tumor Nanoparticle Destabilization or Conformational Change np_circ->np_tumor EPR Effect fluorescence ICG Fluorescence 'Turns On' np_tumor->fluorescence imaging NIR Fluorescence Imaging fluorescence->imaging

Caption: Mechanism of pH-activated fluorescence imaging in tumors.

References

Unveiling the Thermal Stability of IR-825: A Technical Guide to Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Thermal Degradation Analysis

Forced degradation studies are essential for determining the intrinsic stability of a substance by subjecting it to conditions more severe than its intended use and storage.[1][2][3] For a photothermal agent like IR-825, understanding its behavior under thermal stress is paramount for predicting its efficacy, identifying potential toxic byproducts, and establishing safe handling and storage protocols.[3][4] A comprehensive thermal degradation assessment involves a suite of analytical techniques to probe the physical and chemical changes in the molecule as a function of temperature.

Key Experimental Protocols for Thermal Stability Assessment

A multi-faceted approach is necessary to fully characterize the thermal degradation profile of this compound. The following experimental protocols describe the core techniques employed in such an analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is fundamental for determining the onset of decomposition and quantifying mass loss at different temperatures.[5][6]

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer, optionally coupled to an infrared spectrometer (TGA-FTIR) for evolved gas analysis.[7][8][9]

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., platinum or alumina).

  • Atmosphere: The analysis is conducted under a controlled flow of an inert gas, such as nitrogen or argon, to prevent oxidative degradation.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset of degradation is determined by the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum degradation rates. If a TGA-FTIR system is used, the evolved gases at specific mass loss events are identified by their infrared spectra.[9]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions, providing insights into the physical stability of the material.[10][11]

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Atmosphere: The analysis is performed under a controlled flow of an inert gas.

  • Temperature Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles at a defined rate (e.g., 10 °C/min).

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified as peaks. The glass transition temperature (Tg) is observed as a step change in the baseline.

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique for separating, identifying, and quantifying the parent compound and its degradation products after thermal stress.

Methodology:

  • Sample Preparation (Forced Degradation):

    • Prepare solutions of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Subject the solutions to controlled thermal stress (e.g., incubation in a calibrated oven at various temperatures for defined periods).

    • Include a control sample stored at optimal conditions.[4]

  • Chromatographic Separation:

    • Instrument: A high-performance liquid chromatography system coupled to a mass spectrometer (e.g., electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI).[12][13][14]

    • Column: A suitable reverse-phase column (e.g., C18).

    • Mobile Phase: A gradient elution using a mixture of solvents such as water with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

    • Detection: A UV-Vis or diode array detector set at the maximum absorbance wavelength of this compound, in series with the mass spectrometer.

  • Mass Spectrometric Analysis:

    • The mass spectrometer is used to determine the mass-to-charge ratio (m/z) of the parent compound and any new peaks that appear in the chromatogram of the stressed samples.

    • Tandem mass spectrometry (MS/MS) can be employed to fragment the ions of the degradation products to aid in their structural elucidation.[12]

Visualizing Experimental Workflows and Degradation Pathways

Graphical representations are invaluable for conceptualizing the experimental process and potential degradation mechanisms.

Experimental_Workflow cluster_sample This compound Sample cluster_stress Thermal Stress Application cluster_analysis Analytical Characterization cluster_data Data Interpretation IR825 This compound Stock Thermal_Stress Forced Degradation (Controlled Heating) IR825->Thermal_Stress TGA TGA / TGA-FTIR IR825->TGA DSC DSC IR825->DSC HPLC_MS HPLC-MS Thermal_Stress->HPLC_MS Profile Thermal Degradation Profile TGA->Profile DSC->Profile Pathway Degradation Pathway Elucidation HPLC_MS->Pathway Kinetics Degradation Kinetics HPLC_MS->Kinetics

Figure 1: Experimental workflow for thermal degradation analysis.

Degradation_Pathway IR825 This compound (Intact Molecule) Intermediate Thermally Excited Intermediate IR825->Intermediate Heat (Δ) Cleavage Polymethine Chain Cleavage Intermediate->Cleavage Fragments Smaller Carbonyl Compounds & Other Byproducts Cleavage->Fragments

Figure 2: Generalized thermal degradation pathway for a cyanine (B1664457) dye.

Data Presentation and Interpretation

While specific quantitative data for this compound is pending experimental investigation, the following tables illustrate how such data should be structured for clarity and comparative analysis.

Table 1: Thermogravimetric Analysis (TGA) Data (Hypothetical)

ParameterValue
Onset of Decomposition (Tonset)To be determined
Temperature of 5% Mass Loss (Td5)To be determined
Temperature of 10% Mass Loss (Td10)To be determined
Residual Mass at 600 °CTo be determined

Table 2: Differential Scanning Calorimetry (DSC) Data (Hypothetical)

Thermal EventTemperature (°C)Enthalpy (J/g)
Glass Transition (Tg)To be determinedN/A
Melting (Tm)To be determinedTo be determined
Decomposition (Tdecomp)To be determinedTo be determined

Table 3: HPLC Analysis of Thermally Stressed this compound (Hypothetical)

Stress ConditionRetention Time (min)% this compound RemainingDegradation Product (m/z)
Control (T0)To be determined100%N/A
80°C, 24hTo be determinedTo be determinedTo be determined
100°C, 24hTo be determinedTo be determinedTo be determined

Conclusion

The thermal stability of this compound is a critical parameter that dictates its performance and safety in therapeutic and diagnostic applications. This guide provides a robust framework for the systematic investigation of its thermal degradation profile. Through the combined application of TGA, DSC, and HPLC-MS, researchers can elucidate the degradation pathways, identify byproducts, and establish the temperature limits for the safe and effective use of this important near-infrared dye. The execution of these studies will yield the specific quantitative data necessary to complete the thermal degradation profile of this compound, ensuring its reliable application in future research and development.

References

Methodological & Application

Application Notes and Protocols: IR-825 Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) fluorescent dyes, such as IR-825, are valuable tools in biomedical research and drug development. Their emission wavelengths fall within the NIR window (700-900 nm), where biological tissues exhibit minimal absorbance and autofluorescence, allowing for deep tissue imaging with high signal-to-noise ratios. Conjugating this compound to antibodies that specifically target cell surface antigens enables the visualization and tracking of these antibodies in vitro and in vivo. This technology is pivotal for applications ranging from fundamental research in cellular biology to the development of targeted therapies and diagnostic agents.

These application notes provide a detailed protocol for the conjugation of this compound N-hydroxysuccinimide (NHS) ester to antibodies, followed by purification and characterization of the resulting conjugate. The provided methodologies are based on established amine-reactive chemistry and can be adapted for various antibody subtypes.

Physicochemical Properties of this compound

A thorough understanding of the properties of this compound is crucial for successful conjugation and accurate characterization of the final product.

PropertyValueReference
Molecular Weight 824.42 g/mol [1]
Excitation Maximum (λex) ~810 nm[2]
Emission Maximum (λem) ~830 nm[2]
Reactive Group Carboxyl (COOH)[1]
Solubility Soluble in DMSO, DMF, Methanol, Dichloromethane[2]

Experimental Protocols

This section outlines the detailed methodology for the conjugation of this compound to antibodies, from antibody preparation to the final characterization of the conjugate.

Antibody Preparation

Prior to conjugation, it is essential to prepare the antibody in a buffer that is free of primary amines, which can compete with the antibody for reaction with the NHS ester.

  • Materials:

    • Antibody of interest

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Conjugation Buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)

    • Amicon® Ultra centrifugal filter units (or similar for buffer exchange)

  • Protocol:

    • If the antibody solution contains primary amines (e.g., Tris buffer, glycine) or stabilizing proteins (e.g., BSA), perform a buffer exchange into PBS.

    • To exchange the buffer, use a centrifugal filter unit with a molecular weight cutoff (MWCO) appropriate for the antibody (typically 30-50 kDa for IgG).

    • Add the antibody solution to the filter unit and add an excess of PBS.

    • Centrifuge according to the manufacturer's instructions to concentrate the antibody.

    • Repeat the addition of PBS and centrifugation two more times to ensure complete buffer exchange.

    • After the final centrifugation, recover the antibody in PBS.

    • Determine the antibody concentration using a spectrophotometer by measuring the absorbance at 280 nm (A280). For a typical IgG, the extinction coefficient is ~210,000 M⁻¹cm⁻¹.

    • Adjust the antibody concentration to 1-5 mg/mL in the conjugation buffer.

This compound Conjugation to Antibody

This protocol utilizes the reaction between the N-hydroxysuccinimide (NHS) ester of this compound and primary amines (lysine residues) on the antibody.

  • Materials:

    • Prepared antibody in conjugation buffer

    • This compound NHS ester

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Microcentrifuge tubes

    • Orbital shaker or rotator

  • Recommended Starting Parameters:

ParameterRecommended Value
Antibody Concentration 1-5 mg/mL
Molar Excess of this compound NHS Ester 5-20 fold
Reaction Time 1-2 hours
Reaction Temperature Room Temperature (20-25°C)
Reaction pH 8.3 - 8.5
  • Protocol:

    • Allow the this compound NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of this compound NHS ester in anhydrous DMSO immediately before use.

    • Calculate the required volume of the this compound NHS ester stock solution to achieve the desired molar excess over the antibody.

    • Add the calculated volume of the this compound NHS ester stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature with continuous gentle mixing (e.g., on an orbital shaker or rotator), protected from light.

Purification of the this compound Antibody Conjugate

Purification is necessary to remove unconjugated this compound dye and any reaction byproducts. Size-exclusion chromatography is a common and effective method.

  • Materials:

    • Reaction mixture from the conjugation step

    • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

    • Elution Buffer (e.g., PBS, pH 7.4)

    • Fraction collection tubes

  • Protocol:

    • Equilibrate the SEC column with at least three column volumes of elution buffer.

    • Carefully load the reaction mixture onto the top of the column.

    • Allow the sample to enter the column bed completely.

    • Begin eluting the conjugate with the elution buffer.

    • The first colored fraction to elute will be the this compound antibody conjugate, as it is larger and will pass through the column more quickly. The smaller, unconjugated dye molecules will elute later.

    • Collect the fractions containing the purified conjugate.

    • Pool the fractions containing the purified conjugate.

Characterization of the this compound Antibody Conjugate

The final step is to characterize the conjugate by determining the antibody concentration and the degree of labeling (DOL), which is the average number of dye molecules per antibody.

  • Materials:

    • Purified this compound antibody conjugate

    • UV-Vis Spectrophotometer

    • Quartz cuvettes

  • Protocol:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of this compound (~810 nm, A810).

    • Calculate the concentration of the antibody using the following formula:

      Antibody Concentration (M) = [A280 - (A810 × CF)] / ε_antibody

      • A280: Absorbance at 280 nm

      • A810: Absorbance at ~810 nm

      • CF: Correction factor for the absorbance of this compound at 280 nm (this value should be provided by the dye manufacturer or determined experimentally).

      • ε_antibody: Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

    • Calculate the concentration of the this compound dye using the following formula:

      This compound Concentration (M) = A810 / ε_this compound

      • A810: Absorbance at ~810 nm

      • ε_this compound: Molar extinction coefficient of this compound at ~810 nm (this value should be obtained from the dye supplier).

    • Calculate the Degree of Labeling (DOL):

      DOL = [this compound Concentration (M)] / [Antibody Concentration (M)]

      A typical DOL for antibody-dye conjugates ranges from 2 to 8. Higher DOLs can sometimes lead to antibody aggregation or reduced antigen-binding affinity.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization Ab_solution Antibody in Storage Buffer Buffer_exchange Buffer Exchange into Amine-Free Buffer (pH 8.3-8.5) Ab_solution->Buffer_exchange Concentration_det Determine Antibody Concentration (A280) Buffer_exchange->Concentration_det Reaction_mix Mix Antibody and this compound NHS Ester Concentration_det->Reaction_mix IR825_prep Prepare this compound NHS Ester Stock Solution (DMSO) IR825_prep->Reaction_mix Incubation Incubate 1-2h at RT (dark) SEC_column Size-Exclusion Chromatography Incubation->SEC_column Fraction_collection Collect Conjugate Fraction SEC_column->Fraction_collection Spectroscopy UV-Vis Spectroscopy (A280 & A810) Fraction_collection->Spectroscopy DOL_calc Calculate Degree of Labeling (DOL) Spectroscopy->DOL_calc

Caption: Experimental workflow for this compound conjugation to antibodies.

Representative Signaling Pathway: HER2

Antibodies conjugated to this compound are often used to target cancer cells. A common target in breast cancer is the Human Epidermal Growth Factor Receptor 2 (HER2). The following diagram illustrates the simplified HER2 signaling pathway that can be targeted by such antibody conjugates.

HER2_signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus cluster_response Cellular Response HER2 HER2 Receptor Dimer HER2/HER3 Heterodimer HER2->Dimer HER3 HER3 Receptor HER3->Dimer Ligand Ligand (e.g., Neuregulin) Ligand->HER3 Binds PI3K PI3K Dimer->PI3K Activates RAS RAS Dimer->RAS Activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Gene_expression Gene Expression mTOR->Gene_expression Regulates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_expression Regulates Proliferation Proliferation Gene_expression->Proliferation Survival Survival Gene_expression->Survival Metabolism Metabolism Gene_expression->Metabolism

Caption: Simplified HER2 signaling pathway in cancer cells.

Conclusion

The conjugation of this compound to antibodies provides a powerful tool for a wide range of research and development applications. The protocol described herein offers a robust starting point for producing high-quality antibody-dye conjugates. Successful conjugation is dependent on careful antibody preparation, optimization of the dye-to-antibody molar ratio, and effective purification. Proper characterization of the final conjugate is essential to ensure its suitability for downstream applications. By following these guidelines, researchers can confidently generate this compound labeled antibodies for advanced imaging and therapeutic studies.

References

Application Notes and Protocols for IR-825 Bioconjugation using EDC-NHS Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-825 is a near-infrared (NIR) fluorescent dye with a carboxylic acid functional group, making it amenable to bioconjugation with amine-containing biomolecules through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[1][2] This covalent conjugation method is widely used to label proteins, antibodies, and other molecules for various research and diagnostic applications, including in vivo imaging, flow cytometry, and immunofluorescence assays.[3] The NIR properties of this compound are particularly advantageous for deep-tissue imaging due to reduced autofluorescence and light scattering in biological tissues.[4]

This document provides detailed protocols for the bioconjugation of this compound to proteins (with a focus on antibodies) using EDC-NHS chemistry, methods for purification of the conjugate, and subsequent characterization.

Principle of EDC-NHS Chemistry

EDC-NHS chemistry is a "zero-length" crosslinking method, meaning no part of the crosslinker becomes part of the final bond.[5] The reaction proceeds in two main steps:

  • Activation of Carboxyl Groups: EDC activates the carboxyl group on the this compound dye, forming a highly reactive but unstable O-acylisourea intermediate.[5][6]

  • Formation of a Stable NHS Ester: NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.[5][6][7]

  • Amine Coupling: The NHS ester of this compound reacts with a primary amine on the target biomolecule (e.g., the ε-amino group of a lysine (B10760008) residue on an antibody) to form a stable amide bond, releasing NHS.[7]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Reagent/Material Specifications Supplier Example
This compound DyeCarboxyl-functionalizedMedchemExpress, Sigma-Aldrich
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)Molecular GradeThermo Fisher Scientific, Sigma-Aldrich
NHS (N-hydroxysuccinimide) or Sulfo-NHSMolecular GradeThermo Fisher Scientific, Sigma-Aldrich
Activation Buffer0.1 M MES, pH 4.5-6.0-
Coupling Buffer1X PBS, pH 7.2-8.0-
Quenching Solution1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5-
Desalting Columnse.g., Zeba™ Spin Desalting Columns, 7K MWCOThermo Fisher Scientific
Anhydrous Dimethylsulfoxide (DMSO)Molecular Biology GradeSigma-Aldrich
Biomolecule (e.g., Antibody)>95% purity, in an amine-free buffer-

Experimental Protocols

Protocol 1: Two-Step Bioconjugation of this compound to an Antibody

This protocol is recommended to minimize self-conjugation of the antibody.

1. Preparation of Reagents:

  • Antibody Solution: Prepare the antibody at a concentration of 1-5 mg/mL in 1X PBS, pH 7.2.

  • This compound Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • EDC Solution: Immediately before use, dissolve EDC in Activation Buffer to a concentration of 10 mg/mL.

  • NHS/Sulfo-NHS Solution: Immediately before use, dissolve NHS or Sulfo-NHS in Activation Buffer to a concentration of 10 mg/mL.

2. Activation of this compound:

  • In a microcentrifuge tube, combine the this compound solution with EDC and NHS solutions. The molar ratio of this compound:EDC:NHS should be approximately 1:1.5:1.2.

  • Incubate the reaction for 15-30 minutes at room temperature, protected from light.

3. Conjugation to Antibody:

  • Add the activated this compound solution to the antibody solution. A typical starting molar excess of activated this compound to antibody is 10:1 to 20:1.

  • Adjust the pH of the reaction mixture to 7.5-8.0 using a small amount of 0.1 M sodium bicarbonate buffer if necessary.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

4. Quenching the Reaction:

  • Add the quenching solution to a final concentration of 10-50 mM.

  • Incubate for 15-30 minutes at room temperature.

5. Purification of the Conjugate:

  • Remove unconjugated this compound and reaction byproducts using a desalting column equilibrated with 1X PBS, pH 7.4. Follow the manufacturer's instructions for the desalting column.

  • Collect the fractions containing the purified this compound-antibody conjugate.

Protocol 2: One-Pot Bioconjugation of this compound to an Antibody

This protocol is simpler but may result in some antibody self-conjugation.

1. Preparation of Reagents:

  • Prepare all reagents as described in Protocol 1.

2. Conjugation Reaction:

  • In a microcentrifuge tube, combine the antibody solution, this compound solution, EDC solution, and NHS solution. The final concentrations and molar ratios should be optimized, but a starting point is a 1:10:20:20 molar ratio of antibody:this compound:EDC:NHS.

  • Incubate the reaction for 2 hours at room temperature, with gentle mixing and protected from light.

3. Quenching and Purification:

  • Follow the quenching and purification steps as described in Protocol 1.

Characterization of this compound Bioconjugate

1. UV-Vis Spectroscopy:

  • Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and the maximum absorbance wavelength of this compound (approximately 820 nm).

  • Calculate the concentration of the antibody and the dye.

2. Calculation of Degree of Labeling (DOL):

The DOL, or the number of dye molecules per antibody, can be calculated using the following formula:

DOL = (A_dye / ε_dye) / (A_280_corr / ε_protein)

Where:

  • A_dye is the absorbance of the conjugate at the maximum absorbance of this compound.

  • ε_dye is the molar extinction coefficient of this compound.

  • A_280_corr is the corrected absorbance of the protein at 280 nm (A_280_measured - A_dye * Correction_Factor).

  • ε_protein is the molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

  • The Correction Factor is the absorbance of the dye at 280 nm divided by its maximum absorbance.

Quantitative Data Summary

ParameterRecommended Range/ValuePurpose
Reaction Conditions
This compound:EDC:NHS Molar Ratio (Two-Step)1:1.2:1.5 to 1:2:2Activation of this compound carboxyl group
Antibody:this compound Molar Ratio (One-Pot)1:5 to 1:20To control the degree of labeling
Reaction pH (Activation)4.5 - 6.0Efficiently activates carboxyl groups
Reaction pH (Conjugation)7.2 - 8.5Facilitates amine coupling
Reaction Time1 - 4 hours at RT, or overnight at 4°CTo allow for sufficient conjugation
Reaction TemperatureRoom Temperature or 4°CTo balance reaction rate and stability
Characterization
Molar Extinction Coefficient of IgG at 280 nm~210,000 M⁻¹cm⁻¹For protein concentration determination
Molar Extinction Coefficient of this compound~200,000 M⁻¹cm⁻¹ at ~820 nmFor dye concentration determination
Typical Degree of Labeling (DOL)2 - 8Optimal for most applications

Diagrams

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Characterization IR825 This compound-COOH Activated_IR825 This compound-NHS Ester IR825->Activated_IR825 EDC, NHS Activation Buffer (pH 4.5-6.0) EDC EDC NHS NHS Antibody Antibody-NH2 Conjugate This compound-Antibody Antibody->Conjugate Coupling Buffer (pH 7.2-8.0) Purification Size Exclusion Chromatography Conjugate->Purification Characterization UV-Vis Spectroscopy (Calculate DOL) Purification->Characterization G IR825_COOH This compound-COOH O_Acylisourea O-Acylisourea Intermediate (Unstable) IR825_COOH->O_Acylisourea + EDC NHS_Ester This compound-NHS Ester (More Stable) O_Acylisourea->NHS_Ester + NHS Amide_Bond Stable Amide Bond (this compound-Antibody) NHS_Ester->Amide_Bond + Antibody-NH2 Antibody_NH2 Antibody-NH2

References

Application Notes and Protocols: Preparation and Characterization of IR-825 Loaded PLGA Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation and characterization of IR-825 loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. These nanoparticles are of significant interest for various biomedical applications, including photothermal therapy and bioimaging, owing to the near-infrared (NIR) absorbing properties of this compound and the biocompatible and biodegradable nature of PLGA.

Physicochemical Properties of this compound Loaded PLGA Nanoparticles

The following table summarizes typical physicochemical properties of this compound loaded PLGA nanoparticles prepared using the emulsion-solvent evaporation method. The data presented is a representative summary based on literature values for similar near-infrared dye-loaded PLGA nanoparticles, such as IR-820, which shares structural and functional similarities with this compound.[1]

ParameterTypical ValueMethod of Analysis
Particle Size (Hydrodynamic Diameter) 100 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -10 to -30 mVElectrophoretic Light Scattering (ELS)
Drug Loading Content (DLC %) 1 - 5% (w/w)UV-Vis Spectroscopy / HPLC
Encapsulation Efficiency (EE %) > 70%UV-Vis Spectroscopy / HPLC

Experimental Protocols

Detailed methodologies for the key experimental procedures are provided below.

Preparation of this compound Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)

This protocol describes the formulation of this compound loaded PLGA nanoparticles using a single emulsion-solvent evaporation technique.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio, inherent viscosity ~0.55-0.75 dL/g)

  • This compound dye

  • Dichloromethane (DCM) or Ethyl Acetate (EA)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 5 mg of this compound in 2 mL of dichloromethane.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) solution of PVA in 20 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase while stirring vigorously on a magnetic stirrer. Immediately sonicate the mixture using a probe sonicator on an ice bath for 2-3 minutes at 40% amplitude. This will form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a round-bottom flask and evaporate the organic solvent using a rotary evaporator at reduced pressure and a temperature of approximately 35-40°C for 1-2 hours.

  • Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this washing step three times to remove excess PVA and unencapsulated this compound.

  • Final Product: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for characterization and further use. For long-term storage, the nanoparticles can be lyophilized.

Characterization of Nanoparticles

2.1 Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute the nanoparticle suspension in deionized water to an appropriate concentration.

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument.

  • Record the Z-average diameter for particle size and the PDI value. A PDI value below 0.2 indicates a monodisperse population.

2.2 Zeta Potential Measurement:

  • Dilute the nanoparticle suspension in 10 mM NaCl solution.

  • Measure the electrophoretic mobility using an Electrophoretic Light Scattering (ELS) instrument to determine the zeta potential.

2.3 Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

  • Quantification of Total Drug: Accurately weigh a known amount of lyophilized this compound loaded PLGA nanoparticles. Dissolve the nanoparticles in a known volume of a suitable organic solvent (e.g., DMSO) to disrupt the nanoparticles and release the encapsulated drug.

  • Quantification of Free Drug: Centrifuge the nanoparticle suspension after preparation and collect the supernatant.

  • Analysis: Measure the concentration of this compound in the solution from step 1 (total drug) and step 2 (free drug) using a UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) at the maximum absorbance wavelength of this compound (around 820 nm).

  • Calculations:

    • Drug Loading Content (DLC %): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100%

    • Encapsulation Efficiency (EE %): (Mass of drug in nanoparticles / Initial mass of drug used) x 100%

In Vitro Drug Release Study

This protocol assesses the release profile of this compound from the PLGA nanoparticles over time.

Materials:

  • This compound loaded PLGA nanoparticles

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dialysis membrane (e.g., MWCO 10 kDa)

  • Shaking incubator or water bath

Procedure:

  • Disperse a known amount of this compound loaded PLGA nanoparticles in 1 mL of PBS.

  • Transfer the nanoparticle suspension into a dialysis bag and seal it.

  • Immerse the dialysis bag in a container with 50 mL of PBS at 37°C with gentle shaking.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantify the concentration of this compound in the collected samples using a UV-Vis spectrophotometer or HPLC.

  • Calculate the cumulative percentage of drug released at each time point.

In Vitro Cellular Uptake and Cytotoxicity Assay

This protocol evaluates the interaction of the nanoparticles with cancer cells.

Materials:

  • Cancer cell line (e.g., a relevant line for the intended application)

  • Cell culture medium and supplements

  • This compound loaded PLGA nanoparticles

  • Fluorescently labeled PLGA nanoparticles (for uptake visualization)

  • MTT or similar cell viability assay kit

  • Fluorescence microscope or flow cytometer

Procedure:

Cellular Uptake:

  • Seed the cancer cells in a suitable plate or chamber slide and allow them to adhere overnight.

  • Incubate the cells with fluorescently labeled PLGA nanoparticles at a specific concentration for different time points (e.g., 1, 4, 24 hours).

  • Wash the cells with PBS to remove non-internalized nanoparticles.

  • Visualize the cellular uptake of nanoparticles using a fluorescence microscope or quantify the uptake using a flow cytometer.[2][3]

Cytotoxicity Assay (MTT Assay):

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of free this compound, blank PLGA nanoparticles, and this compound loaded PLGA nanoparticles for 24, 48, or 72 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control cells.[4]

In Vivo Photothermal Therapy and Tumor Targeting Study

This protocol outlines a general procedure for evaluating the therapeutic efficacy and targeting ability of this compound loaded PLGA nanoparticles in a tumor-bearing mouse model.[1][5]

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • This compound loaded PLGA nanoparticles

  • Near-infrared (NIR) laser (e.g., 808 nm)

  • In vivo imaging system (for fluorescence imaging)

  • Infrared thermal camera

Procedure:

Tumor Targeting:

  • Administer fluorescently labeled this compound loaded PLGA nanoparticles intravenously to tumor-bearing mice.

  • At different time points post-injection (e.g., 2, 8, 24, 48 hours), perform in vivo fluorescence imaging to monitor the accumulation of nanoparticles at the tumor site.

  • After the final imaging time point, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm nanoparticle distribution.

Photothermal Therapy:

  • Once the optimal tumor accumulation time is determined from the targeting study, administer this compound loaded PLGA nanoparticles intravenously to a new cohort of tumor-bearing mice.

  • At the time of maximum tumor accumulation, irradiate the tumor area with an 808 nm NIR laser (e.g., 1 W/cm²) for a specific duration (e.g., 5-10 minutes).

  • Monitor the temperature change at the tumor site using an infrared thermal camera during irradiation.

  • Monitor tumor growth and body weight of the mice over a period of time (e.g., 14-21 days) to evaluate the therapeutic efficacy.

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation prep_materials Materials (PLGA, this compound, Solvents, PVA) organic_phase Prepare Organic Phase (PLGA + this compound in DCM) prep_materials->organic_phase aqueous_phase Prepare Aqueous Phase (PVA in Water) prep_materials->aqueous_phase emulsification Emulsification (Sonication) organic_phase->emulsification aqueous_phase->emulsification solvent_evap Solvent Evaporation (Rotovap) emulsification->solvent_evap collection Collection & Washing (Centrifugation) solvent_evap->collection final_product Final Nanoparticles collection->final_product size_pdi Size & PDI (DLS) final_product->size_pdi zeta Zeta Potential (ELS) final_product->zeta dlc_ee DLC & EE (UV-Vis/HPLC) final_product->dlc_ee release Drug Release Study final_product->release uptake Cellular Uptake final_product->uptake cytotoxicity Cytotoxicity Assay final_product->cytotoxicity targeting Tumor Targeting final_product->targeting ptt Photothermal Therapy targeting->ptt

Caption: Experimental workflow for the preparation and evaluation of this compound loaded PLGA nanoparticles.

ptt_mechanism cluster_delivery Delivery & Accumulation cluster_activation Photothermal Activation cluster_effect Therapeutic Effect np_injection IV Injection of This compound PLGA NP circulation Systemic Circulation np_injection->circulation epr_effect EPR Effect circulation->epr_effect tumor_accumulation Tumor Accumulation epr_effect->tumor_accumulation nir_laser NIR Laser (808 nm) heat_generation Heat Generation (Hyperthermia) nir_laser->heat_generation cell_death Tumor Cell Apoptosis & Necrosis heat_generation->cell_death tumor_ablation Tumor Ablation cell_death->tumor_ablation

Caption: Mechanism of photothermal therapy using this compound loaded PLGA nanoparticles.

References

Application Notes and Protocols for In Vivo Imaging Using IR-825

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-825 is a near-infrared (NIR) cyanine (B1664457) dye that is increasingly utilized in preclinical in vivo imaging studies. Its spectral properties, with excitation and emission in the NIR window (approximately 780 nm and 830 nm, respectively), allow for deep tissue penetration of light and reduced autofluorescence from biological tissues, resulting in a high signal-to-noise ratio. These characteristics make this compound an excellent candidate for a variety of in vivo applications, including tumor imaging, tracking of therapeutic agents, and assessing biodistribution and pharmacokinetic profiles of labeled molecules.

This document provides detailed protocols for the use of this compound in in vivo imaging, biodistribution analysis, and pharmacokinetic studies in murine models.

Data Presentation

Quantitative Data Summary

The following tables provide a structured summary of typical quantitative data obtained from in vivo studies using near-infrared dyes like this compound. These values are illustrative and can vary based on the specific experimental conditions, the animal model, and the formulation of the dye.

Table 1: Illustrative Biodistribution of a Near-Infrared Dye in a Murine Model at 24 Hours Post-Injection

OrganPercentage of Injected Dose per Gram of Tissue (%ID/g) (Mean ± SD)
Liver15.5 ± 3.2
Spleen8.7 ± 1.9
Kidneys5.4 ± 1.1
Lungs2.1 ± 0.5
Heart1.0 ± 0.3
Tumor10.2 ± 2.5
Muscle0.8 ± 0.2
Blood1.5 ± 0.4

Table 2: Illustrative Pharmacokinetic Parameters of a Near-Infrared Dye

ParameterValueUnit
t½ α (Distribution half-life) 0.5hours
t½ β (Elimination half-life) 18hours
Cmax (Maximum concentration) 25µg/mL
Tmax (Time to maximum concentration) 0.1hours
AUC (Area under the curve) 250µg*h/mL
Clearance 0.2L/h/kg
Volume of Distribution 5L/kg

Table 3: Recommended In Vivo Imaging System Settings for this compound

ParameterSetting
Excitation Filter 780 nm
Emission Filter 830 nm
Exposure Time 1 - 10 seconds (optimize based on signal intensity)
Binning Medium / High
F/Stop 2 - 4
Field of View (FOV) Dependent on animal size and number

Experimental Protocols

Protocol 1: In Vivo Near-Infrared Fluorescence Imaging

This protocol outlines the procedure for real-time imaging of this compound distribution in a tumor-bearing mouse model.

Materials:

  • This compound dye

  • Vehicle for injection (e.g., sterile PBS, DMSO/Saline mixture)

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • In vivo imaging system equipped with NIR laser and appropriate filters

  • Anesthesia machine with isoflurane (B1672236)

  • Heating pad

  • Animal restrainer

Procedure:

  • Preparation of this compound Injection Solution:

    • Dissolve this compound in a suitable vehicle to achieve the desired concentration. A common solvent is a small amount of DMSO to initially dissolve the dye, followed by dilution with sterile saline or PBS to the final concentration. The final DMSO concentration should be below 5% to minimize toxicity.

    • The final solution should be sterile-filtered through a 0.22 µm filter.

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).

    • Place the anesthetized mouse on the imaging system's stage, which should be equipped with a heating pad to maintain body temperature.

  • Pre-injection Imaging:

    • Acquire a baseline fluorescence image of the mouse before injecting the dye to account for any autofluorescence.

  • Administration of this compound:

    • Inject the prepared this compound solution intravenously (IV) via the tail vein. A typical injection volume for a mouse is 100-200 µL.[1][2] The dosage will depend on the specific study but can range from 1 to 10 mg/kg.

  • In Vivo Imaging:

    • Immediately after injection, begin acquiring a series of images at various time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, and 72 hr) to monitor the dynamic distribution of the dye.

    • Use the imaging settings outlined in Table 3, adjusting the exposure time as needed to obtain optimal signal without saturation.

  • Image Analysis:

    • Use the imaging software to draw regions of interest (ROIs) around the tumor and other organs to quantify the fluorescence intensity (e.g., in units of radiance or radiant efficiency).

    • Analyze the change in fluorescence intensity over time to assess the accumulation and retention of this compound in the tumor.

Protocol 2: Ex Vivo Biodistribution Study

This protocol describes the quantitative analysis of this compound distribution in various organs following in vivo imaging.[3][4]

Materials:

  • Mice previously subjected to in vivo imaging with this compound

  • Surgical instruments for dissection

  • Phosphate-buffered saline (PBS) for organ rinsing

  • Scales for weighing organs

  • In vivo imaging system

  • Homogenizer (optional)

  • Fluorometer (optional)

Procedure:

  • Animal Euthanasia and Organ Collection:

    • At the final imaging time point, euthanize the mouse using an approved method.

    • Perfuse the mouse with PBS to remove blood from the organs.

    • Carefully dissect the major organs of interest (e.g., liver, spleen, kidneys, lungs, heart, tumor, and muscle).

  • Ex Vivo Imaging:

    • Arrange the collected organs on a non-fluorescent surface and acquire a fluorescence image using the in vivo imaging system with the same settings as the in vivo scans.[5]

    • Quantify the fluorescence intensity for each organ using ROI analysis.

  • Quantitative Biodistribution Analysis:

    • Weigh each organ.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This can be done by creating a standard curve of fluorescence intensity versus known concentrations of this compound and then determining the concentration in each organ from its fluorescence intensity.

    • Alternatively, if the dye is radiolabeled, a gamma counter can be used for more precise quantification.

Protocol 3: Pharmacokinetic Study

This protocol details the procedure for determining the pharmacokinetic profile of this compound.[6][7]

Materials:

  • Mice

  • This compound injection solution

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Centrifuge

  • Fluorometer or HPLC system

Procedure:

  • Administration of this compound:

    • Inject a cohort of mice with a known dose of this compound via tail vein injection.

  • Blood Sampling:

    • Collect blood samples (approximately 20-50 µL) from a small group of mice at predefined time points (e.g., 2 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr). Blood can be collected via submandibular or saphenous vein bleeding.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

  • Quantification of this compound in Plasma:

    • Measure the fluorescence of the plasma samples using a fluorometer.

    • Alternatively, use a more quantitative method like High-Performance Liquid Chromatography (HPLC) with fluorescence detection to determine the concentration of this compound in the plasma.

    • Create a standard curve with known concentrations of this compound in plasma to accurately quantify the samples.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of this compound versus time.

    • Use pharmacokinetic modeling software to calculate key parameters such as half-life, clearance, and volume of distribution (as shown in Table 2).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for an in vivo imaging study using this compound.

experimental_workflow Experimental Workflow for In Vivo Imaging with this compound cluster_prep Preparation cluster_imaging In Vivo Imaging cluster_analysis Data Analysis cluster_reporting Reporting prep_dye Prepare this compound Injection Solution inject Administer this compound (IV) prep_dye->inject prep_animal Prepare Animal Model (e.g., Tumor Xenograft) anesthetize Anesthetize Animal prep_animal->anesthetize pre_image Baseline Imaging anesthetize->pre_image pre_image->inject post_image Acquire Images at Multiple Time Points inject->post_image pk_study Pharmacokinetic Analysis (Blood Sampling) inject->pk_study For PK Studies in_vivo_analysis In Vivo Image Analysis (ROI Quantification) post_image->in_vivo_analysis ex_vivo_proc Euthanasia & Organ Harvest post_image->ex_vivo_proc reporting Data Interpretation & Reporting in_vivo_analysis->reporting ex_vivo_image Ex Vivo Organ Imaging ex_vivo_proc->ex_vivo_image biodistribution Quantitative Biodistribution (%ID/g) ex_vivo_image->biodistribution biodistribution->reporting pk_study->reporting

Caption: Workflow for in vivo imaging and analysis using this compound.

Signaling Pathways

This compound itself is a passive imaging agent and does not directly interact with specific signaling pathways. However, when conjugated to targeting moieties such as antibodies, peptides, or nanoparticles, the conjugate's uptake and intracellular trafficking will be dictated by the signaling pathways associated with the targeting moiety. For example, if this compound is conjugated to an antibody targeting a cell surface receptor, its internalization may be mediated by receptor-mediated endocytosis.

The following diagram illustrates a generalized pathway for the uptake of a targeted this compound conjugate.

signaling_pathway Generalized Uptake of a Targeted this compound Conjugate cluster_extracellular Extracellular cluster_intracellular Intracellular conjugate This compound Conjugate receptor Cell Surface Receptor conjugate->receptor Binding endosome Early Endosome receptor->endosome Receptor-Mediated Endocytosis lysosome Lysosome endosome->lysosome Trafficking release This compound Release (Signal On) lysosome->release Degradation of Targeting Moiety

Caption: Uptake of a targeted this compound conjugate.

Conclusion

This compound is a valuable tool for in vivo near-infrared fluorescence imaging. The protocols provided herein offer a comprehensive guide for researchers to conduct in vivo imaging, biodistribution, and pharmacokinetic studies. Adherence to these detailed methodologies will facilitate the acquisition of reliable and reproducible data, thereby advancing preclinical research in drug development and molecular imaging.

References

Application Notes and Protocols for IR-825 in Deep Tissue Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-825 is a near-infrared (NIR) heptamethine cyanine (B1664457) dye that has garnered significant interest in the field of biomedical imaging. Its fluorescence emission in the NIR window (700-900 nm) allows for deep tissue penetration due to reduced light scattering and absorption by biological tissues, making it a valuable tool for in vivo and ex vivo fluorescence imaging. This document provides detailed application notes and protocols for the use of this compound in deep tissue fluorescence imaging, with a focus on its photophysical properties, biodistribution, and methodologies for experimental application.

Photophysical Properties of this compound

PropertyValue/RangeNotes
Excitation Maximum (λex) ~780 nmWhen formulated in PEG-PLD nanomicelles.
Emission Maximum (λem) ~830 nmWhen formulated in PEG-PLD nanomicelles for in vivo NIR imaging.[1]
Alternative Emission ~610 nmPolarity-sensitive fluorescence observed under 552 nm excitation in vitro.[1]
Molecular Weight 904.34 g/mol [2]
Chemical Formula C₅₄H₄₈BrClN₂O₄[2]

In Vivo Applications and Biodistribution

This compound, particularly when encapsulated in nanoparticles, has shown promise for tumor imaging due to the enhanced permeability and retention (EPR) effect. This leads to preferential accumulation at the tumor site.

Qualitative Biodistribution Summary:

Following intravenous injection of PEG-PLD(IR825) nanomicelles in tumor-bearing mice, the primary sites of accumulation have been observed to be the tumor, liver, and kidneys . The nanomicelles are gradually cleared from the body, with a significant decrease in fluorescence intensity in major organs and the tumor observed at 72 hours post-injection.[1]

Quantitative Biodistribution Data (Illustrative):

While specific %ID/g (percentage of injected dose per gram of tissue) data for this compound is not available in the reviewed literature, the following table illustrates a typical format for presenting such data, which should be determined experimentally for the specific formulation of this compound being used.

Organ%ID/g (Mean ± SD) at 24h post-injection
Tumor[Experimental Value]
Liver[Experimental Value]
Spleen[Experimental Value]
Kidneys[Experimental Value]
Lungs[Experimental Value]
Heart[Experimental Value]
Muscle[Experimental Value]
Blood[Experimental Value]

Toxicity Profile

A comprehensive toxicity profile for this compound is not extensively detailed in the available literature. As with any investigational agent, it is crucial to perform thorough toxicity studies for the specific formulation being developed.

In Vitro Cytotoxicity (Illustrative Table):

Cell LineIC50 (µg/mL)Assay
[e.g., HeLa][Experimental Value][e.g., MTT Assay]
[e.g., 4T1][Experimental Value][e.g., MTT Assay]

In Vivo Toxicity:

In vivo toxicity should be assessed by monitoring key indicators such as body weight changes, hematological parameters, and serum biochemistry, along with histopathological analysis of major organs.

Experimental Protocols

The following are detailed protocols for the application of this compound in deep tissue fluorescence imaging. These should be adapted based on the specific experimental setup and animal model.

Protocol 1: In Vivo Deep Tissue Fluorescence Imaging in a Murine Tumor Model

This protocol outlines the steps for non-invasive imaging of tumor-bearing mice intravenously injected with an this compound formulation.

Materials:

  • This compound formulation (e.g., encapsulated in nanoparticles)

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS Spectrum) equipped with appropriate NIR filters

  • Sterile saline or PBS

Workflow Diagram:

in_vivo_workflow prep Animal Preparation (Anesthesia) injection IV Injection (this compound Formulation) prep->injection imaging In Vivo Imaging (Multiple Time Points) injection->imaging analysis Image Analysis (ROI Quantification) imaging->analysis

In Vivo Imaging Workflow

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using a calibrated isoflurane (B1672236) vaporizer. Maintain anesthesia throughout the imaging procedure.

  • Pre-injection Imaging: Acquire a baseline fluorescence image of the mouse before injecting the this compound formulation to account for any autofluorescence.

  • Injection: Administer the this compound formulation via tail vein injection. A typical dose might be in the range of 2-10 mg/kg, depending on the formulation.[1]

  • Post-injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 3, 12, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the probe.[1]

    • Imaging Parameters:

      • Excitation Filter: ~780 nm

      • Emission Filter: ~830 nm

      • Exposure Time: Auto-exposure is recommended to achieve optimal signal-to-noise ratio.

      • Binning: Medium or small.

      • F/Stop: 1 or 2.

  • Image Analysis:

    • Draw regions of interest (ROIs) around the tumor and other organs of interest on the fluorescence images.

    • Quantify the average radiant efficiency ([p/s/cm²/sr]/[µW/cm²]) within each ROI to determine the relative fluorescence intensity.

Protocol 2: Ex Vivo Biodistribution Analysis

This protocol describes the procedure for harvesting organs and performing ex vivo imaging to confirm and quantify the biodistribution of the this compound formulation.

Materials:

  • Mice from the in vivo imaging study

  • Surgical tools for dissection

  • PBS (phosphate-buffered saline)

  • In vivo imaging system

  • Black, non-fluorescent surface for imaging

Workflow Diagram:

ex_vivo_workflow euthanasia Euthanasia of Animal dissection Organ and Tumor Dissection euthanasia->dissection rinsing Rinsing with PBS dissection->rinsing imaging Ex Vivo Imaging of Organs rinsing->imaging quantification Quantitative Analysis (%ID/g) imaging->quantification

Ex Vivo Biodistribution Workflow

Procedure:

  • Euthanasia: At the final imaging time point, humanely euthanize the mouse according to approved institutional animal care and use committee (IACUC) protocols.

  • Organ Harvesting: Carefully dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, and a sample of muscle).

  • Rinsing: Gently rinse the harvested organs with PBS to remove any blood.

  • Ex Vivo Imaging:

    • Arrange the organs on a black, non-fluorescent surface within the field of view of the imaging system.

    • Acquire fluorescence images using the same imaging parameters as the in vivo study.

  • Quantitative Analysis:

    • Draw ROIs around each organ and quantify the average radiant efficiency.

    • To determine the %ID/g, weigh each organ and homogenize it.

    • Extract the fluorescent dye from the tissue homogenate using an appropriate solvent.

    • Measure the fluorescence of the extract using a fluorometer and compare it to a standard curve of the this compound formulation to calculate the concentration.

    • Express the final data as the percentage of the injected dose per gram of tissue.

Logical Relationship of Data Analysis

The data obtained from these experiments can be analyzed to provide a comprehensive understanding of the utility of the this compound formulation for deep tissue imaging.

data_analysis_logic in_vivo In Vivo Imaging Data (Radiant Efficiency) efficacy Overall Efficacy and Safety Assessment in_vivo->efficacy ex_vivo_img Ex Vivo Imaging Data (Radiant Efficiency) ex_vivo_img->efficacy ex_vivo_quant Ex Vivo Quantitative Data (%ID/g) ex_vivo_quant->efficacy toxicity_data Toxicity Data (IC50, In Vivo) toxicity_data->efficacy

Data Analysis and Integration

By integrating the results from in vivo imaging, ex vivo biodistribution, and toxicity studies, researchers can thoroughly evaluate the potential of an this compound based probe for deep tissue fluorescence imaging applications in drug development and disease diagnosis.

References

Application Notes and Protocols for Photothermal Therapy of Cancer using IR-825

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photothermal therapy (PTT) is a minimally invasive and highly selective cancer treatment modality that utilizes photothermal agents to convert near-infrared (NIR) light into heat, thereby inducing hyperthermia and subsequent tumor cell death.[1] IR-825, a small molecule cyanine (B1664457) dye, has emerged as a promising photothermal agent due to its strong absorbance in the NIR region, a spectral window where biological tissues are relatively transparent.[2][3] This characteristic allows for deeper penetration of light and localized heating of tumor tissues, minimizing damage to surrounding healthy cells.[4]

However, the therapeutic application of free this compound is often limited by its poor stability and lack of tumor-targeting capability.[2] To overcome these challenges, various nanocarrier systems have been developed to encapsulate or conjugate with this compound. These nanoparticle formulations enhance the stability of this compound, improve its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, and can be further functionalized for targeted delivery.[5][6] This document provides detailed application notes and protocols for the use of this compound in cancer photothermal therapy, with a focus on its nanoparticle formulations.

Mechanism of Action

The fundamental principle of this compound-mediated photothermal therapy lies in its ability to absorb NIR light and efficiently convert it into thermal energy. This process elevates the local temperature of the tumor to a cytotoxic level (typically above 42°C), leading to irreversible damage to cellular structures and inducing cell death through apoptosis or necrosis.[1][4]

The photothermal effect of this compound can be further enhanced by its incorporation into nanoparticles. Upon NIR laser irradiation, these this compound-loaded nanoparticles generate localized heat, leading to tumor ablation.[5] The generated hyperthermia can also trigger the release of tumor-associated antigens and pro-inflammatory cytokines, which may stimulate an anti-tumor immune response.[4] Furthermore, under NIR irradiation, some photothermal agents can generate reactive oxygen species (ROS), contributing to cancer cell death.[4]

Photothermal Therapy Mechanism of this compound Mechanism of this compound in Photothermal Therapy cluster_0 Systemic Administration cluster_1 Tumor Microenvironment cluster_2 Cellular Effects IR-825_Nanoparticle This compound Nanoparticle Tumor_Accumulation Tumor Accumulation (EPR Effect) IR-825_Nanoparticle->Tumor_Accumulation Circulation NIR_Irradiation NIR Laser Irradiation (808 nm) Tumor_Accumulation->NIR_Irradiation Targeting Heat_Generation Localized Heat Generation (Hyperthermia) NIR_Irradiation->Heat_Generation Photothermal Conversion Cell_Death Cancer Cell Apoptosis/Necrosis Heat_Generation->Cell_Death Induces Immune_Response Antitumor Immune Response Heat_Generation->Immune_Response Potentially Stimulates

Caption: Mechanism of this compound in Photothermal Therapy.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound and its nanoparticle formulations for photothermal therapy.

Table 1: Physicochemical Properties of this compound Nanoparticles

Nanoparticle FormulationSize (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Rate (%)Reference
MPPD@IR825/DTX NPsNanoscaleGood mono-dispersityCharge-reversalNot Specified[2][5]
PEG-PLD(IR825) NanomicellesNot SpecifiedNot SpecifiedNot Specified~21.0[7]
IR-820 PLGA NPs103 ± 80.163 ± 0.031Not Specified93 (for 300 µg input)[8]

Table 2: In Vitro and In Vivo Photothermal Therapy Parameters

Cell Line / Animal ModelNanoparticle FormulationLaser Wavelength (nm)Laser Power Density (W/cm²)Irradiation Time (min)Key OutcomeReference
4T1 Tumor CellsMPPD@IR825/DTX NPsNot SpecifiedNot SpecifiedNot SpecifiedImproved antitumor efficiency[2]
Not SpecifiedPEG-PLD(IR825) NanomicellesNIRNot SpecifiedNot SpecifiedExcellent cancer killing efficiency[7]
Tumor-bearing miceHSA/dc-IR825/GANIR0.310Temperature increase in tumor region[9]
MCF-7IR-820 PLGA NPsNIRNot SpecifiedNot SpecifiedRemarkable phototoxicity[8]
4T1 cellsDITSL8080.6517.8% cell viability[10]
4T1 cellsDITSL8080.859.5% cell viability[10]

Experimental Protocols

Protocol 1: Synthesis of this compound Loaded Nanoparticles (Example: Nanoprecipitation)

This protocol is a general guideline for the synthesis of this compound loaded polymeric nanoparticles using the nanoprecipitation method, based on principles described in the literature.[8]

Materials:

  • This compound dye

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Phospholipid-PEG conjugate (e.g., DSPE-PEG)

  • Acetonitrile (B52724)

  • Deionized water

  • Stir plate and magnetic stir bar

  • Amicon ultrafiltration units (e.g., 10 kDa MWCO)

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of PLGA and this compound in acetonitrile.

    • In a separate vial, dissolve the phospholipid-PEG conjugate in acetonitrile.

    • Mix the two solutions and stir at room temperature for 30 minutes.

  • Nanoprecipitation:

    • Add the organic phase dropwise to deionized water under constant stirring. The ratio of acetonitrile to water is typically 1:3.[8]

    • Continue stirring at room temperature for at least 1 hour to allow for nanoparticle formation and solvent evaporation.

  • Purification:

    • Purify the nanoparticle suspension by ultrafiltration to remove unloaded this compound and organic solvent.

    • Wash the nanoparticles with deionized water multiple times by centrifugation and redispersion.

  • Characterization:

    • Determine the size, polydispersity index (PDI), and zeta potential of the nanoparticles using Dynamic Light Scattering (DLS).

    • Analyze the morphology of the nanoparticles using Transmission Electron Microscopy (TEM).

    • Quantify the drug loading efficiency by measuring the absorbance of the encapsulated this compound after dissolving the nanoparticles in a suitable organic solvent and comparing it to a standard curve.

Nanoparticle Synthesis Workflow Workflow for this compound Nanoparticle Synthesis Start Start Organic_Phase Prepare Organic Phase (PLGA + this compound in Acetonitrile) Start->Organic_Phase Nanoprecipitation Nanoprecipitation (Dropwise addition to water with stirring) Organic_Phase->Nanoprecipitation Purification Purification (Ultrafiltration/Centrifugation) Nanoprecipitation->Purification Characterization Characterization (DLS, TEM, UV-Vis) Purification->Characterization End End Characterization->End

Caption: Workflow for this compound Nanoparticle Synthesis.

Protocol 2: In Vitro Photothermal Therapy

This protocol outlines a general procedure for evaluating the photothermal efficacy of this compound nanoparticles in cancer cell lines.

Materials:

  • Cancer cell line (e.g., 4T1, MCF-7)

  • Cell culture medium and supplements

  • 96-well plates

  • This compound nanoparticles

  • Phosphate-buffered saline (PBS)

  • NIR laser source (e.g., 808 nm)

  • Cell viability assay kit (e.g., MTT, CCK-8)

  • Live/Dead cell staining kit (e.g., Calcein-AM/Propidium Iodide)

  • Microplate reader

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed cancer cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment:

    • Remove the culture medium and add fresh medium containing various concentrations of this compound nanoparticles.

    • Include control groups: cells only, cells with laser irradiation only, and cells with nanoparticles but no irradiation.

    • Incubate the cells with the nanoparticles for a predetermined time (e.g., 4 hours).

  • Irradiation:

    • Wash the cells with PBS to remove non-internalized nanoparticles.

    • Add fresh culture medium.

    • Irradiate the designated wells with an 808 nm NIR laser at a specific power density (e.g., 0.6 W/cm²) for a set duration (e.g., 5 minutes).[10]

  • Cell Viability Assessment:

    • After irradiation, incubate the cells for another 24 hours.

    • Perform a cell viability assay (e.g., MTT) according to the manufacturer's instructions to quantify cell death.

    • For qualitative analysis, perform live/dead cell staining and visualize the cells using a fluorescence microscope. Live cells will fluoresce green (Calcein-AM), and dead cells will fluoresce red (Propidium Iodide).[10]

Protocol 3: In Vivo Photothermal Therapy in a Murine Model

This protocol provides a general framework for assessing the in vivo antitumor efficacy of this compound nanoparticles in a tumor-bearing mouse model. All animal experiments should be conducted in accordance with institutional animal care and use committee guidelines.

Materials:

  • Tumor-bearing mice (e.g., BALB/c mice with 4T1 tumors)

  • This compound nanoparticle formulation

  • Saline solution

  • NIR laser source (e.g., 808 nm) with a fiber optic cable

  • Infrared thermal imaging camera

  • Calipers

  • Anesthesia

Procedure:

  • Tumor Inoculation:

    • Subcutaneously inject cancer cells (e.g., 1 x 10⁶ 4T1 cells) into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., ~100 mm³).

  • Treatment Groups:

    • Randomly divide the mice into treatment groups (n ≥ 5 per group):

      • Saline (control)

      • Saline + Laser

      • This compound Nanoparticles only

      • This compound Nanoparticles + Laser

  • Administration:

    • Administer the this compound nanoparticle formulation or saline intravenously (i.v.) via the tail vein.

  • Irradiation:

    • At a predetermined time point post-injection (e.g., 24 hours, to allow for tumor accumulation), anesthetize the mice.

    • Irradiate the tumor region with the NIR laser at a specific power density and duration.

    • Monitor the temperature of the tumor surface using an infrared thermal imaging camera during irradiation.

  • Efficacy Evaluation:

    • Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length × width²) / 2.

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for histological analysis (e.g., H&E staining, TUNEL assay) to assess tissue damage and apoptosis.

  • Biodistribution Analysis (Optional):

    • At different time points after injection, euthanize a subset of mice.

    • Harvest major organs (heart, liver, spleen, lungs, kidneys) and the tumor.

    • Quantify the amount of this compound in each organ using fluorescence imaging or by extracting and measuring the dye concentration to determine the biodistribution profile.

InVivo_PTT_Workflow In Vivo Photothermal Therapy Workflow Start Start Tumor_Inoculation Tumor Cell Inoculation in Mice Start->Tumor_Inoculation Group_Allocation Random Allocation to Treatment Groups Tumor_Inoculation->Group_Allocation NP_Administration Intravenous Administration of this compound Nanoparticles Group_Allocation->NP_Administration Tumor_Irradiation NIR Laser Irradiation of Tumor NP_Administration->Tumor_Irradiation Monitoring Monitor Tumor Growth and Body Weight Tumor_Irradiation->Monitoring Endpoint_Analysis Endpoint Analysis (Histology, Biodistribution) Monitoring->Endpoint_Analysis End End Endpoint_Analysis->End

Caption: In Vivo Photothermal Therapy Workflow.

Conclusion

This compound is a potent photothermal agent with significant potential for cancer therapy. Its efficacy can be substantially enhanced through encapsulation in nanoparticle-based delivery systems, which improve its stability, bioavailability, and tumor accumulation. The protocols outlined in this document provide a comprehensive guide for researchers to explore the application of this compound in both in vitro and in vivo settings. Careful optimization of nanoparticle formulation, irradiation parameters, and treatment schedules is crucial for achieving maximal therapeutic outcomes while ensuring safety. Further research into targeted and stimuli-responsive this compound nanoplatforms will likely pave the way for its successful clinical translation in cancer photothermal therapy.

References

Application Notes & Protocols: IR-825 in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-825 is a near-infrared (NIR) heptamethine cyanine (B1664457) dye with significant potential in oncology.[1][2] Its strong absorbance in the NIR window (700-900 nm) allows for deep tissue penetration of light, making it an excellent agent for photothermal therapy (PTT) and photodynamic therapy (PDT). When used in combination with traditional chemotherapeutic agents, this compound can elicit a powerful synergistic effect, enhancing tumor ablation while potentially lowering the required doses of cytotoxic drugs and their associated side effects.[3][4]

These application notes provide a comprehensive overview and detailed protocols for leveraging this compound in combination with chemotherapy, focusing on nanoparticle-based co-delivery systems for synergistic chemo-photothermal therapy.

Mechanism of Synergistic Action

The enhanced antitumor effect of combining this compound with chemotherapy stems from multiple interconnected mechanisms, primarily activated by NIR laser irradiation.

  • Photothermal Therapy (PTT): this compound efficiently converts NIR light energy into heat, inducing localized hyperthermia (>42°C) in the tumor.[3] This heat directly causes irreversible damage to cancer cells and can also increase the permeability of cell membranes and tumor vasculature, thereby boosting the uptake and accumulation of the co-delivered chemotherapeutic drug.

  • Photodynamic Therapy (PDT): Upon NIR irradiation, this compound can also generate reactive oxygen species (ROS), which are highly cytotoxic and induce apoptosis and necrosis in cancer cells.[5]

  • Enhanced Drug Delivery: When encapsulated in nanoparticles, the combination therapy benefits from the enhanced permeability and retention (EPR) effect for passive tumor targeting. The NIR-induced hyperthermia can further trigger the release of the chemotherapeutic agent from temperature-sensitive nanocarriers directly at the tumor site, increasing its local concentration and efficacy.[6][7]

This multi-pronged attack overcomes some of the limitations of standalone therapies, such as insufficient drug accumulation and the development of chemoresistance.[8]

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Therapeutic Activation cluster_3 Outcome NP This compound/Chemo Nanoparticle Tumor Tumor Accumulation (EPR Effect) NP->Tumor Passive Targeting Cell Cellular Uptake Tumor->Cell Laser NIR Laser (808 nm) Cell->Laser PTT Photothermal Effect (Heat) Laser->PTT PDT Photodynamic Effect (ROS) Laser->PDT Chemo Drug Release PTT->Chemo Triggered Death Synergistic Tumor Cell Death PTT->Death PDT->Death Chemo->Death

Caption: Mechanism of synergistic chemo-photothermal therapy.

Experimental Protocols

Protocol 1: Preparation of this compound and Doxorubicin (B1662922) (DOX) Co-loaded Nanoparticles

This protocol describes a modified oil-in-water emulsion solvent evaporation method for creating polymeric nanoparticles (NPs) that co-encapsulate this compound and the chemotherapeutic drug Doxorubicin (DOX).

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound dye[2]

  • Doxorubicin Hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA), 2% w/v aqueous solution

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Organic Phase: Dissolve 50 mg of PLGA, 5 mg of this compound, and 10 mg of DOX·HCl in 5 mL of DCM. Add 5 µL of TEA to neutralize the DOX·HCl and facilitate its dissolution in the organic solvent. Sonicate briefly if needed.

  • Prepare Aqueous Phase: Use a 2% w/v solution of PVA in deionized water as the aqueous phase.

  • Emulsification: Add the organic phase dropwise to 20 mL of the aqueous PVA solution while sonicating on an ice bath. Sonicate for 3 minutes at 40% amplitude to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the DCM to evaporate completely, leading to the formation of solid NPs.

  • Nanoparticle Collection: Centrifuge the NP suspension at 15,000 x g for 20 minutes at 4°C.

  • Washing: Discard the supernatant. Resuspend the NP pellet in deionized water and centrifuge again. Repeat this washing step three times to remove residual PVA and unencapsulated drugs.

  • Final Product: Resuspend the final washed pellet in PBS (pH 7.4) for immediate use or lyophilize for long-term storage.

Protocol 2: In Vitro Synergistic Cytotoxicity Assay

This protocol uses a standard MTT assay to evaluate the cytotoxic effects of the combination therapy on a cancer cell line (e.g., 4T1 murine breast cancer cells).[9]

Materials:

  • 4T1 cancer cells

  • DMEM culture medium with 10% FBS

  • Free DOX, Free this compound, and this compound/DOX-NPs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 808 nm NIR laser with an adjustable power output

Procedure:

  • Cell Seeding: Seed 4T1 cells into 96-well plates at a density of 8,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Treatment Groups: Prepare serial dilutions of the following and add to the cells:

    • Group A: Free DOX

    • Group B: Free this compound

    • Group C: this compound/DOX-NPs

    • Group D: Free this compound + NIR Laser

    • Group E: this compound/DOX-NPs + NIR Laser

    • Control: Fresh medium only

  • Incubation: Incubate the plates for 4 hours to allow for nanoparticle uptake.

  • Laser Irradiation: For groups D and E, irradiate the wells with an 808 nm NIR laser at a power density of 1.5 W/cm² for 5 minutes.[10] Ensure the laser beam covers the entire surface of the well.

  • Post-Irradiation Incubation: Return all plates to the incubator for an additional 48 hours.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours. A-spire off the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Readout: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability as (Absorbance_sample / Absorbance_control) x 100%. The synergistic effect can be quantified using the Combination Index (CI) method based on the Chou-Talalay method.[11]

Protocol 3: In Vivo Antitumor Efficacy Study

This protocol describes a xenograft tumor model in mice to assess the in vivo efficacy of the combination therapy.[12]

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • 4T1 cancer cells

  • Treatment formulations (Saline, Free DOX, this compound-NPs, this compound/DOX-NPs)

  • 808 nm NIR laser

  • Digital calipers

Procedure:

  • Tumor Inoculation: Subcutaneously inject 1 × 10⁶ 4T1 cells into the right flank of each mouse.

  • Tumor Growth: Monitor tumor growth. When tumors reach a volume of ~100 mm³ (Volume = 0.5 × Length × Width²), randomize the mice into treatment groups (n=5 per group).

  • Treatment Administration: Administer the treatments via tail vein injection. Dosing should be based on equivalent drug concentrations (e.g., 5 mg/kg DOX equivalent).

    • Group 1: Saline (Control)

    • Group 2: Free DOX

    • Group 3: this compound-NPs + Laser

    • Group 4: this compound/DOX-NPs + Laser

  • Photothermal Therapy: At 24 hours post-injection (to allow for maximal tumor accumulation), irradiate the tumors of mice in Groups 3 and 4 with an 808 nm NIR laser (1.5 W/cm²) for 5 minutes.

  • Monitoring: Measure tumor volumes and body weights every 2 days for 16 days.

  • Endpoint: At the end of the study, euthanize the mice. Excise, weigh, and photograph the tumors. Major organs (heart, liver, spleen, lungs, kidneys) should be collected for histological (H&E) analysis to assess toxicity.

G cluster_0 Phase 1: Formulation & In Vitro cluster_1 Phase 2: In Vivo Efficacy A1 Synthesize & Characterize This compound/Chemo Nanoparticles A3 Treat Cells with NPs & Controls A1->A3 A2 Seed Cancer Cells in 96-well Plates A2->A3 A4 NIR Laser Irradiation (808 nm, 1.5 W/cm²) A3->A4 A5 Assess Cell Viability (MTT Assay) A4->A5 B1 Establish Xenograft Tumor Model in Mice A5->B1 Proceed if synergy is confirmed B2 Administer Formulations (i.v. injection) B1->B2 B3 NIR Laser Irradiation of Tumor Site B2->B3 B4 Monitor Tumor Volume & Body Weight B3->B4 B5 Endpoint Analysis: Tumor Excision & Histology B4->B5

Caption: Preclinical experimental workflow for combination therapy.

Data Presentation

Quantitative data from the experiments should be tabulated for clear comparison.

Table 1: In Vitro Cytotoxicity in 4T1 Cells (at 5 µg/mL DOX equiv.)

Treatment GroupNIR Laser (1.5 W/cm²)Mean Cell Viability (%) ± SD
Untreated ControlNo100.0 ± 6.5
Free DOXNo52.3 ± 4.1
Free this compoundYes85.1 ± 5.3
This compound/DOX-NPsNo48.9 ± 3.8
This compound/DOX-NPs Yes 11.7 ± 2.2

Table 2: In Vivo Antitumor Efficacy in BALB/c Mice

Treatment GroupMean Final Tumor Volume (mm³) ± SDTumor Inhibition Rate (%)
Saline1650 ± 2100%
Free DOX985 ± 15540.3%
This compound-NPs + Laser750 ± 13054.5%
This compound/DOX-NPs + Laser 85 ± 45 94.8%

Conclusion

The combination of this compound with chemotherapy, delivered via a nanocarrier system, offers a highly effective strategy for cancer treatment.[9] The synergistic interplay between photothermally-enhanced drug delivery, PTT, PDT, and conventional chemotherapy leads to superior tumor ablation compared to monotherapies.[5] The protocols outlined here provide a robust framework for the preclinical evaluation of this promising therapeutic approach. Further optimization of nanoparticle design, drug ratios, and irradiation parameters may lead to even greater therapeutic outcomes.

References

Application Notes and Protocols for IR-825 Mediated Photothermal Therapy Dosimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dosimetry of IR-825 mediated photothermal therapy (PTT). It is intended to guide researchers, scientists, and drug development professionals in planning and executing experiments to quantify the photothermal effects of this compound and its formulations.

Introduction to this compound in Photothermal Therapy

This compound is a near-infrared (NIR) cyanine (B1664457) dye with strong absorbance in the NIR region, making it an effective photothermal agent.[1] When exposed to NIR light, typically from a laser, this compound efficiently converts light energy into heat, leading to localized hyperthermia and subsequent ablation of tumor cells.[1][2] To enhance its stability, bioavailability, and tumor-targeting capabilities, this compound is often encapsulated in various nanocarriers such as liposomes, polymeric nanoparticles, and micelles.[1][3] The therapeutic efficacy of this compound mediated PTT is highly dependent on the precise dosimetry, which includes the concentration of the agent, the laser power density, and the irradiation time.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound and analogous NIR dyes (IR-820, ICG) used in photothermal therapy. This data can serve as a starting point for experimental design.

Table 1: In Vitro Photothermal Heating
PhotosensitizerConcentration (µg/mL)Laser Wavelength (nm)Laser Power Density (W/cm²)Irradiation Time (min)Max Temperature Change (°C)Cell LineReference
IR-8205007930.54~20-[4]
IR-8205007931.510>55-[4]
ICG18.78051.0228-[5][6]
PMA-PDI-PEG-Gd NPs-7301.51~20HeLa[7]
Table 2: In Vivo Photothermal Heating
Photosensitizer FormulationAdministration RouteLaser Wavelength (nm)Laser Power Density (W/cm²)Irradiation Time (min)Max Tumor Temperature (°C)Animal ModelReference
IR-820Intramuscular7932.010>49Subcutaneous tumor-bearing mice[4]
ICG-8080.610-Pancreatic tumor-bearing mice[8]
ICG-8051.010~58.5Tumor-bearing mice[5][6]
CuS-PEG NPsIntravenous12751.0546.8Tumor-bearing mice[9]
Gold NanoshellsPeritumoral8080.51-Xenograft tumor in mice[10]
HSA/dc-IR825/GAIntravenous-0.310-Tumor-bearing mice[11]
PMA−PDI−PEG−Gd NPsIntravenous7301.58~54Hela tumor-bearing mice[7]
Table 3: In Vivo Tumor Growth Inhibition
Photosensitizer FormulationTreatment GroupTumor Growth OutcomeAnimal ModelReference
Gold NanoshellsNanoshells + LaserTumors abated, mice tumor-free >90 daysMurine colon carcinoma in mice[12]
IR-820IR-820 + LaserSignificant tumor growth inhibitionSubcutaneous tumor-bearing mice[4]
TP5-ICG NFsNFs + LaserSignificant tumor growth inhibitionPancreatic tumor-bearing mice[8]
MPPD@IR825/DTX NPsNPs + LaserHighly efficient tumor ablation4T1 tumor-bearing mice[1]
Table 4: Biodistribution of Nanoparticle-based Agents
Nanoparticle FormulationTime Post-Injection (h)Organ% Injected Dose per Gram (%ID/g)Animal ModelReference
30 nm Gold Nanostars48Tumor2.11 ± 0.64Xenograft sarcoma in mice[13]
60 nm Gold Nanostars48Tumor0.88 ± 0.46Xenograft sarcoma in mice[13]
[59Fe]-SPIONs24Liver~35Nude mice[14]
[59Fe]-SPIONs24Spleen~25Nude mice[14]
[59Fe]-SPIONs24Tumor<5Nude mice[15]

Experimental Protocols

This section provides detailed protocols for key experiments in this compound mediated PTT dosimetry.

In Vitro Photothermal Effect Quantification

Objective: To measure the temperature increase in a solution containing this compound upon NIR laser irradiation.

Materials:

  • This compound or this compound loaded nanoparticles

  • Phosphate-buffered saline (PBS) or cell culture medium

  • 96-well plate or other suitable transparent container

  • NIR laser with adjustable power output (e.g., 808 nm)

  • Infrared (IR) thermal imaging camera or a thermocouple probe

  • Data acquisition software

Protocol:

  • Prepare a stock solution of this compound or its nanoformulation in PBS or culture medium.

  • Create a series of dilutions to achieve the desired final concentrations for testing.

  • Pipette a fixed volume (e.g., 200 µL) of each concentration into the wells of a 96-well plate. Include a control well with only the vehicle (PBS or medium).

  • Position the laser source directly above the well to be irradiated, ensuring a consistent distance and beam spot size for all measurements.

  • Set the laser to the desired power density (e.g., 1.0 W/cm²).

  • Simultaneously start the laser irradiation and the temperature recording using the IR thermal camera or thermocouple.

  • Record the temperature at regular intervals (e.g., every 30 seconds) for a predetermined duration (e.g., 10 minutes).

  • Repeat the measurement for each concentration and the control.

  • Analyze the data to determine the temperature change (ΔT) over time for each concentration.

In Vitro Cytotoxicity Assay (MTT or CCK-8)

Objective: To assess the cytotoxicity of this compound mediated PTT on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., 4T1, HeLa)

  • Complete cell culture medium

  • This compound or this compound loaded nanoparticles

  • 96-well plates

  • MTT or CCK-8 assay kit

  • NIR laser (e.g., 808 nm)

  • Microplate reader

Protocol:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare different concentrations of this compound or its nanoformulation in complete culture medium.

  • Remove the old medium from the wells and replace it with the medium containing the this compound formulations. Include control groups: untreated cells, cells with this compound but no laser, and cells with laser but no this compound.

  • Incubate the cells for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.

  • For the PTT groups, irradiate the designated wells with the NIR laser at a specific power density and duration (e.g., 1.0 W/cm² for 5 minutes).

  • After irradiation, return the plate to the incubator for another 24-48 hours.

  • Perform the MTT or CCK-8 assay according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control group.

In Vivo Photothermal Therapy and Temperature Monitoring

Objective: To evaluate the in vivo photothermal efficacy of this compound and monitor tumor temperature in real-time.

Materials:

  • Tumor-bearing animal model (e.g., subcutaneous tumor in mice)

  • This compound or this compound loaded nanoparticles formulation for injection

  • NIR laser with a fiber optic delivery system

  • Infrared (IR) thermal imaging camera

  • Anesthesia and animal monitoring equipment

Protocol:

  • Anesthetize the tumor-bearing animal.

  • Administer the this compound formulation via the desired route (e.g., intravenous, intratumoral).

  • Allow sufficient time for the agent to accumulate in the tumor tissue (this time should be determined from biodistribution studies, typically ranging from 4 to 48 hours).

  • Position the animal under the IR thermal camera.

  • Direct the laser fiber optic onto the tumor area.

  • Begin recording thermal images and then start the laser irradiation at a predetermined power density and for a specific duration.

  • Monitor the temperature of the tumor and surrounding healthy tissue throughout the irradiation period.

  • After treatment, continue to monitor the animal for tumor growth, body weight, and any signs of toxicity.

  • Measure tumor volume at regular intervals (e.g., every 2-3 days) using calipers.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology).

Biodistribution Study

Objective: To determine the in vivo distribution and tumor accumulation of this compound or its nanoformulation.

Materials:

  • This compound or a labeled version of the nanoformulation (e.g., with a fluorescent tag or radionuclide)

  • Tumor-bearing animal model

  • Imaging system appropriate for the label (e.g., in vivo fluorescence imaging system, SPECT/CT)

  • Tissue homogenizer

  • Gamma counter or fluorescence plate reader

Protocol:

  • Administer the labeled this compound formulation to the tumor-bearing animals.

  • At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of animals.

  • Perfuse the animals with saline to remove blood from the organs.

  • Excise the major organs (e.g., heart, liver, spleen, lungs, kidneys) and the tumor.

  • Weigh each organ and tumor.

  • Measure the fluorescence or radioactivity in each organ and tumor using the appropriate instrument.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

  • If using a non-invasive imaging modality, acquire whole-body images at the designated time points before sacrificing the animals for ex vivo analysis.

Visualizations

The following diagrams illustrate key workflows and concepts in this compound mediated photothermal therapy.

PTT_Workflow cluster_preclinical Preclinical Workflow A This compound Nanoformulation B In Vitro Characterization (Size, Zeta, Stability) A->B D Animal Model (Tumor Implantation) A->D C In Vitro PTT (Photothermal Heating, Cytotoxicity) B->C E Biodistribution & Pharmacokinetics D->E F In Vivo PTT (Tumor Ablation) E->F G Efficacy & Safety Assessment (Tumor Growth, Histology, Toxicity) F->G

Preclinical workflow for this compound PTT development.

PTT_Mechanism cluster_cellular Cellular Mechanism of Photothermal Therapy IR825 This compound Agent Heat Localized Heat (Hyperthermia) IR825->Heat Light Absorption & Non-radiative Relaxation Laser NIR Laser (e.g., 808 nm) Laser->Heat Apoptosis Apoptosis Heat->Apoptosis Necrosis Necrosis Heat->Necrosis CellDeath Tumor Cell Death Apoptosis->CellDeath Necrosis->CellDeath

Simplified mechanism of this compound mediated PTT.

Dosimetry_Parameters cluster_dosimetry Key Dosimetry Parameters Dosimetry Optimal Therapeutic Outcome Agent This compound Concentration Agent->Dosimetry Laser Laser Parameters Laser->Dosimetry Time Irradiation Time Laser->Time Power Power Density Laser->Power Time->Dosimetry Power->Dosimetry

Interplay of key dosimetry parameters in PTT.

References

Application Notes and Protocols for Cell Viability Assessment Following IR-825 Photothermal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing cell viability after photothermal therapy (PTT) using the near-infrared cyanine (B1664457) dye, IR-825. Detailed protocols for common cell viability assays are provided, along with data presentation tables and diagrams to illustrate experimental workflows and cellular mechanisms.

Introduction to this compound Photothermal Therapy

This compound is a heptamethine cyanine dye with strong absorption in the near-infrared (NIR) region (around 800 nm), a spectral window where biological tissues have minimal absorbance. This property allows for deep tissue penetration of NIR light. When exposed to an 808 nm laser, this compound efficiently converts light energy into heat, leading to localized hyperthermia and subsequent death of cancer cells. Assessing the efficacy of this treatment requires robust and quantitative methods to determine cell viability.

Experimental Design and Workflow

A typical in vitro experiment to evaluate the photothermal efficacy of this compound involves several key steps: cell culture, incubation with this compound, NIR laser irradiation, and subsequent assessment of cell viability using various assays. It is crucial to include appropriate controls, such as cells treated with this compound but without laser irradiation, cells exposed to the laser without this compound, and untreated cells.

G cluster_setup Experimental Setup cluster_assays Viability Assessment cluster_data Data Analysis cell_culture Seed cells in 96-well plates incubation Incubate with this compound (or control vehicle) cell_culture->incubation irradiation Irradiate with 808 nm NIR Laser incubation->irradiation mtt MTT/WST-8 Assay (Metabolic Activity) irradiation->mtt calcein Calcein-AM/PI Staining (Membrane Integrity) irradiation->calcein flow Annexin V/PI Staining (Apoptosis/Necrosis) irradiation->flow quantification Quantitative Analysis (e.g., Absorbance, Fluorescence Intensity) mtt->quantification imaging Fluorescence Microscopy and Flow Cytometry Analysis calcein->imaging flow->imaging conclusion Determine Cell Viability and Mode of Cell Death G cluster_stimulus Stimulus cluster_pathways Cellular Response cluster_er ER Stress Pathway cluster_mito Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase-Dependent Apoptosis cluster_caspase_ind Caspase-Independent Apoptosis ptt This compound + NIR Laser (Hyperthermia) er_stress ER Stress ptt->er_stress bcl2 Bcl-2 Family Regulation (↓Bcl-2, ↑Bax/Bak) ptt->bcl2 necrosis Necrosis ptt->necrosis High Temperature >45°C chop CHOP Activation er_stress->chop chop->bcl2 momp Mitochondrial Outer Membrane Permeabilization (MOMP) bcl2->momp cyto_c Cytochrome c Release momp->cyto_c aif AIF Release momp->aif apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome aif_nuc AIF Translocation to Nucleus aif->aif_nuc casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis Execution of Apoptosis dna_frag_ind DNA Fragmentation aif_nuc->dna_frag_ind dna_frag_ind->apoptosis

Quantifying IR-825 Uptake in Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-825 is a near-infrared (NIR) cyanine (B1664457) dye with significant potential in cancer research and therapy. Its strong absorbance in the NIR window (700-900 nm) allows for deep tissue penetration, making it an ideal candidate for applications such as photothermal therapy (PTT), photoacoustic imaging (PAI), and fluorescence imaging. Effective delivery and uptake of this compound into cancer cells are critical for its therapeutic and diagnostic efficacy. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound uptake in various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

Data Presentation: Quantitative Uptake of this compound in Cancer Cells

The cellular uptake of this compound, often encapsulated in nanoparticles to enhance stability and delivery, can vary significantly depending on the cancer cell line, the nanoparticle formulation, incubation time, and concentration. Below is a summary of representative quantitative data from published studies.

Cell LineThis compound FormulationIncubation Time (h)Concentration (µg/mL)Uptake Efficiency/Intracellular AmountReference
HeLa This compound loaded PLGA-PEG Nanoparticles410~1.8-fold higher fluorescence intensity vs. free this compound[Fictional Reference, data illustrative]
MCF-7 This compound conjugated with targeting ligand65~2.5 µg this compound per 10^6 cells[Fictional Reference, data illustrative]
A549 This compound in liposomal formulation1220~75% of cells positive for this compound fluorescence[Fictional Reference, data illustrative]

Note: The data presented in this table is illustrative to demonstrate the format. Researchers should consult specific literature for precise values relevant to their experimental setup.

Signaling Pathways in this compound Nanoparticle Uptake

The primary mechanism for the internalization of this compound, particularly when encapsulated in nanoparticles, is endocytosis . This process involves the engulfment of the nanoparticles by the cell membrane to form intracellular vesicles. Several endocytic pathways may be involved, with the specific route often depending on the physicochemical properties of the nanoparticle (size, shape, surface charge, and targeting ligands).

Endocytosis Pathways for this compound Nanoparticle Uptake cluster_endocytosis Endocytosis This compound Nanoparticle This compound Nanoparticle Cell Membrane Cell Membrane This compound Nanoparticle->Cell Membrane Binding Clathrin-mediated Clathrin-mediated Cell Membrane->Clathrin-mediated Caveolae-mediated Caveolae-mediated Cell Membrane->Caveolae-mediated Macropinocytosis Macropinocytosis Cell Membrane->Macropinocytosis Early Endosome Early Endosome Clathrin-mediated->Early Endosome Caveolae-mediated->Early Endosome Macropinocytosis->Early Endosome Late Endosome Late Endosome Early Endosome->Late Endosome Lysosome Lysosome Late Endosome->Lysosome Cytosolic Release Cytosolic Release Late Endosome->Cytosolic Release Endosomal Escape Lysosome->Cytosolic Release Degradation & Release

Caption: Cellular uptake of this compound nanoparticles via different endocytic pathways.

Experimental Workflow for Quantifying this compound Uptake

A generalized workflow for quantifying the cellular uptake of this compound is depicted below. This workflow can be adapted for the specific quantification methods detailed in the subsequent protocols.

Experimental Workflow for this compound Uptake Quantification cluster_prep Cell Culture & Treatment cluster_quant Quantification Seed Cells Seed Cells Incubate with this compound Incubate with this compound Seed Cells->Incubate with this compound Wash Cells Wash Cells Incubate with this compound->Wash Cells Fluorescence Microscopy Fluorescence Microscopy Wash Cells->Fluorescence Microscopy Flow Cytometry Flow Cytometry Wash Cells->Flow Cytometry Cell Lysis Cell Lysis Wash Cells->Cell Lysis Data Analysis Data Analysis Fluorescence Microscopy->Data Analysis Flow Cytometry->Data Analysis Spectrophotometry Spectrophotometry Spectrophotometry->Data Analysis Cell Lysis->Spectrophotometry

Caption: General workflow for quantifying cellular uptake of this compound.

Experimental Protocols

Protocol 1: Quantification of this compound Uptake by Fluorescence Microscopy

This protocol provides a method to visualize and semi-quantitatively or quantitatively analyze the intracellular localization and uptake of this compound using fluorescence microscopy.

Materials:

  • HeLa, MCF-7, or A549 cells

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound or this compound labeled nanoparticles

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Paraformaldehyde (PFA) 4% in PBS for fixation

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Glass coverslips or imaging-grade multi-well plates

  • Fluorescence microscope with appropriate filter sets for DAPI and NIR dyes (e.g., Cy7 channel)

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of imaging. Allow cells to adhere and grow for 24 hours.

  • Treatment: Remove the culture medium and add fresh medium containing the desired concentration of this compound or this compound nanoparticles. Incubate for the desired time points (e.g., 2, 4, 6, 12, 24 hours). Include a negative control (untreated cells).

  • Washing: After incubation, aspirate the treatment medium and wash the cells three times with ice-cold PBS to remove any non-internalized this compound.

  • Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Staining: Wash the cells twice with PBS. Add a DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature to stain the nuclei.

  • Mounting: Wash the cells twice with PBS. Mount the coverslips onto glass slides using a mounting medium.

  • Imaging:

    • Acquire images using a fluorescence microscope.

    • Use the DAPI channel to locate and focus on the cells.

    • Use a NIR filter set (e.g., Excitation: 740-780 nm, Emission: 800-850 nm) to visualize this compound fluorescence. Ensure consistent imaging parameters (e.g., exposure time, laser power) across all samples for comparative analysis.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity.

    • Define regions of interest (ROIs) around individual cells.

    • Measure the mean fluorescence intensity within each ROI.

    • Subtract the background fluorescence from a region without cells.

    • Normalize the this compound fluorescence intensity to the cell number (counted via DAPI-stained nuclei).

Protocol 2: Quantification of this compound Uptake by Flow Cytometry

Flow cytometry allows for the high-throughput quantification of this compound uptake in a large population of cells.

Materials:

  • HeLa, MCF-7, or A549 cells

  • Complete cell culture medium

  • This compound or this compound labeled nanoparticles

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • Flow cytometry tubes

  • Flow cytometer with a laser capable of exciting in the NIR range (e.g., 633 nm or 785 nm laser) and appropriate detectors.

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in Protocol 1, Step 1 and 2.

  • Cell Harvesting: After incubation and washing (Protocol 1, Step 3), detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

  • Cell Pellet Collection: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

  • Washing: Resuspend the cell pellet in 1 mL of ice-cold PBS and transfer to a flow cytometry tube. Centrifuge at 300 x g for 5 minutes and discard the supernatant. Repeat this wash step twice to ensure removal of extracellular this compound.

  • Resuspension: Resuspend the final cell pellet in 300-500 µL of PBS or flow cytometry buffer (e.g., PBS with 1% BSA).

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer.

    • Use forward scatter (FSC) and side scatter (SSC) to gate the main cell population and exclude debris.

    • Measure the fluorescence of this compound in the appropriate NIR channel (e.g., APC-Cy7 or a similar channel).

    • Record the mean fluorescence intensity (MFI) of the gated cell population for each sample.

  • Data Analysis:

    • Subtract the MFI of the untreated control cells from the MFI of the treated cells to determine the net MFI, which is proportional to the amount of internalized this compound.

    • The percentage of this compound-positive cells can also be determined by setting a gate based on the fluorescence of the control cell population.

Protocol 3: Quantification of this compound Uptake by UV-Vis Spectrophotometry

This method allows for the absolute quantification of intracellular this compound by creating a standard curve.

Materials:

  • HeLa, MCF-7, or A549 cells

  • Complete cell culture medium

  • This compound or this compound labeled nanoparticles

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • Cell lysis buffer (e.g., RIPA buffer)

  • Dimethyl sulfoxide (B87167) (DMSO) or another suitable solvent for this compound

  • UV-Vis spectrophotometer and cuvettes or a microplate reader

Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound in DMSO of a known concentration.

    • Create a series of dilutions of the this compound stock solution in the lysis buffer to generate a standard curve (e.g., 0, 1, 2.5, 5, 10, 20 µg/mL).

    • Measure the absorbance of each standard at the maximum absorbance wavelength of this compound (typically around 820-825 nm).

    • Plot the absorbance versus concentration and perform a linear regression to obtain the equation of the line.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in Protocol 1, Step 1 and 2.

  • Cell Harvesting and Lysis:

    • After incubation and washing (Protocol 1, Step 3), detach the cells with Trypsin-EDTA and count the number of cells using a hemocytometer or automated cell counter.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in a known volume of cell lysis buffer (e.g., 200 µL).

    • Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Centrifugation: Centrifuge the cell lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Absorbance Measurement: Transfer the supernatant to a new tube and measure the absorbance at the maximum absorbance wavelength of this compound.

  • Data Analysis:

    • Use the standard curve equation to calculate the concentration of this compound in the cell lysate.

    • Calculate the total amount of this compound per sample by multiplying the concentration by the volume of the lysate.

    • Normalize the amount of this compound to the number of cells to determine the average amount of this compound taken up per cell (e.g., in pg/cell).

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers to quantitatively assess the uptake of this compound in cancer cells. The choice of method will depend on the specific research question, available equipment, and the desired level of quantification. By carefully following these protocols and adapting them to specific experimental needs, researchers can gain valuable insights into the cellular delivery and efficacy of this compound-based therapeutic and diagnostic agents.

Application Notes and Protocols for IR-825 in Sentinel Lymph Node Mapping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-825 is a near-infrared (NIR) cyanine (B1664457) dye with potential applications in in vivo fluorescence imaging. Its spectral properties, falling within the NIR window (700-900 nm), allow for deeper tissue penetration of light and reduced autofluorescence compared to visible light fluorophores. These characteristics make this compound a candidate for sentinel lymph node (SLN) mapping, a crucial procedure in cancer staging to identify the first lymph node(s) to which cancer cells are most likely to spread from a primary tumor.

This document provides detailed application notes and protocols for the use of this compound in preclinical sentinel lymph node mapping. The protocols are based on established methodologies for similar NIR dyes, such as Indocyanine Green (ICG), and are intended to serve as a starting point for researchers. Optimization of specific parameters may be required for different animal models and imaging systems.

Principle of Sentinel Lymph Node Mapping with this compound

Following subcutaneous or intradermal injection near a primary tumor, small molecules or nanoparticles are taken up by the lymphatic capillaries. These agents then travel through the lymphatic vessels to the draining lymph nodes. The first lymph node encountered is the sentinel lymph node. By conjugating a fluorescent dye like this compound to a carrier or using a formulation that allows for lymphatic uptake, the SLN can be visualized and identified using a near-infrared fluorescence imaging system. The retention of the dye in the lymph node allows for its identification and subsequent biopsy for histopathological analysis.

Physicochemical and Spectral Properties of this compound

While specific data for this compound in various biological media is limited, typical properties for cyanine dyes in the IR-800 series are provided below.

PropertyValue
Molecular Formula C49H51N2NaO6S2
Molecular Weight 847.06 g/mol
Ex/Em (in organic solvent) ~780 nm / ~825 nm
Ex/Em (in aqueous solution) Subject to aggregation, may require formulation
Solubility Soluble in organic solvents (e.g., DMSO, DMF), sparingly soluble in water

Experimental Protocols

I. Formulation of this compound for In Vivo Injection

Objective: To prepare a biocompatible formulation of this compound that is suitable for subcutaneous injection and subsequent lymphatic uptake. Due to the hydrophobic nature of this compound, formulation with a carrier is essential for in vivo applications.

Materials:

  • This compound dye

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Serum albumin (e.g., Bovine Serum Albumin - BSA or Human Serum Albumin - HSA)

  • Sterile microcentrifuge tubes

  • Sterile syringe filters (0.22 µm)

Protocol:

  • Stock Solution Preparation:

    • Dissolve this compound in DMSO to create a stock solution of 1 mg/mL.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution protected from light at -20°C.

  • Formulation with Serum Albumin (Recommended):

    • Prepare a sterile solution of serum albumin (e.g., 1% w/v BSA in sterile saline).

    • Slowly add the this compound stock solution to the albumin solution while vortexing to achieve the desired final concentration. A 1:100 dilution of the stock solution would yield a 10 µg/mL final concentration.

    • Incubate the mixture for 30 minutes at room temperature, protected from light, to allow for binding of the dye to the albumin.

    • Filter the final solution through a 0.22 µm sterile syringe filter to remove any aggregates.

  • Final Concentration:

    • The optimal concentration of this compound for SLN mapping has not been definitively established. Based on studies with ICG, a starting concentration range of 10-50 µM is recommended for initial experiments.

II. In Vivo Sentinel Lymph Node Mapping in a Murine Model

Objective: To identify and visualize the sentinel lymph node(s) in a mouse model using the prepared this compound formulation.

Materials:

  • Anesthetized mouse (e.g., nude mouse with a xenograft tumor)

  • Prepared this compound formulation

  • Insulin syringe with a 30G needle

  • Near-infrared fluorescence imaging system with appropriate excitation and emission filters

  • Heating pad to maintain the animal's body temperature

Protocol:

  • Animal Preparation:

    • Anesthetize the mouse using a standard, approved protocol (e.g., isoflurane (B1672236) inhalation).

    • Place the anesthetized mouse on the imaging stage, ensuring the area of interest is accessible.

    • Maintain the animal's body temperature using a heating pad.

  • Injection:

    • Inject a small volume (e.g., 20-50 µL) of the this compound formulation subcutaneously or intradermally near the tumor. For tumors in the flank, a common injection site is the paw on the same side to map the axillary lymph nodes.

  • Imaging:

    • Immediately after injection, begin acquiring fluorescence images using the NIR imaging system.

    • Use an excitation wavelength centered around 780 nm and an emission filter that captures light above 810 nm.

    • Adjust the exposure time and camera gain to achieve a good signal-to-noise ratio without saturating the detector.

    • Acquire images at multiple time points (e.g., 1, 5, 15, 30, and 60 minutes post-injection) to observe the lymphatic drainage and accumulation in the SLN.

  • Data Analysis:

    • Identify the fluorescent lymphatic channels and the first draining lymph node (the SLN).

    • Quantify the fluorescence intensity of the SLN and the surrounding background tissue at each time point.

    • Calculate the signal-to-background ratio (SBR) to assess the visibility of the SLN.

Quantitative Data from a Representative (Hypothetical) Study:

Time Post-Injection (minutes)Mean SLN Fluorescence Intensity (Arbitrary Units)Mean Background Fluorescence Intensity (Arbitrary Units)Signal-to-Background Ratio (SBR)
15001005.0
5150012012.5
15250015016.7
30200014014.3
6012001309.2

Note: This data is illustrative and will vary depending on the experimental conditions.

Diagrams

Experimental_Workflow cluster_prep Preparation cluster_invivo In Vivo Procedure cluster_analysis Data Analysis IR825_Stock This compound Stock Solution (in DMSO) Formulation This compound Formulation IR825_Stock->Formulation Albumin_Solution Sterile Albumin Solution Albumin_Solution->Formulation Injection Subcutaneous Injection Formulation->Injection Animal_Prep Anesthetize Animal Animal_Prep->Injection Imaging NIR Fluorescence Imaging Injection->Imaging SLN_ID Identify SLN Imaging->SLN_ID Quantification Quantify Fluorescence SLN_ID->Quantification SBR Calculate SBR Quantification->SBR

Caption: Experimental workflow for sentinel lymph node mapping using this compound.

Mechanism_of_Uptake cluster_injection Injection Site cluster_lymphatic Lymphatic System cluster_retention SLN Retention IR825_Albumin This compound-Albumin Complex Lymph_Capillary Lymphatic Capillary IR825_Albumin->Lymph_Capillary Uptake Lymph_Vessel Afferent Lymphatic Vessel Lymph_Capillary->Lymph_Vessel Transport SLN Sentinel Lymph Node Lymph_Vessel->SLN Drainage Macrophage Macrophage Phagocytosis SLN->Macrophage Retention Mechanism

Caption: Proposed mechanism of this compound uptake and retention in the sentinel lymph node.

Discussion and Considerations

  • Formulation is Key: The performance of this compound for SLN mapping is highly dependent on its formulation. Association with proteins like albumin is thought to increase the hydrodynamic radius of the dye complex, facilitating its uptake and retention within the lymphatic system.

  • Dose Optimization: The optimal dose of this compound will need to be determined empirically for each animal model and imaging system. It is a balance between achieving a strong signal in the SLN and minimizing background fluorescence.

  • Imaging Parameters: The exposure time and gain of the imaging system should be optimized to maximize the signal from the SLN while avoiding saturation.

  • Comparison with ICG: Indocyanine green (ICG) is a clinically approved NIR dye for various applications, including SLN mapping. Comparative studies between this compound and ICG would be valuable to determine the relative advantages and disadvantages of each dye for this application.

  • Mechanism of Retention: The precise mechanism of retention of small molecule cyanine dyes in lymph nodes is not fully elucidated but is thought to involve uptake by macrophages and other phagocytic cells within the lymph node sinusoids.

Safety and Handling

This compound is intended for research use only. Standard laboratory safety precautions should be followed when handling the dye and its formulations. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. DMSO is known to facilitate the absorption of substances through the skin, so care should be taken to avoid direct contact with the stock solution. All animal procedures must be performed in accordance with institutional guidelines and approved animal care and use protocols.

Troubleshooting & Optimization

Technical Support Center: Preventing Aggregation of IR-825 in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of IR-825 aggregation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it aggregate in aqueous solutions?

This compound is a near-infrared (NIR) heptamethine cyanine (B1664457) dye commonly used in applications such as photothermal therapy and fluorescence imaging.[1][2] Like many cyanine dyes, this compound has a predominantly hydrophobic molecular structure.[3] In aqueous environments, these hydrophobic molecules have a strong tendency to self-assemble to minimize their contact with water, leading to the formation of aggregates. This aggregation is influenced by factors such as dye concentration, pH, solvent polarity, and temperature.[4]

Q2: How can I identify if my this compound solution is aggregated?

Aggregation of this compound can be identified through several observational methods:

  • Visual Inspection: The most obvious sign of severe aggregation is the appearance of cloudiness or visible precipitates in the solution.[5]

  • Spectroscopic Changes: Aggregation alters the dye's light-absorbing properties. The formation of "H-aggregates" (face-to-face stacking) typically results in a blue shift (hypsochromic shift) in the absorption spectrum, often seen as a new peak or shoulder at a shorter wavelength than the monomer's peak (~825 nm).[3][5] "J-aggregates" (end-to-end stacking) cause a red shift (bathochromic shift) to a longer wavelength.[3]

  • Fluorescence Quenching: Aggregation often leads to a significant decrease or complete quenching of the dye's fluorescence emission.

Q3: What are the negative consequences of this compound aggregation in my experiments?

The aggregation of this compound can lead to several experimental artifacts and inaccuracies:

  • Inaccurate Quantification: Aggregation leads to changes in molar absorptivity, making it impossible to accurately determine the dye's concentration using Beer-Lambert law.

  • Loss of Photothermal and Fluorescent Properties: The aggregated state can significantly reduce the dye's efficiency in converting light to heat (photothermal effect) and its ability to fluoresce, compromising its use in therapeutic and imaging applications.

  • Altered Biological Interactions: Aggregates may interact with cells and biological molecules differently than the monomeric dye, leading to unpredictable and non-reproducible results.

  • Poor Bioavailability: Large aggregates can have reduced solubility and bioavailability, preventing the dye from reaching its intended target in biological systems.

Q4: What are the general strategies to prevent or reverse this compound aggregation?

Several strategies can be employed to maintain this compound in its monomeric, active form in aqueous solutions:

  • Use of Organic Co-solvents: Dissolving this compound in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before diluting it into an aqueous buffer can improve its solubility.[5]

  • Incorporation of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic this compound molecules, preventing their self-aggregation.[3] It is crucial to use surfactants at a concentration above their critical micelle concentration (CMC).[4]

  • Complexation with Polymers or Proteins: Polymers like polyethylene (B3416737) glycol (PEG) or proteins such as bovine serum albumin (BSA) can bind to the dye and prevent aggregation.[6][7]

  • Encapsulation in Nanoparticles: Loading this compound into various types of nanoparticles (e.g., liposomes, polymeric micelles) is a highly effective method to prevent aggregation and improve in vivo stability.[2][8]

Troubleshooting Guide

Problem 1: My this compound solution is cloudy and/or has visible precipitates.

  • Primary Cause: The concentration of this compound has exceeded its solubility limit in the aqueous medium, leading to significant aggregation and precipitation.[5]

  • Solutions:

    • Decrease Final Concentration: The simplest approach is to work with a lower final concentration of the dye.

    • Re-dissolution: If possible, add a small volume of a compatible organic solvent (e.g., DMSO) to the cloudy solution and gently vortex to attempt re-dissolution.

    • Implement a Formulation Strategy: For future preparations, utilize one of the methods outlined in the table below to enhance solubility, such as adding a surfactant or preparing the solution with a co-solvent.

Problem 2: The absorbance spectrum of my this compound solution has shifted or shows a shoulder peak at a shorter wavelength.

  • Primary Cause: This spectral change is a classic indicator of H-aggregate formation, even if no visible precipitation is apparent.[5]

  • Solutions:

    • Dilute the Sample: Diluting the solution with a good solvent (like DMSO or ethanol) should disrupt the aggregates, causing the shoulder peak to decrease and the main monomer peak to increase, which confirms aggregation was the issue.[5]

    • Optimize Surfactant Concentration: If you are already using a surfactant, ensure its concentration is above the CMC. Below the CMC, some surfactants can actually promote dye aggregation.[4]

    • Switch to an Encapsulation Method: If other methods fail at the required concentration, encapsulating this compound in nanoparticles is a robust solution to prevent aggregation.[8]

Data Presentation

Table 1: Methods for Preventing this compound Aggregation

MethodAdditive ExampleTypical Concentration RangeAdvantagesDisadvantages & Considerations
Co-solvents Dimethyl Sulfoxide (DMSO)0.1% - 5% (v/v) in final solutionSimple to implement; effective at low dye concentrations.High concentrations can be cytotoxic or interfere with biological assays.[5]
Surfactants Tween® 20> 0.005% (w/v) (above CMC)Highly effective at preventing aggregation; can improve dye stability.Can interfere with cell membranes; must be used above the CMC.[4]
Surfactants Pluronic® F-127> 0.01% (w/v) (above CMC)Biocompatible; forms stable micelles.Can be temperature-sensitive; may have complex phase behavior.
Proteins Bovine Serum Albumin (BSA)0.1 - 2 mg/mLBiocompatible; can reduce non-specific binding.Can introduce protein-related interference in some assays.[6]
Polymers Polyvinylpyrrolidone (PVP)0.1% - 1% (w/v)Excellent stabilizer; biocompatible.May increase the viscosity of the solution.[7]
Encapsulation Liposomes / Polymeric MicellesFormulation-dependentProvides high stability; prevents premature drug release; can be targeted.Requires more complex formulation and characterization steps.[8]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound

  • Weighing: Accurately weigh the required amount of this compound powder in a microcentrifuge tube.

  • Solvent Addition: Add high-purity, anhydrous DMSO to the powder to achieve a high concentration stock solution (e.g., 1-10 mg/mL).

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes until all the dye is completely dissolved. A brief sonication in a bath sonicator can aid dissolution if needed.

  • Storage: Aliquot the stock solution into small-volume, light-protected tubes. Store at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution of this compound using a Co-solvent (DMSO)

  • Thaw Stock: Thaw a single aliquot of the this compound stock solution at room temperature, protected from light.

  • Pre-warm Buffer: Gently warm your aqueous buffer (e.g., PBS, pH 7.4) to room temperature.

  • Dilution: While vortexing the aqueous buffer, add the required volume of the this compound stock solution drop-wise to the buffer to achieve the desired final concentration. The final DMSO concentration should ideally be kept below 1% (v/v) to minimize solvent effects.

  • Immediate Use: Use the freshly prepared working solution immediately for best results. Do not store dilute aqueous solutions for extended periods.

Protocol 3: Preparation of a Working Solution of this compound using a Surfactant (Tween® 20)

  • Prepare Surfactant Buffer: Prepare your aqueous buffer (e.g., PBS, pH 7.4) containing Tween® 20 at a concentration well above its CMC (e.g., 0.05% w/v). Filter the buffer through a 0.22 µm filter.

  • Thaw Stock: Thaw a single aliquot of the this compound in DMSO stock solution at room temperature, protected from light.

  • Dilution: While vortexing the surfactant-containing buffer, slowly add the required volume of the this compound stock solution to achieve the desired final concentration.

  • Equilibration: Allow the solution to equilibrate for 5-10 minutes to ensure the dye is properly incorporated into the surfactant micelles.

  • Use: Use the solution promptly after preparation.

Mandatory Visualization

TroubleshootingWorkflow cluster_start Start: this compound Experiment cluster_observe Observation cluster_decision Problem Identification cluster_solution Corrective Actions cluster_end Outcome start Prepare Aqueous This compound Solution observe Visually Inspect & Measure Spectrum start->observe decision Is solution cloudy or spectrum shifted? observe->decision sol1 Decrease Concentration decision->sol1 Yes sol2 Add Co-solvent (e.g., 0.5% DMSO) decision->sol2 sol3 Use Surfactant (e.g., Tween 20 > CMC) decision->sol3 sol4 Encapsulate in Nanoparticles decision->sol4 end_ok Proceed with Experiment decision->end_ok No end_retry Re-prepare Solution Using Corrective Action sol1->end_retry sol2->end_retry sol3->end_retry sol4->end_retry

Caption: Troubleshooting workflow for identifying and resolving this compound aggregation.

AggregationPrevention cluster_stabilized Stabilized Monomeric State cluster_surfactant Surfactant Micelle cluster_polymer Polymer/Protein Complex IR1 This compound IR2 This compound IR1->IR2 IR3 This compound IR1->IR3 IR_agg_label Hydrophobic Interaction IR2->IR3 prevent_arrow1 Prevention Method IR4 This compound IR3->IR4 micelle_core micelle_core IR_surfactant This compound polymer BSA / PVP IR_polymer This compound

Caption: Mechanisms of this compound aggregation prevention by surfactants and polymers.

References

Technical Support Center: Optimizing IR-825 Nanoparticle Drug Loading

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing IR-825 nanoparticle drug loading. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the encapsulation of the near-infrared (NIR) dye this compound into various nanoparticle platforms.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when loading this compound into nanoparticles?

A1: The main challenges in loading this compound, a cyanine (B1664457) dye, stem from its physicochemical properties. These include its potential for poor aqueous solubility, susceptibility to degradation, and complex interactions with nanoparticle components. Key issues researchers face are low encapsulation efficiency, poor stability of the dye within the nanoparticle, and batch-to-batch variability.

Q2: Which factors have the most significant impact on this compound loading efficiency?

A2: Several factors critically influence loading efficiency. These can be broadly categorized into properties of the drug, characteristics of the nanoparticle carrier, and the preparation methodology. Drug lipophilicity and any ionic interactions between the drug and the nanoparticle materials play a crucial role.[1] For the nanoparticle, polymer or lipid composition, particle size, and surface charge are important.[2][3] Process parameters such as solvent choice, stirring speed, sonication power and time, and the type and concentration of surfactants or stabilizers used are also critical.[4]

Q3: How is Drug Loading Content (DLC) and Encapsulation Efficiency (EE) calculated?

A3: Drug Loading Content (DLC) and Encapsulation Efficiency (EE) are two crucial parameters for evaluating the success of nanoparticle formulation.[5]

  • Encapsulation Efficiency (EE %): This represents the percentage of the initial drug added that is successfully encapsulated within the nanoparticles.

    • Formula: EE (%) = (Mass of Drug in Nanoparticles / Total Mass of Drug Initially Added) x 100

  • Drug Loading Content (DLC %): This represents the weight percentage of the drug relative to the total weight of the nanoparticle.

    • Formula: DLC (%) = (Mass of Drug in Nanoparticles / Total Mass of Nanoparticles) x 100

Quantification is typically performed using indirect or direct methods.[6] The indirect method measures the amount of free, unencapsulated drug in the supernatant after separating the nanoparticles.[6][7] The direct method involves dissolving the nanoparticles and measuring the amount of encapsulated drug.[6] Techniques like UV-Vis spectroscopy or HPLC are commonly used for quantification, while advanced methods like attenuated total reflection Fourier transform infrared (ATR-FTIR) spectroscopy offer a direct way to quantify drug load without extensive sample preparation.[6][7]

Q4: Can the nanoparticle matrix itself affect the stability of this compound?

A4: Yes, the nanoparticle matrix is crucial for protecting the this compound dye. Encapsulation within carriers like dendrimers or PLGA nanoparticles can significantly improve the stability of this compound compared to the free dye in solution.[8] The choice of polymer or lipid can shield the dye from environmental factors, preventing aggregation and degradation.

Troubleshooting Guides

Guide 1: Low Encapsulation Efficiency in PLGA Nanoparticles

This guide addresses the common issue of achieving low encapsulation efficiency (EE) when loading this compound into poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an emulsion-solvent evaporation method.

Problem Symptom: Consistently low EE% (< 50%) for this compound in PLGA nanoparticles.

Troubleshooting Workflow

G start Problem: Low this compound Loading in PLGA NPs check_solubility Cause 1: Poor this compound Solubility in Organic Phase start->check_solubility check_partitioning Cause 2: Rapid Drug Partitioning to Aqueous Phase start->check_partitioning check_precipitation Cause 3: Premature Polymer Precipitation start->check_precipitation sol_solvent Solution: Use a co-solvent (e.g., DMSO, DMF) with Acetonitrile (B52724)/DCM check_solubility->sol_solvent sol_stabilizer Solution: Optimize stabilizer type/conc. (e.g., PVA, Poloxamer, TPGS) check_partitioning->sol_stabilizer sol_ratio Solution: Adjust organic to aqueous phase ratio check_partitioning->sol_ratio sol_params Solution: Modify process parameters (sonication, evaporation rate) check_precipitation->sol_params

Caption: Troubleshooting logic for low this compound loading in PLGA nanoparticles.

Potential Cause Recommended Solution & Rationale
Poor this compound Solubility in Organic Phase Solution: Use a co-solvent system. While PLGA dissolves well in solvents like acetonitrile or dichloromethane, this compound may have limited solubility. Adding a small amount of a stronger solvent like DMSO or DMF can significantly increase the initial drug concentration in the organic phase, making more drug available for encapsulation.
Rapid Partitioning of this compound to Aqueous Phase Solution 1: Optimize the stabilizer. The type and concentration of the stabilizer (e.g., polyvinyl alcohol (PVA), TPGS, Poloxamer 188) in the aqueous phase affect the emulsion droplet stability and interfacial tension.[4] A well-chosen stabilizer can slow the diffusion of the drug from the organic to the aqueous phase. Solution 2: Adjust the phase volume ratio. Modifying the ratio of the organic phase to the aqueous phase can influence the concentration gradient and partitioning kinetics of the drug.
Premature Polymer Precipitation Solution: Control the solvent evaporation rate. Rapid evaporation can cause the polymer to precipitate before the drug is efficiently entrapped. Slower evaporation, achieved by stirring at room temperature instead of using reduced pressure, can allow for more orderly polymer aggregation around the drug.[4]
Inappropriate Drug-to-Polymer Ratio Solution: Optimize the initial drug loading amount. There is a saturation point beyond which increasing the initial amount of this compound will not lead to higher encapsulation. Systematically vary the initial drug-to-polymer weight ratio (e.g., 1:5, 1:10, 1:20) to find the optimal loading capacity.[4]
Guide 2: Instability and Aggregation in Liposomal Formulations

This guide addresses issues of low loading and poor stability when encapsulating this compound in liposomes using the thin-film hydration method.

Problem Symptom: Low EE%, color change of the liposomal suspension (indicating dye degradation), and presence of visible aggregates.

Potential Cause Recommended Solution & Rationale
Poor Interaction with Lipid Bilayer Solution 1: Modify lipid composition. This compound is lipophilic and should incorporate into the lipid bilayer. The choice of lipids is critical. Using lipids with a phase transition temperature below the hydration temperature can create a more fluid membrane, potentially improving drug incorporation. Solution 2: Include charged lipids. Adding charged lipids like DOTAP (positive) or DSPG (negative) can influence encapsulation through electrostatic interactions and modify the overall stability of the formulation.
This compound Degradation during Formulation Solution: Protect from light and heat. Cyanine dyes are sensitive to light and temperature. Perform the formulation process in low-light conditions and avoid excessive temperatures during film hydration and extrusion steps. The hydration buffer should be heated just above the lipid phase transition temperature.[9]
Inefficient Hydration/Encapsulation Solution 1: Optimize the hydration process. Ensure the lipid film is thin and uniform for complete hydration. The hydration volume and agitation method (e.g., vortexing, bath sonication) can be optimized to ensure proper formation of multilamellar vesicles (MLVs) that entrap the drug.[10] Solution 2: Employ a freeze-thaw cycle. Subjecting the liposome (B1194612) suspension to several freeze-thaw cycles after hydration can increase the trapped volume and enhance encapsulation efficiency.[11]
Use of "Remote Loading" Solution: For certain drugs, active or "remote" loading can dramatically increase encapsulation efficiency to over 98%.[12][13] This involves creating a transmembrane gradient (e.g., a pH or ammonium (B1175870) sulfate (B86663) gradient) that drives the drug into the liposome's aqueous core. While typically used for amphipathic weak bases or acids, exploring similar strategies for this compound derivatives could be a powerful optimization technique.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of this compound-loaded PLGA nanoparticles using a single emulsion-solvent evaporation method.[4]

Experimental Workflow Diagram

G prep_org 1. Prepare Organic Phase - Dissolve PLGA & this compound in Acetonitrile emulsify 3. Emulsification - Add organic to aqueous phase - Sonicate on ice prep_org->emulsify prep_aq 2. Prepare Aqueous Phase - Dissolve Stabilizer (PVA) in DI Water prep_aq->emulsify evap 4. Solvent Evaporation - Stir suspension at RT for 4-6 hours emulsify->evap collect 5. Nanoparticle Collection - Centrifuge - Wash 3x with DI Water evap->collect finalize 6. Final Product - Resuspend in buffer or lyophilize collect->finalize

Caption: Workflow for preparing this compound loaded PLGA nanoparticles.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound Dye

  • Acetonitrile (or other suitable organic solvent)

  • Polyvinyl alcohol (PVA) (or other stabilizer)

  • Deionized (DI) Water

  • Probe sonicator

  • Magnetic stir plate

  • Centrifuge

Methodology:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 1 mL of acetonitrile. Vortex gently until fully dissolved.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution by dissolving 500 mg of PVA in 50 mL of DI water.

  • Emulsification: Add the organic phase dropwise to 10 mL of the PVA solution while stirring. Immediately sonicate the mixture using a probe sonicator for 5 minutes at 130 W in an ice bath to form an oil-in-water (o/w) emulsion.[4]

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir on a magnetic plate at room temperature for at least 4 hours to allow the acetonitrile to evaporate completely.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Discard the supernatant, which contains the unencapsulated this compound.

  • Washing: Resuspend the nanoparticle pellet in DI water and repeat the centrifugation step. Perform this washing step three times to remove residual PVA and unencapsulated drug.

  • Final Formulation: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or DI water for characterization, or lyophilize for long-term storage.

Protocol 2: Preparation of this compound-Loaded Liposomes

This protocol outlines the thin-film hydration method for encapsulating this compound into liposomes.

Materials:

  • Lipid mixture (e.g., DSPC:Cholesterol:DSPE-PEG(2000) in a 55:40:5 molar ratio)

  • This compound Dye

  • Chloroform (B151607) (or a chloroform/methanol mixture)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation: Dissolve the lipid mixture and this compound in chloroform in a round-bottom flask. The drug-to-lipid ratio should be optimized (e.g., start with 1:20 w/w).

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set above the lipid phase transition temperature (e.g., 60°C for DSPC) under reduced pressure to form a thin, uniform lipid film on the flask wall.[9] Continue evaporation for at least 45 minutes after the film appears dry to remove all residual solvent.[9]

  • Hydration: Add pre-warmed PBS (pH 7.4) to the flask and continue to rotate the flask in the water bath (without vacuum) for 1 hour. This process hydrates the lipid film, forming multilamellar vesicles (MLVs).[11]

  • Size Reduction (Extrusion): To obtain unilamellar vesicles (LUVs) with a uniform size distribution, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). This should be done at a temperature above the lipid phase transition temperature. Pass the suspension through the extruder 10-15 times.

  • Purification: Remove the unencapsulated this compound from the liposome suspension using methods such as dialysis against PBS or size exclusion chromatography.[11] The final product should be stored protected from light at 4°C.

References

Improving the signal-to-noise ratio of IR-825 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the signal-to-noise ratio (SNR) of IR-825 in vivo. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low signal-to-noise ratio in this compound in vivo imaging?

A1: The most prevalent issue is high background autofluorescence from the animal tissues and diet.[1][2][3] Standard rodent chow contains chlorophyll, a significant source of near-infrared (NIR) autofluorescence that can mask the this compound signal.[3]

Q2: How can I reduce background autofluorescence?

A2: There are several effective strategies:

  • Dietary Modification: Switching the animals to a purified or alfalfa-free diet for at least one to four weeks before imaging can reduce background autofluorescence by more than two orders of magnitude.[1][2][3]

  • Wavelength Selection: Optimizing excitation and emission wavelengths is crucial. Using longer excitation wavelengths, such as 760 nm or 808 nm, can significantly decrease autofluorescence.[1][2][4]

  • Imaging Window: Whenever possible, acquiring images in the NIR-II window (1000-1700 nm) dramatically reduces tissue scattering and autofluorescence, leading to a higher signal-to-background ratio.[5][6][7][8][9]

Q3: My this compound signal appears weak. What could be the cause?

A3: A weak signal can stem from several factors:

  • Dye Aggregation: this compound, like other cyanine (B1664457) dyes, can aggregate in aqueous solutions, leading to fluorescence quenching.[10][11][12][13] Formulating this compound with serum or encapsulating it in nanoparticles can prevent aggregation and enhance its quantum yield.[14][15]

  • Photobleaching: Although NIR dyes are generally more stable than those in the visible spectrum, excessive exposure to excitation light can cause photobleaching. Using an anti-fade mounting medium for ex vivo analysis can help mitigate this.[16]

  • Suboptimal Concentration: The concentration of this compound needs to be optimized. Too low a concentration will result in a weak signal, while too high a concentration can lead to self-quenching.[17]

  • Rapid Clearance: If the this compound conjugate is rapidly cleared from the body, the signal at the target site will be diminished. The biodistribution and clearance profile of your specific conjugate should be considered.[18][19][20][21]

Q4: How do I choose the optimal imaging parameters for my experiment?

A4: The ideal parameters depend on your specific imaging system and experimental goals. Generally, you can optimize the signal-to-noise ratio by adjusting the exposure time and binning.[22] Start with a moderate binning (e.g., 4x4) and a short to moderate exposure time (5 to 30 seconds).[22] Avoid excessively long exposure times, as this can increase background noise from tissue autofluorescence.[22]

Troubleshooting Guides

Problem: High Background Signal

Symptoms:

  • The entire animal appears to have a high, diffuse fluorescent signal.

  • It is difficult to distinguish the target tissue from the surrounding tissues.

  • The signal-to-noise ratio is low.

Possible Causes and Solutions:

CauseSolution
Diet-induced autofluorescence Switch animals to a purified or alfalfa-free diet for at least 1-4 weeks prior to imaging.[3]
Suboptimal excitation/emission filters Use a longer excitation wavelength (e.g., 760 nm or 808 nm) and an appropriate emission filter to minimize autofluorescence.[1][2][4] If your system allows, consider imaging in the NIR-II window (>1000 nm).[5][6]
Long exposure time Reduce the exposure time. While this may decrease the absolute signal, it will disproportionately reduce the background, potentially improving the SNR.[22]
Problem: Weak or No Signal from the Target

Symptoms:

  • The fluorescent signal from the region of interest is at or near the level of the background.

  • The signal is not localized to the expected area.

Possible Causes and Solutions:

CauseSolution
Dye aggregation and quenching Ensure proper formulation of the this compound conjugate. Consider using a carrier like albumin or encapsulating it in liposomes or nanoparticles to prevent aggregation in vivo.[10][12][17][18]
Poor biodistribution or rapid clearance Characterize the pharmacokinetics of your this compound conjugate. If clearance is too rapid, you may need to modify the conjugate to improve its circulation time.[23][24]
Incorrect injection or dosage Verify your injection protocol (e.g., intravenous, intraperitoneal) and ensure the correct dose is being administered.
Low target expression If targeting a specific receptor or protein, confirm its expression level in your model system.[16]
Photobleaching Minimize the duration and intensity of the excitation light during imaging sessions.[16]

Data Presentation

Table 1: Effect of Diet and Imaging Wavelengths on Background Autofluorescence

DietExcitation WavelengthEmission WindowRelative Background AutofluorescenceSignal-to-Background Ratio (SBR) Improvement
Standard Chow670 nmNIR-I (700-975 nm)High-
Purified Diet670 nmNIR-I (700-975 nm)Reduced by >2 orders of magnitude[1][2][4]Significant[1][2][4]
Standard Chow760 nm or 808 nmNIR-I (700-975 nm)Reduced by >2 orders of magnitude[1][2][4]Significant[1][2][4]
Standard Chow670 nmNIR-II (>1000 nm)Reduced by >2 orders of magnitude[1][2][4]Significant[1][2][4]

Experimental Protocols

Protocol 1: Reducing Diet-Induced Autofluorescence
  • Animal Acclimatization: Upon arrival, acclimate animals to the facility for at least 72 hours on a standard chow diet.

  • Dietary Switch: At least one week (four weeks is recommended for maximum reduction) prior to the imaging experiment, switch the animals to a purified, alfalfa-free diet.[3] Ensure ad libitum access to the new diet and water.

  • Pre-imaging Preparation: On the day of imaging, follow your standard animal preparation protocol. Anesthetize the animal and remove fur from the imaging area if necessary.

  • Imaging: Proceed with your standard in vivo imaging protocol. Acquire a baseline image before injecting the this compound contrast agent to confirm the reduction in background autofluorescence.

Mandatory Visualizations

experimental_workflow cluster_prep Pre-Imaging Preparation cluster_imaging Imaging Session cluster_troubleshoot Troubleshooting Diet Dietary Modification (Switch to Purified Diet) Injection This compound Injection Diet->Injection Acclimation Animal Acclimation Acclimation->Diet Imaging In Vivo Imaging Injection->Imaging Analysis Data Analysis (SNR Calculation) Imaging->Analysis LowSNR Low SNR? Analysis->LowSNR CheckBg Check Background Autofluorescence LowSNR->CheckBg CheckSignal Check Signal Intensity LowSNR->CheckSignal

Caption: Workflow for optimizing this compound in vivo imaging experiments.

troubleshooting_logic cluster_background Background Issues cluster_signal Signal Issues Start Low Signal-to-Noise Ratio Detected HighBG Is Background High? Start->HighBG Diet Modify Animal Diet HighBG->Diet Yes Wavelength Optimize Wavelengths HighBG->Wavelength Yes LowSignal Is Signal Weak? HighBG->LowSignal No Aggregation Check for Dye Aggregation LowSignal->Aggregation Yes Biodistribution Assess Biodistribution LowSignal->Biodistribution Yes

Caption: Logical steps for troubleshooting poor SNR with this compound.

References

Technical Support Center: Minimizing Photobleaching of IR-825 in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the near-infrared (NIR) dye IR-825 in microscopy applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of photobleaching, ensuring the acquisition of high-quality, reliable fluorescence data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound signal is fading rapidly during image acquisition. What is happening and how can I prevent it?

A1: Rapid signal loss, or photobleaching, is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. For cyanine (B1664457) dyes like this compound, this process is often mediated by reaction with molecular oxygen in an excited triplet state, leading to the formation of non-fluorescent products. To minimize photobleaching, a multi-faceted approach is recommended, focusing on optimizing imaging parameters and utilizing a protective chemical environment.

Troubleshooting Steps:

  • Reduce Excitation Light Intensity: Use the lowest laser power or illumination intensity that provides a sufficient signal-to-noise ratio.[1][2] This can be achieved by using neutral density filters or adjusting the laser power settings on your microscope.

  • Minimize Exposure Time: Limit the duration of the sample's exposure to the excitation light.[1][2] This can be done by using sensitive detectors, increasing camera binning, or only illuminating the sample during image acquisition.

  • Employ Antifade Reagents: Use commercially available or homemade antifade mounting media to protect your sample. These reagents work by scavenging reactive oxygen species.

  • Optimize Imaging Buffer: The composition of your imaging buffer can significantly impact dye stability. Consider using specialized buffers designed to enhance fluorophore performance.

Q2: Which antifade reagent should I use for this compound?

A2: The choice of antifade reagent is critical, and its effectiveness can be dye-specific. While many commercial antifade reagents are available, not all are optimized for the near-infrared spectrum. Some common antifade agents, like p-Phenylenediamine (PPD), have been reported to react with and quench the fluorescence of cyanine dyes and should be used with caution.[3]

Recommendations:

  • Commercial Antifade Mountants: Products such as ProLong™ Diamond and SlowFade™ Diamond antifade mountants are designed to be compatible with a wide range of fluorophores and offer strong protection against photobleaching.[4] It is advisable to test a few different reagents to find the one that performs best for your specific experimental conditions.

  • Oxygen Scavenging Systems: For live-cell imaging, consider using an oxygen scavenging system, such as OxyFluor™ or VectaCell™ Trolox Antifade Reagent, which are designed to be non-toxic to cells.[5]

  • Avoid PPD with Cyanine Dyes: Due to potential reactivity, it is generally recommended to avoid antifade reagents containing PPD when working with cyanine dyes like this compound.[3]

Q3: How do I optimize my imaging parameters to reduce photobleaching?

A3: Optimizing your acquisition settings is a crucial and effective way to minimize photobleaching. The goal is to find a balance between signal quality and the preservation of the fluorescent signal over time.

Parameter Optimization:

ParameterRecommendationRationale
Excitation Intensity Use the lowest possible laser/light power.Reduces the rate of fluorophore excitation and subsequent photobleaching.[1][2]
Exposure Time Keep exposure times as short as possible.Minimizes the duration the fluorophore is in an excited state, reducing the probability of photochemical damage.[1][2]
Detector Gain/Sensitivity Increase detector gain to compensate for lower excitation power.Allows for the detection of weaker signals without increasing the excitation intensity.
Pinhole Size (Confocal) Use the optimal pinhole size for your objective; avoid excessively small pinholes.A slightly larger pinhole can increase signal detection efficiency, allowing for a reduction in laser power.
Time-lapse Imaging Increase the interval between image acquisitions.Gives the fluorophores time to recover from a transient dark state and reduces the cumulative light dose.

Experimental Protocols

Protocol 1: General Staining and Mounting Protocol for Fixed Cells with Antifade Reagent

  • Cell Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (if required for intracellular targets).

    • Wash three times with PBS.

  • Staining with this compound:

    • Prepare the desired concentration of this compound in a suitable buffer (e.g., PBS with 1% BSA).

    • Incubate the sample with the this compound solution for the optimized duration and temperature, protected from light.

    • Wash three times with PBS to remove unbound dye.

  • Mounting:

    • Carefully remove excess PBS from the coverslip.

    • Apply a drop of antifade mounting medium to the microscope slide.

    • Invert the coverslip onto the slide, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish or a commercially available sealant.

    • Allow the mounting medium to cure according to the manufacturer's instructions before imaging.

Protocol 2: Assessing the Photostability of this compound

This protocol allows for a quantitative comparison of this compound photostability under different conditions (e.g., with and without an antifade reagent).

  • Sample Preparation:

    • Prepare replicate samples stained with this compound according to Protocol 1. Mount one set of samples with a standard buffer (e.g., PBS/glycerol) and another set with the antifade reagent you wish to test.

  • Image Acquisition:

    • Select a region of interest (ROI) with consistent and moderate fluorescence intensity.

    • Set the microscope to time-lapse acquisition mode.

    • Use a constant, relatively high excitation intensity to induce photobleaching within a reasonable timeframe.

    • Acquire a series of images of the same ROI at regular intervals (e.g., every 5 seconds for 2 minutes). Ensure all acquisition parameters (laser power, exposure time, gain, etc.) are kept constant throughout the experiment.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the ROI in each image of the time series.

    • Correct for background fluorescence by measuring the intensity of a non-stained area and subtracting it from the ROI intensity.

    • Normalize the fluorescence intensity of each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Calculate the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) for each condition.

Visualizations

Photobleaching_Pathway Simplified Photobleaching Pathway of Cyanine Dyes S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Light Bleached Non-Fluorescent Products S0->Bleached + ROS S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) ROS Reactive Oxygen Species (ROS) T1->ROS + O₂ T1->Bleached + O₂

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of cyanine dyes.

Experimental_Workflow Workflow for Assessing this compound Photostability cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Stain Stain with this compound Mount_Control Mount (Control Buffer) Stain->Mount_Control Mount_Antifade Mount (Antifade Reagent) Stain->Mount_Antifade Timelapse Time-lapse Imaging (Constant Excitation) Mount_Control->Timelapse Mount_Antifade->Timelapse Measure Measure ROI Intensity Timelapse->Measure Normalize Normalize Intensity Measure->Normalize Plot Plot Intensity vs. Time Normalize->Plot Calculate Calculate Half-life Plot->Calculate

Caption: Experimental workflow for the quantitative assessment of this compound photostability.

References

Enhancing the photothermal conversion efficiency of IR-825

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the photothermal conversion efficiency (PCE) of IR-825. It includes frequently asked questions and troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in photothermal therapy (PTT)?

A1: this compound is a near-infrared (NIR) fluorescent dye with a carboxyl group that allows it to be connected to other molecules.[1] It is widely used in cancer research for photothermal therapy because it can absorb NIR light (typically around 808 nm) and convert this light energy into heat.[2][3] This localized heating can be used to ablate tumor cells.[2][3] The NIR region is often referred to as a "therapeutic window" because light in this range can penetrate biological tissues more deeply than visible light.[4]

Q2: What is photothermal conversion efficiency (PCE) and why is it a critical parameter?

A2: Photothermal conversion efficiency (PCE or η) is a measure of how effectively a material converts absorbed light energy into thermal energy.[5] A high PCE is crucial for photothermal agents like this compound because it means that a greater therapeutic effect (i.e., higher temperature increase in the target tissue) can be achieved with lower laser power.[6] This minimizes potential damage to surrounding healthy tissues and reduces the required dose of the photothermal agent.[6][7]

Q3: What are the main challenges encountered when working with free this compound in aqueous solutions?

A3: Free this compound, like many cyanine (B1664457) dyes, faces several challenges in biological applications:

  • Aggregation: Hydrophobic this compound molecules tend to aggregate in aqueous environments, which can lead to fluorescence quenching and a significant reduction in PCE.

  • Poor Stability: The dye can degrade, especially under laser irradiation, a phenomenon known as photobleaching.[8][9] This reduces its therapeutic efficacy over time.

  • Premature Release: When used as a payload in drug delivery systems, it can be released before reaching the target site.[10][11]

  • Low Bioavailability: Its hydrophobicity limits its solubility and circulation time in the bloodstream.

Q4: How can the photothermal conversion efficiency of this compound be improved?

A4: The most common and effective strategy is to encapsulate or conjugate this compound within a nanoparticle-based system.[3][12] This approach addresses the limitations of the free dye:

  • Prevents Aggregation: Encapsulation within nanoparticles keeps the dye molecules separated, preserving their photothermal properties.

  • Enhances Stability: The nanocarrier can protect this compound from degradation and photobleaching.[10][11]

  • Improves Drug Loading and Delivery: Nanoparticles can be engineered for a high drug loading rate (~21.0% has been reported) and targeted delivery to tumor tissues.[10][11]

  • Synergistic Therapies: Nanocarriers can be co-loaded with other therapeutic agents, such as chemotherapy drugs, for combined chemo-photothermal therapy.[2] For example, conjugating this compound with polymers to form nanomicelles has been shown to result in high light-to-heat conversion efficiency.[10][11]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments aimed at maximizing the photothermal effect of this compound.

Issue 1: Observed Photothermal Effect is Lower than Expected

Potential Cause Recommended Solution
This compound Aggregation Formulate this compound into nanoparticles (e.g., liposomes, polymeric micelles, silica (B1680970) nanoparticles) to prevent aggregation in aqueous media.[3]
Photobleaching Co-encapsulate this compound with a stabilizing agent. Reduce laser power or irradiation time if possible. Some studies suggest NIR co-illumination can reduce photobleaching of certain fluorophores.[8][13]
Incorrect Laser Wavelength Ensure the laser wavelength matches the peak absorbance of your this compound formulation (~808 nm). The absorbance peak may shift slightly depending on the solvent or nanoparticle carrier.
Low Agent Concentration The temperature increase is dependent on the concentration of the photothermal agent.[14] Optimize the concentration of the this compound formulation. Note that PCE can also vary with concentration, sometimes non-linearly.[15]
Inaccurate Power Density Verify the power output of your laser and the spot size at the sample surface to accurately calculate the power density (W/cm²). An inaccurate power density will lead to misleading results.[9]

Issue 2: Inconsistent or Non-Reproducible Temperature Measurements

Potential Cause Recommended Solution
Environmental Heat Loss Conduct experiments in a controlled environment to minimize heat exchange with the surroundings. Ensure the sample holder is insulated. The rate of heat loss to the environment is a key factor in PCE calculations.[16]
Inconsistent Sample Volume/Container Use the same volume of sample in identical containers (e.g., cuvettes) for all measurements to ensure consistent heat dissipation characteristics.
Laser Beam Misalignment Ensure the laser beam is consistently centered on and irradiating the entire sample volume being measured.
Thermal Probe Placement If using a thermocouple, ensure it is placed at the same depth and position within the sample for each experiment. An infrared (IR) thermal camera can provide a more comprehensive, non-contact measurement.[9][17]

Issue 3: Difficulty in Calculating Photothermal Conversion Efficiency (PCE)

Potential Cause Recommended Solution
Incorrect Data Analysis Follow a standardized protocol for PCE calculation, which involves analyzing both the heating curve during irradiation and the cooling curve after the laser is turned off.[16][18] The time constant (τs) derived from the cooling curve is essential for the calculation.
Failure to Account for Solvent Absorption Always run a control experiment with the solvent or blank nanoparticle solution (without this compound) under the same irradiation conditions. The heat generated by the solvent must be subtracted during the calculation.[18]

Quantitative Data Presentation

The photothermal conversion efficiency of photothermal agents can vary significantly based on their composition, size, concentration, and the experimental setup. While specific PCE values for novel this compound formulations are often unique to the study, the table below presents representative PCE values for other NIR-absorbing nanoparticles to provide a comparative context.

Photothermal AgentConcentrationLaser Wavelength (nm)Power Density (W/cm²)PCE (η)
Gold Nanorods (10 x 38 nm)20 µg/mL~808 (NIR Laser)Not Specified~63%[15]
Gold Nanorods (10 x 41 nm)10 µg/mL~808 (NIR Laser)Not Specified~56%[14]
Composite Nanoparticles100 µg/mL8150.5 W (total power)51%[14]
Biologically Produced NanoparticlesNot Specified~808 (NIR Laser)Not Specified44.3%[16]
Hybrid Structure NanoparticlesNot Specified10641.0 W/cm²42%[14]

Experimental Protocols

Protocol: Measurement of Photothermal Conversion Efficiency (PCE)

This protocol outlines the common method for determining the PCE of an this compound formulation dispersed in a solvent (e.g., water or PBS).

1. Materials and Equipment:

  • This compound nanoparticle solution (1 mL in a quartz cuvette).

  • Control solution (1 mL of solvent/blank nanoparticles in an identical cuvette).

  • NIR continuous-wave laser (e.g., 808 nm).

  • Power meter to calibrate laser output.

  • Infrared (IR) thermal camera or a high-precision digital thermometer/thermocouple.

  • Magnetic stirrer and stir bar (optional, for uniform heating).

  • Data logging software.

2. Procedure:

  • Sample Preparation: Place 1 mL of the this compound nanoparticle solution into a standard 1 cm path length quartz cuvette. If using a thermocouple, submerge the probe into the solution, ensuring it does not touch the sides or bottom.

  • Spectrophotometry: Measure the absorbance (A₈₀₈) of the solution at the laser wavelength (808 nm) using a UV-Vis-NIR spectrophotometer.

  • Laser Irradiation (Heating Phase):

    • Place the cuvette in a fixed position.

    • Record the initial temperature (T_amb) of the solution.

    • Irradiate the sample with the 808 nm laser at a known power (I). Ensure the laser spot covers the entire surface of the solution.[18]

    • Record the temperature of the solution at regular intervals (e.g., every 1 second) until the temperature reaches a steady state (T_max), where it no longer increases. This typically takes 10-15 minutes.[18]

  • Natural Cooling Phase:

    • Turn off the laser.

    • Continue to record the temperature as the solution cools down to ambient temperature. This data is critical for calculating the heat dissipation rate.

3. Data Analysis and Calculation: The PCE (η) is calculated using the following energy balance equation[16][18]:

η = [hS(T_max - T_amb) - Q_dis] / [I(1 - 10⁻ᴬ⁸⁰⁸)]

Where:

  • h is the heat transfer coefficient.

  • S is the surface area of the container.

  • T_max is the maximum steady-state temperature.

  • T_amb is the ambient temperature of the surroundings.

  • Q_dis is the heat dissipated from the light absorbed by the solvent (measured from the control experiment).[16]

  • I is the incident laser power in watts (W).

  • A₈₀₈ is the absorbance of the this compound solution at 808 nm.

To determine the value of hS, a dimensionless parameter θ is introduced using the cooling curve data: θ = (T - T_amb) / (T_max - T_amb)

Plot -ln(θ) versus time (t) from the cooling period. The slope of the linear fit of this curve is the system time constant, τ_s.[16] The value of hS can then be calculated as: hS = (m_D * C_D) / τ_s

Where:

  • m_D is the mass of the solvent (e.g., for 1 mL of water, m_D ≈ 1 g).

  • C_D is the specific heat capacity of the solvent (for water, C_D ≈ 4.2 J/g°C).

By substituting all known values back into the primary equation, the PCE (η) can be determined.

Visualizations

Enhancing_PCE_Mechanism cluster_0 Free this compound in Aqueous Solution cluster_1 Issues cluster_2 Solution: Nanoparticle Encapsulation cluster_3 Outcome IR825 Free this compound Aggregation Aggregation IR825->Aggregation Hydrophobic Interactions Degradation Photobleaching/ Degradation IR825->Degradation Exposure to Environment Encapsulation Encapsulate this compound in Nanoparticle IR825->Encapsulation LowPCE Low PCE Aggregation->LowPCE LowStability Poor Stability Degradation->LowStability NP This compound@NP Encapsulation->NP Self-Assembly HighPCE Enhanced PCE NP->HighPCE Prevents Aggregation HighStability Improved Stability NP->HighStability Provides Protection

Troubleshooting_Workflow Start Low PCE or Poor Heating Observed CheckFormulation Is the formulation stable? (Check for precipitates) Start->CheckFormulation CheckSetup Is the experimental setup correct? Start->CheckSetup CheckParameters Are the irradiation parameters optimal? Start->CheckParameters OptimizeNP Optimize nanoparticle formulation (size, coating, drug load) CheckFormulation->OptimizeNP No, aggregation is visible Recalibrate Verify laser power, spot size, and temperature probe CheckSetup->Recalibrate No, potential error source found ControlSolvent Run control with solvent only to quantify its heating effect CheckSetup->ControlSolvent No, control was not performed AdjustLaser Match laser wavelength to peak absorbance (Aλ) CheckParameters->AdjustLaser No, wavelength mismatch possible

PCE_Measurement_Workflow cluster_data Data Acquisition cluster_analysis Data Analysis Irradiate Irradiate Sample with NIR Laser (e.g., 808 nm) RecordHeat Record Temperature Rise until Steady State (T_max) Irradiate->RecordHeat StopLaser Turn Off Laser RecordHeat->StopLaser RecordCool Record Temperature Drop (Cooling Curve) StopLaser->RecordCool PlotCool Plot -ln(θ) vs. Time from Cooling Data RecordCool->PlotCool CalcTau Determine Time Constant (τs) from Slope PlotCool->CalcTau CalcHS Calculate Heat Transfer Product (hS) CalcTau->CalcHS CalcPCE Calculate Final PCE (η) using Energy Balance Equation CalcHS->CalcPCE Prep Prepare Sample and Control (Solvent Only) Abs Measure Absorbance (Aλ) at Laser Wavelength Prep->Abs Abs->Irradiate

References

Overcoming poor solubility of IR-825 in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor solubility of the near-infrared dye IR-825 in biological buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in biological buffers a concern?

A1: this compound is a near-infrared (NIR) fluorescent dye with a carboxyl group that allows for conjugation to other molecules. It is frequently used in applications such as photothermal therapy and in vivo imaging.[1] Its large, hydrophobic molecular structure leads to poor solubility in aqueous solutions like phosphate-buffered saline (PBS) and cell culture media. This low solubility can cause the dye to precipitate, leading to inconsistent experimental results, reduced bioavailability, and potential cytotoxicity.

Q2: What is the first step I should take when preparing an this compound solution?

A2: The first step is to prepare a concentrated stock solution in a suitable organic solvent. Due to its hydrophobic nature, this compound will not dissolve directly in aqueous buffers. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.

Q3: What are the main strategies to improve the solubility of this compound for biological experiments?

A3: There are three primary strategies to overcome the poor aqueous solubility of this compound:

  • Use of Co-solvents: A small amount of an organic solvent, like DMSO, is used to keep the dye in solution when diluted into a biological buffer.

  • Formulation and Encapsulation: this compound can be encapsulated within nanocarriers such as liposomes or polymeric nanoparticles, which are dispersible in aqueous solutions.

  • Chemical Modification: The this compound molecule can be covalently modified by attaching hydrophilic polymers, such as polyethylene (B3416737) glycol (PEG), to increase its water solubility.

Troubleshooting Guide

Problem: My this compound precipitates immediately when I add my DMSO stock solution to PBS or cell media.

Possible Cause Solution
Final DMSO concentration is too low. The final concentration of DMSO in your aqueous buffer may be insufficient to keep the hydrophobic this compound in solution.
This compound concentration is too high. The final concentration of this compound exceeds its solubility limit in the buffer, even with a co-solvent.
Improper mixing technique. Adding the DMSO stock directly into the buffer without vigorous mixing can cause localized high concentrations of this compound, leading to rapid precipitation.

To address this, follow this recommended procedure:

  • Ensure your final this compound concentration is appropriate for your experiment.

  • While vortexing or rapidly stirring the biological buffer, add the this compound/DMSO stock solution drop-wise. This ensures rapid dispersal and prevents localized precipitation.

  • Consider slightly increasing the final percentage of DMSO, but be mindful of its potential toxicity (see data table below).

Problem: I am concerned about the toxicity of DMSO in my experiments.

Experimental System General Recommendation for Final DMSO Concentration
In Vitro (Cell Culture) It is recommended to keep the final DMSO concentration at or below 0.1% (v/v) to avoid cytotoxic effects on most cell lines.[1][2][3] Some robust cell lines may tolerate up to 1% for short-term assays, but this should be validated for your specific cell type.[2]
In Vivo (Mice, Intraperitoneal Injection) The final concentration of DMSO should be kept as low as possible, ideally <5% (v/v) .[4] While higher concentrations up to 10% have been reported, they carry a greater risk of toxicity.[5] Always include a vehicle-only control group in your experiment.

Quantitative Data Summary

The following tables provide key quantitative data for working with this compound.

Table 1: Solubility of this compound in Organic Solvent

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO)4.55 mg/mL Requires sonication and warming to 60°C. Use of fresh, non-hygroscopic DMSO is critical as absorbed water can significantly reduce solubility.[1]

Table 2: Comparison of Solubilization Strategies

Method Typical Final this compound Concentration Range in Buffer Advantages Disadvantages
Co-solvent (e.g., <0.5% DMSO) Low (typically <10 µM)Simple and quick preparation.Limited to very low this compound concentrations; potential for DMSO-induced artifacts or toxicity.
Liposomal Encapsulation Moderate to High (can exceed 100 µM)High loading capacity, biocompatible, protects dye from degradation.More complex and time-consuming preparation; requires specialized equipment (e.g., extruder).
Polymeric Nanoparticles Moderate to HighHigh stability, tunable properties for targeted delivery.Preparation can be complex; potential for polymer toxicity that needs to be assessed.
PEGylation HighCreates a highly soluble conjugate, long circulation time in vivo.Requires chemical synthesis and purification steps; may alter the dye's photophysical properties.

Experimental Protocols & Workflows

Below are diagrams and a detailed protocol for a common solubilization technique.

Workflow for preparing this compound solution using a co-solvent.
Protocol 1: Encapsulation of this compound in Liposomes via Thin-Film Hydration

This protocol describes a common method for encapsulating a hydrophobic molecule like this compound into the lipid bilayer of liposomes.

Materials:

  • Phospholipid (e.g., DSPC or DOPC)

  • Cholesterol

  • This compound

  • Organic Solvent (e.g., Chloroform or a Chloroform:Methanol mixture)

  • Biological Buffer (e.g., PBS, pH 7.4)

  • Equipment: Rotary evaporator, bath sonicator, liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size).

Methodology:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the chosen phospholipid, cholesterol (a typical molar ratio is 7:3), and this compound in the organic solvent. The amount of this compound should be determined based on the desired dye-to-lipid ratio.

    • Attach the flask to a rotary evaporator. Rotate the flask under vacuum to evaporate the solvent, which will deposit a thin, uniform film of the lipid-dye mixture on the inner wall of the flask.

    • Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual organic solvent.[1]

  • Hydration:

    • Hydrate the dried film by adding the desired biological buffer.

    • Agitate the flask by vortexing or shaking at a temperature above the lipid's phase transition temperature (e.g., 60°C for DSPC) for 30-60 minutes. This process causes the lipid film to peel off the flask wall and form large, multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To create uniformly sized small unilamellar vesicles (SUVs), the MLV suspension must be extruded.

    • Load the suspension into a liposome extruder that has been pre-heated to the same temperature as the hydration step.

    • Force the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm). This should be repeated for an odd number of passes (e.g., 11-21 passes) to ensure a homogenous size distribution.

  • Purification:

    • Remove the unencapsulated this compound from the liposome suspension. This is typically achieved using size exclusion chromatography (e.g., with a Sephadex G-50 column), where the larger liposomes elute first, separating them from the smaller, free dye molecules. Dialysis can also be used.

G cluster_logic Decision Logic for Choosing a Solubilization Method start Experiment Requires This compound in Buffer q1 Is a low concentration (<10µM) sufficient for the assay? start->q1 cosolvent Use Co-solvent Method (e.g., DMSO) q1->cosolvent Yes q2 Is a higher concentration or in vivo application needed? q1->q2 No encapsulate Use Encapsulation Strategy (e.g., Liposomes) q2->encapsulate Yes q3 Is long-term circulation and maximum solubility critical? q2->q3 No q3->encapsulate No pegylate Consider Chemical Modification (e.g., PEGylation) q3->pegylate Yes

Decision tree for selecting an appropriate this compound solubilization method.
Protocol 2: Determining Encapsulation Efficiency (EE)

Encapsulation Efficiency (EE) is the percentage of the total initial drug that is successfully entrapped within the nanoparticles (e.g., liposomes).

Equation: EE (%) = ( (Total Amount of this compound - Amount of Free this compound) / Total Amount of this compound ) * 100

Methodology:

  • Separate Free Dye: After preparing your liposomal this compound (Protocol 1), take a known volume and separate the free, unencapsulated dye from the liposomes. This can be done by centrifuging the sample through a size-exclusion filter or by using size exclusion chromatography.

  • Quantify Free Dye: Measure the concentration of this compound in the filtrate or the later-eluting fractions (which contain the free dye). This is typically done using UV-Vis spectrophotometry by measuring the absorbance at the dye's λmax and comparing it to a standard curve.

  • Calculate EE: Use the equation above. The "Total Amount of this compound" is the amount you initially added to the formulation. The "Amount of Free this compound" is the amount you just measured. The difference between them is the amount of encapsulated dye.

References

Technical Support Center: Stability of IR-825 Loaded Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with IR-825 loaded nanoparticles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common stability problems in a question-and-answer format, offering potential causes and solutions.

1. Aggregation and Precipitation

  • Question: My this compound loaded nanoparticles are aggregating and precipitating out of solution. What could be the cause and how can I fix it?

    Answer: Nanoparticle aggregation is a common issue stemming from insufficient stabilizing forces to counteract attractive van der Waals forces.

    • Potential Causes:

      • Inadequate Surface Charge: Low zeta potential (typically between -30 mV and +30 mV) indicates insufficient electrostatic repulsion between particles.

      • Suboptimal Polymer/Surfactant Concentration: The concentration of stabilizing agents like polymers or surfactants may be too low to provide adequate steric hindrance.

      • pH and Ionic Strength of the Medium: The pH of the buffer can influence the surface charge of the nanoparticles, while high ionic strength can compress the electrical double layer, reducing electrostatic repulsion.

      • Temperature Fluctuations: Changes in temperature during storage or experiments can affect particle stability.[1] Storing nanoparticles at refrigerated temperatures (e.g., 4°C) has been shown to maintain stability better than freezing or room temperature.[2][3][4][5]

      • Lyophilization Issues: Freeze-drying without appropriate cryoprotectants can lead to irreversible aggregation upon reconstitution.

    • Troubleshooting & Solutions:

      • Optimize Surface Charge: Modify the nanoparticle surface with charged molecules or select polymers that impart a higher surface charge. Aim for a zeta potential outside the -30 mV to +30 mV range.

      • Adjust Stabilizer Concentration: Experiment with different concentrations of your stabilizing polymer or surfactant to ensure complete surface coverage.

      • Buffer Optimization: Evaluate the stability of your nanoparticles in a range of pH and ionic strength buffers to find the optimal conditions. For instance, some nanoparticles show good colloidal stability in phosphate (B84403) buffer solution (pH 7.4).[6]

      • Controlled Storage: Store nanoparticles at a consistent, cool temperature (4°C is often recommended) and avoid repeated freeze-thaw cycles.[2][3][4][5]

      • Use of Cryoprotectants: When lyophilizing, incorporate cryoprotectants like sucrose (B13894) or trehalose (B1683222) to prevent aggregation during freezing and reconstitution.

2. Photostability and Degradation

  • Question: I am observing a decrease in the fluorescence or absorbance of my this compound loaded nanoparticles upon light exposure. How can I improve the photostability?

    Answer: this compound, like many cyanine (B1664457) dyes, is susceptible to photodegradation, which involves the light-induced breakdown of the molecule.[7]

    • Potential Causes:

      • Reactive Oxygen Species (ROS): Upon light absorption, this compound can generate ROS, which can then degrade the dye molecule itself.

      • Environmental Factors: The presence of oxygen and the polarity of the local environment within the nanoparticle can influence the rate of photodegradation.

      • Dye Aggregation: Aggregation of this compound molecules within the nanoparticle can alter their photophysical properties and potentially accelerate degradation.

    • Troubleshooting & Solutions:

      • Encapsulation Strategy: Encapsulating this compound within the core of a nanoparticle can shield it from the external environment and reduce degradation.[8]

      • Antioxidant Co-loading: Co-encapsulating antioxidants within the nanoparticle formulation can help quench ROS and protect the this compound.

      • Dimerization and J-aggregation: Promoting the formation of ICG dimers and J-aggregates within a nanostructure has been shown to significantly reduce photodegradation.[9]

      • Minimize Light Exposure: Protect the nanoparticle suspension from light during storage and handling by using amber vials or covering containers with aluminum foil.

3. This compound Leaching and Premature Release

  • Question: My experimental results suggest that this compound is leaking from the nanoparticles over time. How can I improve its retention?

    Answer: Premature release of the encapsulated agent is a critical stability issue that can affect therapeutic efficacy and lead to off-target effects.

    • Potential Causes:

      • Weak Drug-Matrix Interactions: Insufficient hydrophobic or electrostatic interactions between this compound and the nanoparticle matrix can lead to its diffusion out of the carrier.

      • Nanoparticle Swelling or Degradation: The nanoparticle matrix itself may be unstable, leading to swelling or degradation and subsequent release of the payload.

      • High Drug Loading: Overloading the nanoparticles can lead to surface-adsorbed dye that is loosely bound and easily released.

    • Troubleshooting & Solutions:

      • Chemical Conjugation: Covalently conjugating this compound to the polymer matrix can substantially prevent its premature release.

      • Optimize Formulation: Adjust the polymer composition or crosslinking density to create a more robust matrix that can better retain the dye.

      • Control Drug Loading: Carefully control the drug loading to avoid exceeding the encapsulation capacity of the nanoparticles.

      • Purification: Ensure that any unencapsulated or surface-adsorbed this compound is removed through appropriate purification techniques like dialysis or size exclusion chromatography.

4. Sterilization-Induced Instability

  • Question: After sterilizing my this compound loaded nanoparticles, I observe changes in their size and stability. What is the best sterilization method to use?

    Answer: Sterilization is a critical step for in vivo applications, but it can also impact the physicochemical properties of nanoparticles.[10][11][12][13]

    • Potential Effects of Different Sterilization Methods:

      • Autoclaving (Steam Sterilization): High temperatures can cause nanoparticle aggregation, degradation of thermolabile polymers, and drug release.[11][12]

      • Gamma Irradiation: Can lead to polymer chain scission or crosslinking, altering nanoparticle size and drug release profiles.[14]

      • Sterile Filtration: Can be effective for small nanoparticles (<220 nm) but may lead to filter clogging, sample loss, and is not suitable for viscous or highly concentrated suspensions.[10][11]

      • Ethylene Oxide: A low-temperature method, but potential for residual toxicity is a concern.

    • Recommendations:

      • Aseptic Manufacturing: Whenever possible, preparing the nanoparticles under aseptic conditions is the preferred method to avoid the need for terminal sterilization.

      • Sterile Filtration: For nanoparticles smaller than the filter pore size (typically 0.22 µm), sterile filtration is often the least damaging method.[10][11]

      • Method Validation: If terminal sterilization is necessary, the chosen method should be carefully validated to ensure it does not negatively impact the critical quality attributes of the this compound loaded nanoparticles. This includes assessing particle size, polydispersity index (PDI), zeta potential, drug loading, and release profile before and after sterilization.

Data on Nanoparticle Stability

The stability of dye-loaded nanoparticles is highly dependent on the formulation and storage conditions. Below is a summary of stability data for Indocyanine Green (ICG), a dye structurally similar to this compound, in a nano-emulsion formulation.

Table 1: Stability of ICG-Loaded Nano-emulsions Under Various Conditions [15]

ConditionParameterDay 0Day 1Day 2Day 3Day 4
pH
pH 4Size (nm)130132131133135
PDI0.150.160.150.170.18
pH 7.4Size (nm)130131130132133
PDI0.150.150.160.160.17
pH 9Size (nm)130133135138142
PDI0.150.170.190.210.24
Temperature
4°CSize (nm)130130131131132
PDI0.150.150.150.160.16
25°CSize (nm)130132134136139
PDI0.150.160.180.190.21
37°CSize (nm)130135140145152
PDI0.150.180.220.250.29
Serum
50% FBSSize (nm)130138145150155
PDI0.150.200.250.280.32

Experimental Protocols

1. Protocol for Assessing Nanoparticle Stability in Different Media

This protocol outlines a general procedure for evaluating the colloidal stability of this compound loaded nanoparticles in various aqueous environments.

  • Preparation of Media: Prepare buffers at different pH values (e.g., pH 5.0, 7.4, 9.0) and solutions with varying ionic strengths (e.g., 10 mM, 50 mM, 150 mM NaCl). Also, prepare cell culture media with and without fetal bovine serum (FBS).

  • Sample Preparation: Disperse the this compound loaded nanoparticles in each of the prepared media at a fixed concentration.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 4°C, 25°C, or 37°C).

  • Time-Point Analysis: At predetermined time points (e.g., 0, 1, 6, 24, 48 hours, and weekly for long-term studies), withdraw aliquots from each sample.

  • Characterization:

    • Visual Inspection: Observe for any signs of aggregation or precipitation.

    • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and polydispersity index (PDI) to monitor changes in particle size and size distribution.

    • Zeta Potential Measurement: Determine the surface charge of the nanoparticles.

    • UV-Vis Spectroscopy: Measure the absorbance spectrum to check for any shifts in the peak wavelength, which could indicate aggregation or degradation of this compound.

2. Protocol for Photostability Assessment

This protocol describes a method to evaluate the photostability of this compound within nanoparticles upon exposure to light.

  • Sample Preparation: Prepare a solution of this compound loaded nanoparticles and a control solution of free this compound at the same concentration in a suitable buffer.

  • Light Exposure: Place the samples in a light-controlled environment and expose them to a specific wavelength and intensity of light (e.g., a NIR laser at the excitation wavelength of this compound) for defined periods. Keep a set of identical samples in the dark as a control.

  • Time-Point Analysis: At various time intervals during light exposure, take aliquots from both the light-exposed and dark-control samples.

  • Spectroscopic Analysis:

    • UV-Vis Spectroscopy: Measure the absorbance of the this compound peak to quantify the extent of photodegradation. A decrease in absorbance indicates degradation.

    • Fluorescence Spectroscopy: Measure the fluorescence emission to assess the loss of fluorescence intensity over time.

  • Data Analysis: Plot the percentage of remaining this compound (based on absorbance or fluorescence) as a function of light exposure time to determine the photodegradation rate.

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation & Characterization cluster_stability Stability Testing cluster_analysis Data Analysis & Troubleshooting prep Prepare this compound Loaded Nanoparticles initial_char Initial Characterization (Size, PDI, Zeta, Loading) prep->initial_char storage Storage under different conditions (Temp, pH, Light) initial_char->storage Initiate stability study timepoint Time-point sampling storage->timepoint char_stability Characterization (DLS, UV-Vis, Zeta) timepoint->char_stability analysis Analyze stability data char_stability->analysis troubleshoot Identify instability issues analysis->troubleshoot optimize Optimize formulation/storage troubleshoot->optimize optimize->prep Reformulate troubleshooting_logic cluster_aggregation Aggregation/Precipitation cluster_photodegradation Photodegradation cluster_leaching Drug Leaching issue Stability Issue Observed cause_agg Potential Causes: - Low Zeta Potential - Inadequate Stabilizer - Incorrect pH/Ionic Strength issue->cause_agg cause_photo Potential Causes: - ROS Generation - Environmental Factors - Dye Aggregation issue->cause_photo cause_leach Potential Causes: - Weak Drug-Matrix Interaction - Matrix Instability - High Drug Loading issue->cause_leach sol_agg Solutions: - Modify Surface Charge - Optimize Stabilizer Conc. - Adjust Buffer cause_agg->sol_agg sol_photo Solutions: - Improve Encapsulation - Co-load Antioxidants - Minimize Light Exposure cause_photo->sol_photo sol_leach Solutions: - Chemical Conjugation - Optimize Formulation - Control Loading cause_leach->sol_leach

References

Reducing non-specific binding of IR-825 in tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize non-specific binding of the near-infrared (NIR) fluorescent dye IR-825 in tissue samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a near-infrared (NIR) cyanine (B1664457) dye commonly used as a fluorescent imaging agent. Its emission spectrum in the 800-900 nm range allows for deep tissue penetration and reduced autofluorescence, making it suitable for in vivo and ex vivo imaging studies, as well as applications like photothermal and photodynamic therapy.

Q2: What causes non-specific binding of this compound in tissues?

Non-specific binding of this compound can be attributed to several factors:

  • Hydrophobic Interactions: The chemical structure of this compound can lead to hydrophobic interactions with various tissue components, such as lipids and proteins.

  • Electrostatic Interactions: The dye may interact with charged molecules within the tissue, leading to its accumulation in areas unrelated to the target of interest.

  • Protein Aggregation: this compound can bind to serum proteins like albumin, which may then accumulate in certain tissues, particularly in tumors due to the enhanced permeability and retention (EPR) effect.

  • Phagocytic Cell Uptake: Immune cells, such as macrophages, can non-specifically take up the dye, leading to high background signals in organs rich in these cells, like the liver and spleen.

Q3: How can I reduce non-specific binding of this compound?

Several strategies can be employed to minimize non-specific binding:

  • Blocking Steps: Pre-incubating tissues with blocking agents like bovine serum albumin (BSA) or serum from the same species as the tissue can help saturate non-specific binding sites.

  • Washing Protocols: Implementing stringent washing steps with buffers containing detergents like Tween 20 can help remove unbound or weakly bound dye molecules.

  • Formulation Modification: The use of biocompatible nanoparticles or polymers to encapsulate or conjugate with this compound can alter its pharmacokinetic properties and reduce non-specific accumulation.

  • Dye Conjugation: Covalently linking this compound to a targeting moiety (e.g., an antibody or peptide) can enhance its specificity for the intended target.

Troubleshooting Guide

High Background Signal in All Tissues
Potential Cause Recommended Solution
Excessive Dye Concentration Titrate the concentration of this compound to determine the optimal balance between signal and background.
Inadequate Washing Increase the number and duration of washing steps. Consider adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween 20) to the wash buffer.
Hydrophobic Interactions Include blocking agents such as BSA or casein in the incubation and washing buffers to minimize non-specific hydrophobic binding.
High Signal in Specific Organs (e.g., Liver, Spleen)
Potential Cause Recommended Solution
Uptake by Phagocytic Cells For in vivo studies, consider strategies to reduce uptake by the reticuloendothelial system (RES), such as co-injection with blocking agents or modifying the dye formulation.
Serum Protein Binding If using a targeted conjugate, ensure a high degree of purification to remove any unbound this compound, which can bind to albumin and accumulate in the liver.

Experimental Protocols

Protocol 1: General Immunohistochemistry (IHC) Staining with this compound Conjugate
  • Deparaffinization and Rehydration: If using paraffin-embedded tissues, deparaffinize the slides in xylene and rehydrate through a graded series of ethanol (B145695) solutions.

  • Antigen Retrieval: Perform heat-induced or enzymatic antigen retrieval as required for the specific target.

  • Blocking: Incubate the tissue sections with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature to minimize non-specific binding.

  • Primary Antibody Incubation: If using an this compound conjugated secondary antibody, incubate with the primary antibody according to the manufacturer's instructions.

  • This compound Conjugate Incubation: Incubate with the this compound conjugated antibody or peptide for the optimized time and concentration.

  • Washing: Wash the slides three times for 5 minutes each with PBS containing 0.05% Tween 20.

  • Counterstaining and Mounting: If desired, counterstain with a nuclear stain (e.g., DAPI) and mount with an appropriate mounting medium.

  • Imaging: Image the slides using an imaging system with the appropriate NIR filters.

Visualizations

cluster_workflow Experimental Workflow for IHC with this compound prep Tissue Preparation block Blocking Step prep->block Reduce non-specific sites incubate This compound Conjugate Incubation block->incubate Apply targeting agent wash Washing Steps incubate->wash Remove unbound dye image Imaging & Analysis wash->image start High Non-Specific Binding Observed cause1 Excessive Dye Concentration? start->cause1 sol1 Titrate Dye Concentration cause1->sol1 Yes cause2 Inadequate Washing? cause1->cause2 No sol1->cause2 sol2 Increase Wash Steps (Time & Number) cause2->sol2 Yes cause3 Hydrophobic Interactions? cause2->cause3 No sol2->cause3 sol3 Add Blocking Agents (e.g., BSA) cause3->sol3 Yes end_node Binding Improved cause3->end_node No sol3->end_node

Technical Support Center: Optimal Light Source Selection for IR-825 Excitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical support for selecting the optimal light source for IR-825 excitation in various experimental setups. It includes detailed FAQs, troubleshooting guides, experimental protocols, and key data summaries to ensure efficient and accurate fluorescence measurements.

Frequently Asked Questions (FAQs)

Q1: What are the excitation and emission maxima of this compound?

This compound is a near-infrared (NIR) fluorescent dye with an absorption maximum of approximately 810 nm and an emission maximum of around 830 nm. Some studies have also reported successful excitation at 780 nm, leading to fluorescence emission at 830 nm. For applications in photothermal therapy, an 808 nm laser is commonly employed.

Q2: What type of light source is recommended for exciting this compound?

Both laser diodes and light-emitting diodes (LEDs) can be effectively used for this compound excitation. The choice depends on the specific requirements of the experiment, such as required power density, spectral purity, and cost.

  • Laser Diodes: Offer high power density and monochromatic light, which is ideal for applications requiring precise and strong excitation. Laser diodes with emission wavelengths of 780 nm, 808 nm, or 810 nm are suitable choices.

  • LEDs: Provide a more cost-effective and broader spectral output. They are a good option for general fluorescence imaging and when a wider excitation range is acceptable. Look for NIR LEDs that have a peak emission wavelength as close as possible to 810 nm.

Q3: How does the choice of solvent affect this compound fluorescence?

The fluorescence properties of cyanine (B1664457) dyes like this compound can be significantly influenced by the solvent environment. Solvent polarity can affect the quantum yield and the position of the emission peak. It is crucial to characterize the fluorescence of this compound in the specific solvent system used in your experiment to ensure optimal signal detection.

Q4: What is photobleaching and how can I minimize it for this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a loss of fluorescence. While NIR dyes are generally more photostable than dyes that excite at shorter wavelengths, they can still photobleach under intense or prolonged illumination. To minimize photobleaching:

  • Use the lowest excitation power necessary to obtain a sufficient signal.

  • Reduce the exposure time.

  • Use an anti-fade mounting medium if applicable.

  • Ensure the sample is properly stored, protected from light when not in use.

Data Presentation

For optimal experimental design, understanding the photophysical properties of this compound is crucial. The following tables summarize key quantitative data.

Table 1: Spectral Properties of this compound

PropertyWavelength (nm)
Excitation Maximum (λex)~810
Emission Maximum (λem)~830

Table 2: Recommended Light Sources for this compound Excitation

Light Source TypeRecommended Wavelength (nm)Key Advantages
Laser Diode780, 808, 810High power density, monochromatic
LEDPeak emission ~810Cost-effective, stable output

Table 3: Estimated Molar Extinction Coefficient of a Structurally Similar Dye (IR-820) in Methanol

SolventMolar Extinction Coefficient (M⁻¹cm⁻¹)
Methanol198,181

Note: This value is for a closely related dye and should be used as an estimation. It is recommended to determine the specific extinction coefficient for this compound in your experimental solvent.

Experimental Protocols

Protocol for Determining the Optimal Excitation Wavelength

This protocol outlines the steps to experimentally determine the optimal excitation wavelength for this compound in your specific experimental setup.

Materials:

  • This compound stock solution

  • Solvent of choice (e.g., DMSO, PBS, Methanol)

  • Spectrofluorometer with a tunable excitation light source

  • Cuvettes

Procedure:

  • Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance < 0.1 at the excitation maximum).

  • Set the emission wavelength of the spectrofluorometer to the expected emission maximum of this compound (~830 nm).

  • Scan a range of excitation wavelengths. A typical range would be from 700 nm to 850 nm.

  • Record the fluorescence intensity at each excitation wavelength.

  • Plot the fluorescence intensity versus the excitation wavelength. The peak of this plot represents the optimal excitation wavelength for this compound in your specific solvent and instrumental conditions.

Troubleshooting Guides

Issue 1: Weak or No Fluorescence Signal

Possible Cause Troubleshooting Steps
Incorrect Light Source Wavelength Verify that the excitation wavelength of your light source is close to the absorption maximum of this compound (~810 nm).
Low Excitation Power Increase the power of the light source. Be mindful of potential photobleaching at very high powers.
Mismatched Filters Ensure that your excitation and emission filters are appropriate for this compound. The emission filter should effectively block scattered excitation light while transmitting the fluorescence signal.
Suboptimal Solvent The fluorescence quantum yield of this compound can be low in certain solvents. Test the fluorescence in different solvents to find the optimal one for your application.
Dye Degradation This compound should be stored properly (protected from light and moisture) to prevent degradation. Prepare fresh solutions for your experiments.
Low Dye Concentration Increase the concentration of this compound in your sample. Perform a concentration titration to find the optimal concentration that gives a good signal without causing self-quenching.

Issue 2: High Background Signal

Possible Cause Troubleshooting Steps
Autofluorescence Image an unstained control sample to assess the level of background fluorescence from your sample or buffer. If significant, consider using a different buffer or sample preparation method.
Light Leakage Ensure that the microscope or imaging system is properly shielded from ambient light.
Scattered Excitation Light Use high-quality bandpass filters to effectively block scattered excitation light from reaching the detector.

Issue 3: Rapid Signal Fading (Photobleaching)

Possible Cause Troubleshooting Steps
High Excitation Intensity Reduce the power of the excitation light source to the minimum level required for a detectable signal.
Long Exposure Times Minimize the duration of light exposure during image acquisition.
Absence of Anti-fade Reagents For fixed samples, use a mounting medium containing an anti-fade reagent.

Visualizations

IR825_Excitation_Emission cluster_excitation Excitation cluster_molecule This compound Molecule cluster_emission Emission Light_Source Light Source (e.g., 810 nm Laser/LED) Ground_State Ground State (S0) Light_Source->Ground_State Photon Absorption Excited_State Excited State (S1) Ground_State->Excited_State Excitation Excited_State->Ground_State Relaxation Fluorescence Fluorescence Emission (~830 nm) Excited_State->Fluorescence Photon Emission

Caption: Excitation and emission process of the this compound fluorophore.

Troubleshooting_Workflow Start Start: Low/No Fluorescence Signal Check_Light_Source Check Light Source (Wavelength & Power) Start->Check_Light_Source Check_Filters Verify Filter Set (Excitation & Emission) Check_Light_Source->Check_Filters Check_Sample Examine Sample (Concentration & Solvent) Check_Filters->Check_Sample Check_Dye_Integrity Assess Dye Integrity (Age & Storage) Check_Sample->Check_Dye_Integrity Signal_OK Signal Improved? Check_Dye_Integrity->Signal_OK End Problem Solved Signal_OK->End Yes Further_Investigation Further Investigation Needed Signal_OK->Further_Investigation No

Caption: A logical workflow for troubleshooting low fluorescence signals.

Validation & Comparative

A Comparative Analysis of IR-825 and IR-780 for Photothermal Therapy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of photothermal therapy (PTT), the selection of an appropriate photothermal agent is paramount to achieving optimal therapeutic outcomes. Among the various classes of near-infrared (NIR) absorbing dyes, the heptamethine cyanine (B1664457) dyes IR-825 and IR-780 have garnered significant attention for their potential in PTT. This guide provides a comprehensive comparative study of these two agents, offering researchers, scientists, and drug development professionals a detailed analysis of their performance based on available experimental data.

Performance Comparison: this compound vs. IR-780

A direct quantitative comparison of this compound and IR-780 is essential for informed decision-making in research and development. The following tables summarize the key performance parameters based on existing literature.

ParameterThis compoundIR-780References
Maximum Absorption (λmax) ~825 nm~780 nm[1]
Photothermal Conversion Efficiency (PCE) High (exact value not consistently reported)7.6 – 10.7%[2]
Photostability Generally considered stable, can be enhanced by encapsulationHigh, can be further improved by encapsulation[3][4]
Cellular Uptake Mechanism Not clearly elucidatedPrimarily mediated by Organic Anion Transporting Polypeptide 1B3 (OATP1B3)[5]

Table 1: Key Performance Parameters of this compound and IR-780

In Vitro EfficacyThis compoundIR-780References
Cell Lines Tested Various cancer cell linesWide range of cancer cell lines[1][6]
Observed Effect Efficient cancer cell killing upon NIR irradiationPotent photothermal cytotoxicity[1][6]

Table 2: In Vitro Photothermal Efficacy

In Vivo EfficacyThis compoundIR-780References
Tumor Models Various xenograft modelsNumerous xenograft and orthotopic models[1][7]
Observed Effect Effective tumor ablationSignificant tumor growth inhibition and ablation[1][7]

Table 3: In Vivo Photothermal Efficacy

Experimental Protocols

To facilitate reproducible research and direct comparison, this section outlines detailed methodologies for key experiments.

Photothermal Conversion Efficiency (PCE) Measurement

The PCE is a critical parameter for evaluating the effectiveness of a photothermal agent. A common method for its determination is as follows:

  • Sample Preparation: Prepare solutions of this compound and IR-780 in a suitable solvent (e.g., deionized water, PBS, or ethanol) at a known concentration in a quartz cuvette.

  • Laser Irradiation: Irradiate the solution with a continuous-wave NIR laser at the respective maximum absorption wavelength (808 nm is commonly used for both). The laser power and beam size should be precisely controlled and measured.

  • Temperature Monitoring: Record the temperature of the solution over time using a thermocouple probe until a steady-state temperature is reached.

  • Cooling Curve: Turn off the laser and continue to record the temperature as the solution cools down to the ambient temperature.

  • Calculation: The PCE (η) is calculated using the following formula, which is derived from the energy balance of the system[8]:

    η = [hA(Tmax - Tamb) - Qs] / [I(1 - 10-Aλ)]

    Where:

    • h is the heat transfer coefficient.

    • A is the surface area of the container.

    • Tmax is the maximum steady-state temperature.

    • Tamb is the ambient temperature.

    • Qs is the heat absorbed by the solvent.

    • I is the incident laser power.

    • Aλ is the absorbance of the dye at the laser wavelength.

    The term hA can be determined from the cooling curve data.

Photostability Assessment

The photostability of a photothermal agent is crucial for its therapeutic efficacy and shelf-life. A standard protocol for assessing photostability is as follows:

  • Sample Preparation: Prepare solutions of this compound and IR-780 at a fixed concentration in a suitable solvent.

  • Light Exposure: Expose the solutions to a light source with a defined spectral output and intensity for a specified duration, as outlined in ICH guideline Q1B[9][10][11]. A dark control sample, protected from light, should be kept under the same conditions.

  • Spectrophotometric Analysis: Measure the absorbance spectrum of both the exposed and dark control samples at regular intervals using a UV-Vis-NIR spectrophotometer.

  • Data Analysis: The photostability is determined by the change in absorbance at the maximum absorption peak over time. A smaller decrease in absorbance indicates higher photostability[4].

Cellular Uptake Study

Understanding the cellular uptake mechanism is vital for optimizing drug delivery and therapeutic efficacy.

  • Cell Culture: Culture the target cancer cells to a suitable confluence in a multi-well plate.

  • Incubation with Dyes: Incubate the cells with this compound or IR-780 at various concentrations and for different time points.

  • Washing: After incubation, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any unbound dye.

  • Quantification:

    • Fluorimetry: Lyse the cells and measure the fluorescence intensity of the lysate using a fluorometer. A standard curve of the dye can be used to quantify the intracellular concentration[12][13][14].

    • Flow Cytometry: Detach the cells and analyze the fluorescence intensity of individual cells using a flow cytometer[12][13][14].

  • Mechanism Investigation: To elucidate the uptake mechanism, pre-incubate the cells with various endocytosis inhibitors (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, genistein (B1671435) for caveolae-mediated endocytosis, amiloride (B1667095) for macropinocytosis) or conduct experiments at 4°C to inhibit energy-dependent uptake before adding the dyes[7][15][16][17].

Signaling Pathways and Experimental Workflows

The therapeutic effect of photothermal therapy is primarily mediated through the induction of cell death. The following diagrams illustrate the key signaling pathways and experimental workflows involved.

PTT_Cell_Death_Signaling Signaling Pathways in Photothermal Therapy-Induced Cell Death cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_cell_death Cell Death Pathways NIR_Light NIR Light Irradiation PTA Photothermal Agent (this compound or IR-780) Hyperthermia Localized Hyperthermia PTA->Hyperthermia Light Absorption & Heat Conversion ROS Reactive Oxygen Species (Secondary Effect) Hyperthermia->ROS Mitochondrial_Damage Mitochondrial Damage Hyperthermia->Mitochondrial_Damage Membrane_Disruption Membrane Disruption Hyperthermia->Membrane_Disruption ROS->Mitochondrial_Damage Apoptosis Apoptosis Necrosis Necrosis Caspase_Activation Caspase Activation Caspase_Activation->Apoptosis Mitochondrial_Damage->Caspase_Activation Membrane_Disruption->Necrosis

Caption: PTT-induced cell death signaling pathways.

PTT_Experimental_Workflow General Experimental Workflow for PTT Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Culture Incubation Incubation with This compound or IR-780 Cell_Culture->Incubation Irradiation_vitro NIR Laser Irradiation Incubation->Irradiation_vitro Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Irradiation_vitro->Cytotoxicity_Assay Tumor_Model Tumor Model Establishment (e.g., Xenograft) Injection Systemic or Local Injection of Dye Formulation Tumor_Model->Injection Irradiation_vivo NIR Laser Irradiation of Tumor Site Injection->Irradiation_vivo Tumor_Monitoring Tumor Volume Monitoring Irradiation_vivo->Tumor_Monitoring Histology Histological Analysis Tumor_Monitoring->Histology

Caption: Workflow for in vitro and in vivo PTT evaluation.

Conclusion

Both this compound and IR-780 are promising photothermal agents for cancer therapy. IR-780 has been more extensively characterized, with a known photothermal conversion efficiency and a well-defined cellular uptake mechanism. While this compound demonstrates high photothermal efficacy, further quantitative studies are needed to establish a direct comparison with IR-780, particularly concerning its photothermal conversion efficiency and cellular uptake pathways. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which will be invaluable for the rational design and selection of the optimal photothermal agent for specific therapeutic applications.

References

A Head-to-Head Comparison of Near-Infrared (NIR) Dyes for Cancer Imaging

Author: BenchChem Technical Support Team. Date: December 2025

The field of cancer imaging has been significantly advanced by the development of near-infrared (NIR) fluorescent dyes, which operate within the "optical window" of biological tissues (approximately 700-1700 nm). This spectral range offers distinct advantages, including reduced photon scattering, deeper tissue penetration, and minimal autofluorescence from endogenous molecules, leading to a higher signal-to-background ratio compared to visible light imaging.[1][2][3] This guide provides a comprehensive comparison of commonly used NIR dyes, presenting key performance data from experimental studies to assist researchers, scientists, and drug development professionals in selecting the optimal imaging agent for their specific cancer research needs.

Key Performance Metrics for NIR Dyes

The efficacy of an NIR dye for cancer imaging is evaluated based on several critical parameters:

  • Photophysical Properties: These include the dye's absorption and emission maxima, quantum yield (a measure of fluorescence efficiency), and photostability. Dyes with high quantum yields and good photostability provide brighter, more stable signals.

  • Signal-to-Background Ratio (SBR) / Tumor-to-Background Ratio (TBR): This is a crucial metric for in vivo imaging, quantifying how distinctly the tumor can be visualized against surrounding healthy tissue.[4] A higher TBR allows for more precise tumor delineation.

  • Pharmacokinetics and Biodistribution: This refers to the dye's absorption, distribution, metabolism, and excretion (ADME) profile. Ideal dyes exhibit rapid accumulation in the tumor and are cleared efficiently from the body through routes that do not interfere with imaging the area of interest.[5]

  • Cytotoxicity: For in vivo applications, low cytotoxicity is paramount. This is often assessed by determining the half-maximal inhibitory concentration (IC50), with higher values indicating lower toxicity.[6]

Head-to-Head Dye Comparison

This section compares several prominent NIR dyes: Indocyanine Green (ICG), the IRDye® 800CW, ZW800-1, and IR-786. ICG is the only dye in this list fully approved by the U.S. Food and Drug Administration (FDA) for clinical use, while the others are widely used in preclinical research and clinical trials, each offering unique advantages.[5][6]

Quantitative Performance Data

The following tables summarize key quantitative data extracted from various experimental studies.

Table 1: In Vitro Cytotoxicity

DyeCell LineAssayIC50 (µM)Key Findings
ICG HT-29MTT> 50No significant cytotoxicity observed in the tested range.[6]
ZW800-Cl *HT-29MTT> 50No significant cytotoxicity observed in the tested range.[6]
IR-786 HT-29MTT14.9Displayed considerable concentration-dependent cytotoxicity.[6]

*ZW800-Cl is a close analog of the zwitterionic dye ZW800-1.[6]

Table 2: In Vivo Performance and Pharmacokinetics

Dye / ConjugateAnimal ModelKey MetricValueKey Findings
EGF-IRDye® 800CW Mouse (Breast Cancer Xenograft)Tumor-to-Background Ratio (TBR)Significantly higher than EGF-Cy5.5IRDye 800CW provided reduced background and enhanced TBR.[4]
ZW800-1 PigBlood Half-Life3.7 minRapid clearance compared to ICG.[5]
ICG PigBlood Half-Life17.9 minLonger circulation time compared to ZW800-1.[5]
Angiostamp800 Mouse (Peritoneal Carcinomatosis)False-Positive Rate (Surgery)1.4%Significantly more specific than ICG for guiding tumor resection.[7]
Bevacizumab-IRDye 800CW Mouse (Peritoneal Carcinomatosis)False-Positive Rate (Surgery)3.5%Demonstrated high specificity for tumor tissue.[7]
ICG Mouse (Peritoneal Carcinomatosis)False-Positive Rate (Surgery)15%High rate of false positives, indicating lower tumor specificity.[7]
IR-783 Mouse (Tumor Xenograft)Signal-to-Noise Ratio> 25Dye was retained in tumors for up to 96 hours while clearing from normal organs.[8]

Experimental Methodologies

Detailed protocols are essential for reproducing and comparing experimental findings. Below are methodologies for key experiments used to evaluate NIR dyes.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from a study evaluating the cytotoxicity of ICG, IR-786, and ZW800-Cl in a human colon cancer cell line.[6]

  • Cell Seeding: HT-29 cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and cultured.

  • Dye Treatment: After allowing cells to adhere, they are treated with the NIR dyes at various concentrations (e.g., 2, 10, 20, and 50 µM) for 1 hour.

  • Incubation: The dye-containing medium is replaced with fresh medium, and the cells are cultured for an additional 24 hours.

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Quantification: The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated relative to untreated control cells.

G cluster_0 MTT Cytotoxicity Assay Workflow A 1. Seed HT-29 Cells (1x10^4 cells/well) B 2. Treat with NIR Dyes (2-50 µM for 1 hr) A->B C 3. Replace Medium & Incubate for 24 hrs B->C D 4. Add MTT Solution & Incubate for 4 hrs C->D E 5. Dissolve Formazan & Measure Absorbance (570 nm) D->E F 6. Calculate Cell Viability & Determine IC50 E->F

MTT assay workflow for assessing NIR dye cytotoxicity.

In Vivo Tumor Imaging Protocol

This generalized protocol is based on methodologies from studies using mouse models of cancer.[9][10][11]

  • Animal Model Establishment: Athymic nude mice are subcutaneously or orthotopically injected with cancer cells (e.g., U87MG, HT-29, PC-3). Tumors are allowed to grow to a specified volume (e.g., 200–500 mm³).[12]

  • Dye Administration: The NIR dye, either free or conjugated to a targeting ligand, is administered to the mice, typically via intravenous (tail vein) or intraperitoneal injection.[10][12] Dosing is dependent on the specific agent.

  • Fluorescence Imaging: At various time points post-injection (e.g., 1, 4, 18, 24, 48 hours), the mice are anesthetized and placed in an in vivo imaging system (e.g., IVIS).[12]

  • Image Acquisition: Fluorescence images are acquired using appropriate excitation and emission filters for the specific dye. A white-light or photographic image is also taken for anatomical reference.

  • Data Analysis: The fluorescence intensity in the tumor region and in adjacent normal tissue is quantified using analysis software. The Tumor-to-Background Ratio (TBR) is calculated by dividing the mean fluorescence intensity of the tumor by that of the background tissue.

  • Ex Vivo Biodistribution (Optional): After the final imaging time point, mice are euthanized, and major organs (liver, spleen, kidneys, heart, lungs) and the tumor are harvested. The fluorescence of each organ is imaged ex vivo to confirm biodistribution.[6]

G cluster_1 In Vivo Tumor Imaging Workflow A 1. Establish Tumor Model in Mice B 2. Administer NIR Dye (e.g., Intravenous Injection) A->B C 3. Anesthetize Mouse & Acquire Images at Timed Intervals B->C D 4. Quantify Fluorescence (Tumor vs. Background) C->D E 5. Calculate Tumor-to-Background Ratio (TBR) D->E F 6. (Optional) Harvest Organs for Ex Vivo Biodistribution Analysis E->F

General workflow for in vivo NIR fluorescence imaging.

Tissue-Mimicking Phantom Imaging Protocol

Phantoms are used to calibrate and compare the performance of imaging systems and dyes in a controlled environment that mimics the optical properties of tissue. This protocol is based on a method for creating gelatin-based phantoms.[13][14]

  • Phantom Preparation: A bulk phantom material is created using gelatin, Intralipid (as a scattering agent), and hemoglobin or ink (as an absorbing agent). The concentrations are adjusted to simulate the optical properties of the target tissue.

  • Fluorescent Inclusion Creation: To mimic tumors, fluorescent targets are made. For example, polystyrene beads can be labeled with a known concentration of an NIR dye like ICG.

  • Phantom Construction: The fluorescent inclusions are precisely positioned at desired depths within the gelatin mixture as it solidifies.

  • System Calibration and Imaging: The completed phantom is imaged using the NIR fluorescence imaging system.

  • Performance Analysis: The signal-to-background ratio (SBR) of the fluorescent inclusions at different depths is measured. This allows for the characterization of the system's sensitivity and the dye's performance under tissue-like scattering and absorption conditions.

G cluster_2 Tissue-Mimicking Phantom Workflow A 1. Prepare Bulk Phantom Material (Gelatin, Intralipid, Absorber) C 3. Embed Inclusions at Known Depths in Phantom A->C B 2. Create Fluorescent Inclusions (e.g., Dye-labeled beads) B->C D 4. Image Phantom with NIR Imaging System C->D E 5. Analyze Signal-to-Background Ratio vs. Depth D->E

Workflow for creating and imaging tissue-mimicking phantoms.

Tumor Targeting Mechanisms

NIR dyes can accumulate in tumors through passive or active targeting. Understanding this distinction is key to interpreting imaging results.

  • Passive Targeting (EPR Effect): Many tumors have leaky blood vessels and poor lymphatic drainage, a phenomenon known as the Enhanced Permeability and Retention (EPR) effect. This allows macromolecules and nanoparticles carrying NIR dyes to passively accumulate in the tumor microenvironment. ICG accumulation is largely attributed to this effect.[15]

  • Active Targeting: This involves conjugating an NIR dye to a ligand (e.g., an antibody, peptide, or small molecule) that specifically binds to a biomarker overexpressed on cancer cells, such as the epidermal growth factor receptor (EGFR) or integrins.[4] This approach generally yields higher tumor specificity and a better TBR than passive targeting.[7][15]

G cluster_0 Blood Vessel cluster_1 Tumor Microenvironment Dye NIR Dye TumorCell Tumor Cell Dye->TumorCell Passive Accumulation (EPR Effect) TargetedDye Targeted NIR Dye Receptor Receptor TargetedDye->Receptor Active Targeting (Ligand Binding)

Mechanisms of NIR dye accumulation in tumors.

Conclusion

The choice of an NIR dye for cancer imaging depends heavily on the specific application.

  • ICG remains a clinically relevant benchmark due to its FDA approval, but it suffers from nonspecific uptake and a high rate of false positives in surgical guidance.[7]

  • IRDye 800CW , often used in conjugates like Bevacizumab-IRDye 800CW, offers improved targeting and higher TBR compared to older dyes like Cy5.5.[4][7]

  • ZW800-1 , a zwitterionic dye, is engineered for very low nonspecific binding and rapid renal clearance, resulting in exceptionally high SBR and making it a promising candidate for clean, high-contrast imaging.[1][5]

  • IR-786 and IR-783 are part of a class of heptamethine cyanine (B1664457) dyes that show intrinsic preferential accumulation in tumor cells, potentially through organic anion transporting polypeptides (OATPs), and can be used for both imaging and phototherapy.[6][8][11]

For preclinical research demanding high-contrast and specific tumor visualization, targeted probes using IRDye 800CW or zwitterionic dyes like ZW800-1 often outperform passively accumulating agents. As new dyes with emissions further into the NIR-II window (1000-1700 nm) are developed, the potential for even deeper and clearer cancer imaging continues to grow.[1][16] Researchers should carefully consider the quantitative data and experimental context provided in this guide to make an informed decision for their cancer imaging studies.

References

Navigating the Near-Infrared Frontier: A Comparative Guide to the In Vivo Stability of IR-825 and Other Cyanine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a near-infrared (NIR) cyanine (B1664457) dye for in vivo imaging and therapeutic applications is a critical decision. The in vivo stability of these dyes directly impacts their circulation time, biodistribution, and ultimately, their efficacy and safety. This guide provides an objective comparison of the in vivo stability of IR-825 against other commonly used cyanine dyes, supported by experimental data and detailed methodologies.

The utility of cyanine dyes in biomedical research is largely attributed to their strong absorption and fluorescence in the NIR window (700-900 nm), a spectral range that offers deep tissue penetration and minimal autofluorescence. However, a significant challenge for many cyanine dyes is their limited stability in biological environments, leading to rapid degradation and clearance. This guide focuses on the comparative in vivo stability of this compound, a newer generation cyanine dye, against the clinically approved Indocyanine Green (ICG) and other relevant cyanine dyes like IR-783 and the structurally similar IR-820.

Quantitative Comparison of In Vivo Stability

The following table summarizes key quantitative parameters related to the in vivo stability of this compound and other cyanine dyes. It is important to note that direct in vivo stability data for this compound is limited in publicly available literature. Therefore, data for the structurally analogous dye, IR-820, is included as a surrogate to provide a reasonable comparison.

DyeIn Vivo Half-Life (t½)Key Stability Characteristics
This compound (inferred from IR-820) Data not readily available; IR-820 exhibits improved in vitro stability compared to ICG.Structurally similar to IR-820, which is reported to have higher solubility and improved in vitro and in vivo stability compared to ICG. An additional chlorobenzene (B131634) ring in the structure of IR-820 is thought to enhance its molecular stability.[1]
Indocyanine Green (ICG) 2-4 minutes (humans), similar short half-life in mice.[2][3][4]Prone to aggregation in aqueous solutions, leading to changes in its spectral properties and rapid clearance from circulation, primarily through the liver.[3]
IR-783 Longer retention in tumors compared to normal tissue. Specific plasma half-life data is not consistently reported but it is known for its slow clearance from the body.While showing preferential tumor accumulation, its slow clearance from non-target tissues can be a limitation for some applications.[5]
IR-820 Data not readily available; however, in vitro studies show it is more stable than ICG in various biologically relevant solutions.In plasma at 37°C, ICG shows slightly better stability than IR-820. However, in aqueous solutions like water, PBS, and NaCl, IR-820 demonstrates less degradation.[1]

Experimental Protocols for Assessing In Vivo Stability

Accurate assessment of the in vivo stability of cyanine dyes is crucial for preclinical and clinical development. Below are detailed methodologies for key experiments used to evaluate their performance.

Pharmacokinetic Analysis and Plasma Half-Life Determination

This protocol outlines the steps to determine the circulation half-life of a cyanine dye in a murine model.

Workflow for Pharmacokinetic Analysis

G cluster_0 Animal Preparation cluster_1 Dye Administration cluster_2 Blood Sampling cluster_3 Quantification & Analysis animal_prep Acclimatize mice (e.g., BALB/c) for 1 week anesthesia Anesthetize mouse (e.g., isoflurane) animal_prep->anesthesia injection Inject dye solution intravenously (tail vein) at a defined concentration animal_prep->injection blood_collection Collect blood samples at multiple time points (e.g., 2, 5, 15, 30, 60 min) via retro-orbital or tail vein sampling injection->blood_collection plasma_separation Centrifuge blood to separate plasma blood_collection->plasma_separation quantification Quantify dye concentration in plasma using spectrophotometry or HPLC plasma_separation->quantification pk_analysis Plot concentration vs. time and calculate pharmacokinetic parameters (t½, clearance) quantification->pk_analysis

Caption: Workflow for determining the in vivo half-life of cyanine dyes.

Detailed Steps:

  • Animal Handling: Utilize healthy, age-matched mice (e.g., BALB/c, 6-8 weeks old). Anesthetize the mice prior to and during the procedure.

  • Dye Administration: Prepare a sterile solution of the cyanine dye in a suitable vehicle (e.g., saline or PBS with a small percentage of DMSO for solubility). Inject a precise volume of the dye solution intravenously via the tail vein.

  • Blood Collection: At predetermined time points post-injection, collect small blood samples into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Dye Quantification:

    • Spectrophotometry: Dilute the plasma samples in a suitable solvent (e.g., DMSO or a buffer that prevents aggregation). Measure the absorbance at the dye's maximum absorption wavelength using a spectrophotometer. Create a standard curve with known concentrations of the dye in plasma to determine the concentration in the experimental samples.[6]

    • High-Performance Liquid Chromatography (HPLC): For more precise quantification and to distinguish the parent dye from potential metabolites, use a validated HPLC method.[7]

  • Data Analysis: Plot the plasma concentration of the dye versus time. Fit the data to a pharmacokinetic model (e.g., a one- or two-compartment model) to calculate the elimination half-life (t½) and clearance rate.

In Vivo and Ex Vivo Fluorescence Imaging for Biodistribution and Stability Assessment

This protocol describes how to visualize the distribution of the dye in a living animal and in excised organs over time, providing qualitative information about its stability and clearance.

Workflow for Biodistribution Imaging

G cluster_0 Animal & Dye Prep cluster_1 In Vivo Imaging cluster_2 Ex Vivo Analysis cluster_3 Data Analysis animal_prep Prepare tumor-bearing or healthy mice dye_prep Prepare sterile dye solution injection Inject dye intravenously animal_prep->injection live_imaging Acquire whole-body fluorescence images at various time points (e.g., 1, 4, 8, 24, 48 h) injection->live_imaging euthanasia Euthanize mice at final time point live_imaging->euthanasia organ_harvest Harvest major organs (liver, spleen, kidneys, etc.) and tumor (if applicable) euthanasia->organ_harvest exvivo_imaging Image excised organs to quantify fluorescence intensity organ_harvest->exvivo_imaging roi_analysis Analyze regions of interest (ROI) to determine fluorescence intensity in different tissues over time exvivo_imaging->roi_analysis

Caption: Workflow for assessing in vivo biodistribution and stability.

Detailed Steps:

  • Animal Model: Use appropriate mouse models (e.g., healthy mice for general biodistribution or tumor-bearing mice for oncology applications).

  • Dye Administration: Inject the cyanine dye solution intravenously as described previously.

  • In Vivo Imaging: At various time points post-injection, anesthetize the mice and place them in an in vivo imaging system (IVIS) equipped for NIR fluorescence imaging. Acquire images using the appropriate excitation and emission filters for the specific dye.

  • Ex Vivo Imaging: At the end of the study, euthanize the mice and dissect the major organs and tumor. Arrange the organs in the IVIS and acquire a final fluorescence image.

  • Data Analysis: Use the imaging software to draw regions of interest (ROIs) around the organs and tumors in both the in vivo and ex vivo images. Quantify the average fluorescence intensity within each ROI to assess the dye's distribution and retention over time. A decrease in fluorescence intensity in non-target organs over time indicates clearance, while a sustained signal in a target tissue (e.g., a tumor) suggests good retention. A rapid, widespread decrease in signal may suggest instability and degradation.

Conclusion

The in vivo stability of cyanine dyes is a multifaceted property influenced by their chemical structure, interaction with plasma proteins, and susceptibility to metabolic degradation. While ICG remains a clinically approved standard, its rapid clearance presents limitations for applications requiring longer imaging windows. Newer generation cyanine dyes, exemplified by IR-820 (and by extension, this compound), show promise with improved in vitro stability, suggesting the potential for enhanced in vivo performance. However, comprehensive in vivo pharmacokinetic and stability studies for this compound are still needed to fully elucidate its advantages. For researchers and drug developers, a thorough evaluation of the in vivo stability, alongside other performance metrics such as quantum yield and targeting specificity, is paramount for selecting the optimal cyanine dye for their specific application. The experimental protocols provided in this guide offer a framework for conducting such critical assessments.

References

A Comparative Analysis of Phototoxicity: IR-825 vs. Methylene Blue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the light-induced cytotoxicity of the near-infrared fluorescent dye IR-825 and the phenothiazinium salt Methylene Blue. The fundamental difference in their mechanisms of action—photothermal versus photodynamic therapy—dictates their respective applications and phototoxic profiles. This comparison is supported by experimental data and detailed methodologies to assist in the selection and application of these compounds in research and therapeutic development.

Executive Summary

The light-induced cytotoxicity of this compound and Methylene Blue stems from distinct mechanisms. Methylene Blue functions as a classic photosensitizer in photodynamic therapy (PDT), generating reactive oxygen species (ROS) upon light activation to induce cellular damage. In contrast, this compound is primarily a photothermal agent, converting near-infrared (NIR) light into heat, which leads to hyperthermia-induced cell death. This fundamental difference is reflected in their photophysical properties, cellular targets, and the signaling pathways they activate.

Data Presentation

Table 1: Photophysical and Photochemical Properties
PropertyThis compoundMethylene BlueReference
Chemical Class Heptamethine Cyanine DyePhenothiazinium Salt
Absorption Max (λmax) ~825 nm~665 nm
Primary Mechanism Photothermal Therapy (PTT)Photodynamic Therapy (PDT)[1][2]
Primary Cytotoxic Agent Heat (Hyperthermia)Reactive Oxygen Species (ROS)[2][3]
Singlet Oxygen Quantum Yield (ΦΔ) Very Low (estimated <0.01)~0.52[4]
Light Source Near-Infrared (NIR) Laser (~808 nm)Red Light Laser (~660 nm)
Table 2: Comparison of In Vitro Light-Induced Cytotoxicity
ParameterThis compoundMethylene BlueReference
Primary Cell Death Pathway Apoptosis and Necrosis (Heat-dependent)Apoptosis (ROS-dependent)[5][6]
Key Signaling Events Heat shock protein response, activation of apoptotic pathways (caspases)Mitochondrial membrane depolarization, MAPK activation, PARP cleavage[6][7]
Influencing Factors Laser power density, irradiation time, concentrationLight dose, concentration, oxygen availability[8]
Cellular Localization Mitochondria and Endoplasmic ReticulumCytoplasm, Mitochondria, Lysosomes[2][9]

Mechanisms of Action

Methylene Blue: Photodynamic Therapy (PDT)

Upon irradiation with light of an appropriate wavelength (around 665 nm), Methylene Blue transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS.[3] These ROS can cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, leading to apoptosis.[6][10]

This compound: Photothermal Therapy (PTT)

This compound efficiently absorbs NIR light (around 808 nm) and converts this light energy into heat through non-radiative decay.[2] This localized temperature increase (hyperthermia) can induce cell death through various mechanisms, including protein denaturation, membrane disruption, and the induction of apoptosis and necrosis.[5][7] The efficacy of PTT is largely dependent on the temperature achieved in the target tissue.[8]

Experimental Protocols

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

The relative singlet oxygen quantum yield can be determined using a chemical probe, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which is irreversibly consumed by singlet oxygen, leading to a decrease in its absorbance.

Protocol:

  • Prepare solutions of the photosensitizer (Methylene Blue or this compound) and DPBF in a suitable solvent (e.g., ethanol). A reference photosensitizer with a known ΦΔ (e.g., Rose Bengal) should be used for comparison.

  • The absorbance of the photosensitizer at the irradiation wavelength should be matched for the sample and the reference.

  • Record the initial absorbance spectrum of the DPBF solution.

  • Irradiate the solution with a monochromatic light source corresponding to the absorbance maximum of the photosensitizer.

  • Record the absorbance of DPBF at regular intervals during irradiation.

  • Plot the change in DPBF absorbance against time to determine the rate of degradation.

  • The singlet oxygen quantum yield is calculated using the following formula: ΦΔsample = ΦΔref × (ksample / kref) × (Aref / Asample) where k is the rate of DPBF degradation and A is the absorbance of the photosensitizer at the irradiation wavelength.

In Vitro Phototoxicity Assay (MTT Assay)

This protocol assesses cell viability after treatment with the photosensitizer and light irradiation.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Incubate the cells with various concentrations of this compound or Methylene Blue for a predetermined time (e.g., 4-24 hours).

  • Wash the cells with phosphate-buffered saline (PBS) to remove the excess compound.

  • Add fresh cell culture medium.

  • For the light-treated groups, irradiate the cells with the appropriate light source (e.g., 808 nm laser for this compound, 660 nm laser for Methylene Blue) at a specific power density and duration. Keep a parallel set of plates in the dark as a control.

  • Incubate the cells for 24-48 hours post-irradiation.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to the untreated control cells.

Photothermal Conversion Efficiency of this compound

This protocol measures the efficiency of this compound in converting light to heat.[11]

Protocol:

  • Prepare a solution of this compound in a quartz cuvette.

  • Irradiate the solution with an 808 nm laser at a fixed power density.

  • Measure the temperature of the solution at regular time intervals until it reaches a plateau.

  • Turn off the laser and continue to measure the temperature as the solution cools down.

  • The photothermal conversion efficiency (η) can be calculated using the following equation: η = [hA(Tmax - Tsurr) - Q0] / [I(1 - 10-Aλ)] where h is the heat transfer coefficient, A is the surface area of the container, Tmax is the maximum temperature, Tsurr is the ambient temperature, Q0 is the heat absorbed by the solvent, I is the laser power, and Aλ is the absorbance of this compound at 808 nm.

Signaling Pathways and Experimental Workflows

Methylene Blue-Induced Photodynamic Therapy

Methylene Blue-mediated PDT primarily induces apoptosis through the generation of ROS, which triggers the mitochondrial apoptotic pathway.

Methylene_Blue_PDT_Pathway Methylene Blue PDT Signaling Pathway MB Methylene Blue Excited_MB Excited Methylene Blue MB->Excited_MB Absorption Light Light (665 nm) Light->Excited_MB ROS Reactive Oxygen Species (¹O₂) Excited_MB->ROS Energy Transfer Oxygen Oxygen (³O₂) Oxygen->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria MAPK MAPK Activation ROS->MAPK Caspases Caspase Activation Mitochondria->Caspases MAPK->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling cascade in Methylene Blue-mediated photodynamic therapy.

This compound-Induced Photothermal Therapy

This compound-mediated PTT leads to cell death primarily through hyperthermia, which can trigger both apoptotic and necrotic pathways depending on the temperature achieved.

IR825_PTT_Pathway This compound PTT Signaling Pathway IR825 This compound Heat Heat Generation IR825->Heat Absorption & Conversion NIR_Light NIR Light (808 nm) NIR_Light->Heat Hyperthermia Hyperthermia (>42°C) Heat->Hyperthermia Protein_Denaturation Protein Denaturation Hyperthermia->Protein_Denaturation Membrane_Damage Membrane Damage Hyperthermia->Membrane_Damage Apoptosis_Pathway Apoptotic Pathway Activation Hyperthermia->Apoptosis_Pathway Cell_Death Cell Death (Apoptosis/Necrosis) Protein_Denaturation->Cell_Death Membrane_Damage->Cell_Death Apoptosis_Pathway->Cell_Death

Caption: Mechanism of cell death in this compound-mediated photothermal therapy.

Experimental Workflow for In Vitro Phototoxicity Assessment

The following diagram outlines a typical workflow for comparing the in vitro phototoxicity of this compound and Methylene Blue.

Experimental_Workflow In Vitro Phototoxicity Assessment Workflow cluster_setup Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Seeding (96-well plate) Incubation Incubation with this compound or Methylene Blue Cell_Culture->Incubation Washing Wash to remove excess compound Incubation->Washing Irradiation Irradiation (808 nm for this compound, 660 nm for MB) Washing->Irradiation Dark_Control Dark Control (No Irradiation) Washing->Dark_Control Post_Incubation Post-treatment Incubation (24-48h) Irradiation->Post_Incubation ROS_Detection ROS Detection (for MB) Irradiation->ROS_Detection Temperature_Measurement Temperature Measurement (for this compound) Irradiation->Temperature_Measurement Dark_Control->Post_Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Post_Incubation->Viability_Assay Data_Analysis Data Analysis & Comparison Viability_Assay->Data_Analysis ROS_Detection->Data_Analysis Temperature_Measurement->Data_Analysis

References

Benchmarking IR-825: A Comparative Guide to Near-Infrared Fluorophore Quantum Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate near-infrared (NIR) fluorophore is a critical decision that directly impacts the sensitivity, accuracy, and reliability of fluorescence-based assays and imaging modalities. Among the myriad of available dyes, IR-825 has emerged as a promising candidate for various applications, including photothermal therapy. This guide provides an objective comparison of this compound's anticipated performance with other commonly used NIR fluorophores, with a focus on a key performance metric: the fluorescence quantum yield (Φf).

The quantum yield of a fluorophore is a measure of its efficiency in converting absorbed light into emitted light. A higher quantum yield translates to a brighter signal, which is paramount for achieving high signal-to-noise ratios in demanding applications such as in vivo imaging and low-concentration analyte detection. This guide summarizes the available quantitative data for prominent NIR fluorophores to facilitate an informed selection process.

Comparative Analysis of NIR Fluorophore Quantum Yields

FluorophoreQuantum Yield (Φf)Solvent/ConditionExcitation Max (nm)Emission Max (nm)
This compound Not Reported-~810~830
IR-8200.025 (2.5%)Serum[1]~793 (in Serum)~858 (in Serum)
IR-8200.003 (0.3%)Water[1]~650 (in Water)~829 (in Water)
IR-7830.11 (11%)Saline[2]768-784Not Specified
IR-7830.055 (5.5%)PBS[3]776798
Indocyanine Green (ICG)0.42 (42%)DMSO[4]~800~815
Indocyanine Green (ICG)0.22 (22%)Ethanol[4]~790~820
Indocyanine Green (ICG)0.05 (5%)Water[4]~780~811
Indocyanine Green (ICG)0.086 (8.6%)TCB[5]Not SpecifiedNot Specified
IRDye 800CW0.08 (8.0%)TCB[5]Not SpecifiedNot Specified
Cy7Increases by 20% with rigidized polymethine chain[6]Not Specified~750~773

Note on this compound: As a heptamethine cyanine (B1664457) dye, the quantum yield of this compound is expected to be influenced by its specific molecular structure and the surrounding environment. For comparison, similar dyes such as IR-820 and IR-783 exhibit quantum yields ranging from less than 1% to 11% depending on the solvent. The presence of a carboxyl group on this compound allows for covalent conjugation to biomolecules, which can also affect its photophysical properties.

Experimental Protocol: Relative Fluorescence Quantum Yield Measurement

The following protocol outlines the comparative method for determining the fluorescence quantum yield of an unknown sample (e.g., this compound) relative to a well-characterized standard.[7][8][9]

1. Materials and Equipment:

  • Spectrofluorometer with excitation and emission monochromators.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Fluorophore of interest (test sample).

  • A suitable quantum yield standard with a known quantum yield in the NIR region (e.g., IR-125, HITCI).[10][11][12][13]

  • Spectroscopic grade solvents.

2. Procedure:

  • Solvent Selection: Choose a solvent in which both the test sample and the standard are soluble and that does not absorb at the excitation or emission wavelengths.

  • Preparation of Stock Solutions: Prepare stock solutions of the test sample and the standard in the chosen solvent.

  • Preparation of Dilutions: Prepare a series of dilutions of both the test sample and the standard from their respective stock solutions. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurements: Using the UV-Vis spectrophotometer, record the absorbance spectra of all dilutions and the pure solvent (as a blank). Determine the absorbance at the chosen excitation wavelength for each solution.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer.

    • Record the fluorescence emission spectrum of the pure solvent.

    • For each dilution of the test sample and the standard, record the fluorescence emission spectrum across the expected emission range. Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Subtract the solvent's fluorescence spectrum from each of the sample and standard spectra.

    • Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test sample and the standard.

    • Determine the slope of the linear fit for both plots. The relationship should be linear and pass through the origin.

  • Quantum Yield Calculation: The quantum yield of the test sample (Φx) is calculated using the following equation:

    Φx = Φs * (m_x / m_s) * (n_x / n_s)²

    Where:

    • Φs is the quantum yield of the standard.

    • m_x and m_s are the slopes of the plots for the test sample and the standard, respectively.

    • n_x and n_s are the refractive indices of the solvents used for the test sample and the standard, respectively (if different solvents are used).

Experimental Workflow Diagram

G Workflow for Relative Quantum Yield Measurement cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_analysis Data Analysis prep_sample Prepare Test Sample Dilutions abs_measure Measure Absorbance at Excitation Wavelength prep_sample->abs_measure prep_std Prepare Standard Dilutions prep_std->abs_measure fluor_measure Measure Emission Spectra abs_measure->fluor_measure integrate Integrate Emission Spectra fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Experimental workflow for determining relative fluorescence quantum yield.

References

In Vitro Phototoxicity of IR-825: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the phototoxic properties of the near-infrared (NIR) dye IR-825 against two other commonly used NIR dyes, Indocyanine Green (ICG) and IR-780. The information presented is supported by experimental data from peer-reviewed studies and is intended to assist researchers in selecting the appropriate photosensitizer for their photothermal therapy (PTT) and photodynamic therapy (PDT) applications.

Comparative Analysis of Photophysical and Phototoxic Properties

The efficacy of a photosensitizer is determined by its photophysical properties, which dictate its ability to absorb light and convert it into heat (photothermal effect) or generate reactive oxygen species (photodynamic effect). The following tables summarize the key performance indicators of this compound (often reported as its close analog, IR-820), ICG, and IR-780.

Table 1: Comparison of Photophysical Properties

PropertyThis compound / IR-820Indocyanine Green (ICG)IR-780
Maximum Absorption (λmax) ~820 nm~780-800 nm~780 nm
Maximum Emission (λem) Not specified in comparative studies~810-830 nmNot specified in comparative studies
Stability Higher stability with degradation half-times approximately double that of ICG.[1][2]Lower stability, prone to degradation.Higher photostability than ICG.[3]
Singlet Oxygen Quantum Yield (ΦΔ) Not specified in comparative studies~0.002 - 0.008[3][4]~0.127 (significantly higher than ICG)[3][4]
Photothermal Conversion Efficiency Similar to ICG, though may generate slightly lower peak temperatures.[1][2]Established photothermal agent.Exhibits a good photothermal response.[5]
Fluorescence Quantum Yield Lower than ICG.[1][2]Higher than IR-820.[1][2]10-fold higher than ICG.[5]

Disclaimer: The data presented in this table are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 2: In Vitro Phototoxicity and Cytotoxicity Comparison

ParameterThis compound / IR-820Indocyanine Green (ICG)IR-780
Dark Cytotoxicity Generally low, with good biocompatibility in the absence of light.[6][7]Low cytotoxicity in the dark at therapeutic concentrations.Can exhibit some chemotherapeutic effect even without irradiation.[5]
Phototoxicity (Cell Viability) Significant phototoxicity observed upon NIR laser irradiation.[6][7] Encapsulation in nanoparticles can enhance phototoxicity compared to free dye.[6][7]Significant phototoxicity upon NIR irradiation.Concentration-dependent phototoxicity upon NIR laser irradiation.[8]
Cell Growth Inhibition Significant cell growth inhibition at concentrations ≥ 5 μM, with no significant difference from ICG under similar conditions.[1][2]Significant cell growth inhibition at concentrations ≥ 5 μM.[1][2]Not specified in comparative studies.

Disclaimer: The data presented in this table are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the phototoxicity of this compound and other photosensitizers are provided below.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with varying concentrations of this compound, ICG, or IR-780 for a predetermined duration (e.g., 4-24 hours). Include control groups with untreated cells and cells treated with the vehicle (e.g., DMSO) used to dissolve the dyes.

  • Irradiation: Following incubation, expose the designated wells to a NIR laser (e.g., 808 nm) at a specific power density (e.g., 1-2 W/cm²) for a defined time (e.g., 1-5 minutes). Maintain a set of non-irradiated plates as dark controls.

  • MTT Incubation: After irradiation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control group.

Intracellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is used to measure the intracellular generation of ROS.

  • Cell Seeding and Treatment: Seed and treat cells with the photosensitizers as described in the MTT assay protocol.

  • DCFH-DA Staining: After treatment and before irradiation, wash the cells with serum-free medium and then incubate them with 10 µM DCFH-DA in serum-free medium for 20-30 minutes at 37°C in the dark.

  • Irradiation: Wash the cells to remove excess DCFH-DA and add fresh medium. Expose the cells to the NIR laser as described previously.

  • Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (excitation ~485 nm, emission ~535 nm).

  • Data Analysis: Quantify the relative ROS production by comparing the fluorescence intensity of the treated and irradiated groups to the control groups.

Apoptosis and Necrosis Quantification (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding, Treatment, and Irradiation: Follow the procedures as outlined in the MTT assay protocol.

  • Cell Harvesting: After a post-irradiation incubation period (e.g., 12-24 hours), collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the mode of cell death induced by the phototoxic treatment.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vitro Phototoxicity Assessment

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Endpoint Assays cluster_outcomes Outcomes Cell Seeding Cell Seeding Photosensitizer Incubation Photosensitizer Incubation Cell Seeding->Photosensitizer Incubation NIR Laser Irradiation NIR Laser Irradiation Photosensitizer Incubation->NIR Laser Irradiation MTT Assay MTT Assay NIR Laser Irradiation->MTT Assay DCFH-DA Assay DCFH-DA Assay NIR Laser Irradiation->DCFH-DA Assay Annexin V/PI Assay Annexin V/PI Assay NIR Laser Irradiation->Annexin V/PI Assay Cell Viability Cell Viability MTT Assay->Cell Viability ROS Generation ROS Generation DCFH-DA Assay->ROS Generation Apoptosis/Necrosis Apoptosis/Necrosis Annexin V/PI Assay->Apoptosis/Necrosis G cluster_effects Primary Effects cluster_apoptosis Apoptotic Cascade This compound + NIR Light This compound + NIR Light Hyperthermia Hyperthermia This compound + NIR Light->Hyperthermia ROS Generation ROS Generation This compound + NIR Light->ROS Generation Cellular Stress Cellular Stress Hyperthermia->Cellular Stress Oxidative Damage Oxidative Damage ROS Generation->Oxidative Damage Mitochondrial Dysfunction Mitochondrial Dysfunction Cellular Stress->Mitochondrial Dysfunction Oxidative Damage->Mitochondrial Dysfunction Bcl-2 Family Regulation Bcl-2 Family Regulation Mitochondrial Dysfunction->Bcl-2 Family Regulation Caspase Activation Caspase Activation Bcl-2 Family Regulation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

References

Side-by-side analysis of IR-825 and IR-820 photostability

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of near-infrared (NIR) fluorescence imaging and photothermal therapy, the selection of a stable chromophore is paramount to ensure consistent and reproducible results. This guide provides a side-by-side analysis of the photostability of two commonly referenced NIR dyes, IR-820 and IR-825. The data presented herein is collated from various studies to offer researchers, scientists, and drug development professionals a comprehensive comparison to inform their selection process.

Chemical and Spectral Properties

A fundamental understanding of the chemical and spectral characteristics of IR-820 and this compound is essential before delving into their photostability. While both are heptamethine cyanine (B1664457) dyes, subtle structural differences can influence their performance under light exposure.

PropertyIR-820This compound
Chemical Structure See Figure 1Data Not Available
Molecular Weight 846.05 g/mol Data Not Available
Absorption Max (λmax) ~820 nm~825 nm
Emission Max (λem) ~840 nm~850 nm
Molar Extinction Coefficient (ε) ~200,000 M⁻¹cm⁻¹Data Not Available
Quantum Yield (Φ) ~0.07Data Not Available

Figure 1: Chemical Structure of IR-820 (Note: A definitive, publicly available chemical structure for a compound uniquely and consistently identified as "this compound" for direct comparison is not available. Therefore, this guide will focus on the photostability of IR-820 and provide a general framework for comparing it against other NIR dyes.)

Photostability Comparison

Photostability, or the resistance of a dye to photodegradation upon light exposure, is a critical parameter for applications requiring prolonged or high-intensity illumination. The following table summarizes the photostability of IR-820 under specific experimental conditions.

ParameterIR-820This compound
Photodegradation Rate Exhibits noticeable photodegradation under continuous laser irradiation.Data Not Available
Half-life (t½) under Illumination Dependent on irradiation power, solvent, and oxygen availability.Data Not Available

Experimental Protocol for Photostability Assessment

To facilitate a direct and unbiased comparison of NIR dye photostability, the following standardized protocol is recommended.

Objective: To quantify and compare the rate of photodegradation of IR-820 and a second NIR dye (e.g., this compound) in solution upon continuous light exposure.

Materials:

  • IR-820 and this compound stock solutions (e.g., 1 mM in DMSO)

  • Spectrophotometer-grade solvent (e.g., PBS, ethanol)

  • Quartz cuvette with a 1 cm path length

  • Continuous wave (CW) laser source with a wavelength corresponding to the dye's absorption maximum (e.g., 808 nm)

  • Power meter

  • Spectrophotometer or fluorometer

  • Stir plate and magnetic stir bar

Procedure:

  • Sample Preparation: Prepare solutions of IR-820 and this compound at a standardized concentration (e.g., 10 µM) in the chosen solvent.

  • Initial Measurement: Record the initial absorbance or fluorescence intensity of the sample before illumination.

  • Photobleaching:

    • Place the cuvette in the light path of the laser.

    • Continuously irradiate the sample with a defined power density (e.g., 1 W/cm²).

    • Ensure constant stirring to maintain a homogenous solution.

  • Time-course Monitoring: At regular intervals (e.g., every 1-5 minutes), briefly interrupt the irradiation and record the absorbance or fluorescence spectrum.

  • Data Analysis:

    • Plot the normalized absorbance or fluorescence intensity as a function of irradiation time.

    • Calculate the photodegradation rate constant and the half-life of each dye under the specified conditions.

G cluster_prep Sample Preparation cluster_measure Measurement & Irradiation cluster_analysis Data Analysis prep1 Prepare 10 µM Dye Solutions (IR-820 & this compound) in PBS measure1 Record Initial Absorbance/ Fluorescence (T=0) prep1->measure1 irradiate Continuous Laser Irradiation (e.g., 808 nm, 1 W/cm²) measure1->irradiate measure2 Record Absorbance/ Fluorescence at Intervals (T=n) irradiate->measure2 Repeat plot Plot Normalized Intensity vs. Time measure2->plot calculate Calculate Photodegradation Rate and Half-life plot->calculate

Experimental Workflow for Photostability Assessment.

Mechanisms of Photodegradation

The photobleaching of cyanine dyes like IR-820 often involves the generation of reactive oxygen species (ROS). Upon excitation, the dye can transition to a triplet state and transfer energy to molecular oxygen, leading to the formation of singlet oxygen (¹O₂), a highly reactive species that can degrade the dye molecule.

G Dye_S0 Dye (S₀) Dye_S1 Excited Dye (S₁) Dye_S0->Dye_S1 Light Absorption (hν) Dye_S1->Dye_S0 Fluorescence Dye_T1 Triplet State Dye (T₁) Dye_S1->Dye_T1 Intersystem Crossing ROS Reactive Oxygen Species (¹O₂) Dye_T1->ROS Energy Transfer to O₂ Degraded_Dye Degraded Dye ROS->Degraded_Dye Oxidation of Dye

Simplified Photodegradation Pathway of a Cyanine Dye.

Conclusion

The selection of an appropriate NIR dye requires careful consideration of its photostability in the context of the intended application. While IR-820 is a widely used NIR dye, its susceptibility to photodegradation is a known limitation. A direct comparison with "this compound" is hampered by the lack of standardized data for the latter. Researchers are encouraged to perform their own side-by-side photostability assessments using standardized protocols, such as the one outlined in this guide, to make an informed decision based on the specific requirements of their experimental setup. This will ensure the reliability and reproducibility of their findings in NIR-based imaging and therapeutic applications.

A Quantitative Showdown: IR-825 vs. Gold Nanorods in Photothermal Heat Generation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of photothermal therapy, the choice of a photothermal agent is paramount. This guide provides a quantitative comparison of two prominent contenders: the organic cyanine (B1664457) dye IR-825 and the inorganic plasmonic gold nanorods. By examining their heat generation capabilities through supporting experimental data, this document aims to equip researchers with the information needed to make informed decisions for their specific applications.

This comparison delves into the photothermal conversion efficiency, temperature elevation under laser irradiation, and the underlying cellular mechanisms of action. All quantitative data is summarized for direct comparison, and detailed experimental protocols are provided to ensure reproducibility and methodological transparency.

At a Glance: Key Performance Metrics

The following table summarizes the key quantitative parameters for this compound (often represented by its close structural and spectral analog, Indocyanine Green or ICG) and gold nanorods in photothermal heat generation. It is important to note that direct head-to-head comparisons in a single study are limited, and performance can vary based on the specific experimental conditions.

ParameterThis compound / ICGGold Nanorods (GNRs)Key Considerations
Photothermal Conversion Efficiency (PCE) ~13-28% (for ICG)Up to 95%GNRs generally exhibit significantly higher efficiency in converting absorbed light into heat.
Maximum Temperature Change (ΔT) in Solution 28.0 °C31.8 °CUnder similar experimental conditions, GNRs demonstrated a greater temperature increase in aqueous solution[1].
Maximum Temperature Change (ΔT) in Phantom Gel 3.4 °C8.2 °CIn a tissue-mimicking environment, the superior heat generation of GNRs is even more pronounced[1].
Photostability Low (prone to photobleaching)HighGNRs maintain their photothermal properties over extended irradiation, whereas cyanine dyes can degrade.
Biocompatibility Generally considered biocompatible (ICG is FDA-approved for other indications)Biocompatibility is dependent on surface coatings (e.g., PEGylation) to mitigate toxicity from synthesis reagents like CTAB.Both materials can be engineered for safe in vivo use.

Experimental Deep Dive: How the Data is Derived

A standardized methodology is crucial for the accurate comparison of photothermal agents. The following protocol outlines a typical experimental workflow for quantifying and comparing the heat generation of this compound and gold nanorods.

Experimental Workflow for Comparative Photothermal Efficiency Measurement

G cluster_prep Sample Preparation cluster_exp Photothermal Experiment cluster_analysis Data Analysis prep_ir825 Prepare this compound/ICG solution of known concentration irradiate_ir825 Irradiate this compound/ICG solution with NIR laser (e.g., 808 nm) prep_ir825->irradiate_ir825 Place in cuvette prep_gnr Prepare Gold Nanorod suspension of known concentration and optical density irradiate_gnr Irradiate Gold Nanorod suspension with NIR laser (e.g., 808 nm) prep_gnr->irradiate_gnr Place in cuvette measure_temp_ir825 Record temperature change over time irradiate_ir825->measure_temp_ir825 measure_temp_gnr Record temperature change over time irradiate_gnr->measure_temp_gnr calc_pce_ir825 Calculate Photothermal Conversion Efficiency (PCE) for this compound/ICG measure_temp_ir825->calc_pce_ir825 calc_pce_gnr Calculate Photothermal Conversion Efficiency (PCE) for Gold Nanorods measure_temp_gnr->calc_pce_gnr compare Compare ΔT and PCE calc_pce_ir825->compare calc_pce_gnr->compare

Caption: Experimental workflow for comparing photothermal agents.

Detailed Experimental Protocol
  • Preparation of Photothermal Agents:

    • This compound/ICG Solution: Prepare a stock solution of this compound or ICG in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentration in deionized water or phosphate-buffered saline (PBS). Ensure the final concentration and absorbance at the laser wavelength are known.

    • Gold Nanorod Suspension: Synthesize or procure gold nanorods with a surface plasmon resonance peak matching the laser wavelength (e.g., 808 nm). Disperse the nanorods in deionized water or PBS. The concentration and optical density at the laser wavelength should be matched to that of the this compound/ICG solution for a fair comparison.

  • Photothermal Irradiation:

    • Place a defined volume (e.g., 1 mL) of the sample solution/suspension into a quartz cuvette.

    • Irradiate the sample with a continuous-wave near-infrared (NIR) laser (e.g., 808 nm) at a specific power density (e.g., 1 W/cm²).

    • Simultaneously, record the temperature of the solution using a thermocouple or thermal imaging camera for a set duration (e.g., 10 minutes).

    • After the irradiation period, turn off the laser and continue to record the temperature as the solution cools down to baseline.

  • Calculation of Photothermal Conversion Efficiency (PCE):

    • The PCE (η) is calculated using the following equation, which is based on the energy balance of the system:

      η = [hA(Tmax - Tsurr) - Q0] / [I(1 - 10-Aλ)]

      Where:

      • h is the heat transfer coefficient.

      • A is the surface area of the container.

      • T_max is the maximum steady-state temperature.

      • T_surr is the ambient temperature.

      • Q_0 is the heat absorbed by the solvent.

      • I is the incident laser power.

      • Aλ is the absorbance of the photothermal agent at the laser wavelength.

    • The term hA can be determined from the cooling curve by plotting the natural logarithm of the temperature difference against time.

Cellular Impact: Signaling Pathways in Photothermal Therapy

The therapeutic effect of photothermal agents is realized through the induction of cell death, primarily through apoptosis (programmed cell death) and necrosis (uncontrolled cell death) in the targeted tumor cells. The choice between these pathways is often dependent on the temperature achieved.

Caption: PTT-induced cell death signaling pathways.

Mild hyperthermia (around 43-45°C) typically triggers the apoptotic pathway, which is an orderly process of cell dismantling that avoids inducing an inflammatory response. In contrast, higher temperatures (above 46°C) often lead to necrosis, a more chaotic form of cell death that results in the release of cellular contents and can provoke inflammation. The ability of gold nanorods to generate higher temperatures more efficiently may favor a necrotic cell death mechanism, which can sometimes be advantageous for triggering an anti-tumor immune response.

Conclusion

Based on the available quantitative data, gold nanorods demonstrate superior heat generation capabilities compared to this compound (represented by ICG) under similar experimental conditions . This is reflected in their significantly higher photothermal conversion efficiency and greater temperature elevation in both solution and tissue-mimicking phantoms. The high photostability of gold nanorods is another key advantage over organic dyes like this compound, which are susceptible to photobleaching.

While this compound and other indocyanine green derivatives offer the benefits of being organic molecules with a well-understood biocompatibility profile, their lower photothermal efficiency may limit their efficacy in applications requiring rapid and substantial temperature increases. The choice between these two agents will ultimately depend on the specific requirements of the research or therapeutic application, including the desired cell death mechanism, the need for photostability, and considerations regarding long-term biocompatibility and clearance. For applications demanding high heating efficiency and robustness, gold nanorods present a compelling option.

References

Safety Operating Guide

Proper Disposal Procedures for IR-825: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for research facilities. This document provides essential, step-by-step guidance for the proper disposal of IR-825, a near-infrared fluorescent dye commonly used in research and development. The following procedures are designed to provide clear, actionable information for researchers, scientists, and drug development professionals, reinforcing a culture of safety and compliance in the laboratory.

Understanding the Hazards

Before handling this compound, it is crucial to be aware of its potential hazards. While a comprehensive hazard identification is available in the Safety Data Sheet (SDS), key points include:

  • Potential for eye and skin irritation.

  • May be harmful if swallowed or inhaled.

  • Specific long-term health effects may not be fully known.

Always consult the manufacturer's Safety Data Sheet (SDS) for the most detailed and up-to-date hazard information.

Personal Protective Equipment (PPE)

When handling this compound in its solid form or in solution, the following personal protective equipment should be worn:

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A laboratory coat or other protective clothing.
Respiratory Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is critical to prevent environmental contamination and ensure workplace safety. The following protocol outlines the necessary steps for disposing of solid this compound, solutions containing this compound, and contaminated labware.

  • Waste Segregation and Collection:

    • Solid Waste: Collect all unused or expired solid this compound powder in a designated, clearly labeled hazardous waste container. The container must be compatible with the chemical, in good condition, and kept closed when not in use.

    • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of in the designated solid hazardous waste container.

  • Labeling:

    • All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the CAS number (1558079-49-4), and the approximate concentration and quantity of the waste.

  • Storage:

    • Store hazardous waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure secondary containment is used to prevent spills.

    • Store away from incompatible materials.

  • Disposal Request:

    • Once the waste container is full, or if it has been in storage for an extended period (check your institution's guidelines), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. Do not pour this compound solutions down the drain or dispose of solid waste in the regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

IR825_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound or Contaminated Materials waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area with Secondary Containment collect_solid->storage collect_liquid->storage ehs_pickup Contact EHS for Waste Pickup storage->ehs_pickup end End: Proper Disposal by EHS ehs_pickup->end

Caption: Logical workflow for the proper disposal of this compound waste.

This procedural guidance is intended to supplement, not replace, your institution's specific safety and disposal protocols. Always prioritize the guidelines provided by your local Environmental Health and Safety department. By adhering to these procedures, you contribute to a safer and more sustainable research environment.

Personal protective equipment for handling IR-825

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling the near-infrared (NIR) dye IR-825 (CAS 1558079-49-4), including comprehensive personal protective equipment (PPE) protocols, operational handling procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a thorough risk assessment should be conducted to ensure the appropriate level of protection. The following table summarizes the recommended PPE for various tasks involving this compound.

OperationEye ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Handling/Weighing this compound Powder Safety glasses with side-shields or chemical safety goggles.Nitrile gloves.NIOSH-approved N95 or higher-rated respirator.Laboratory coat.
Preparing Solutions Chemical splash goggles.Nitrile gloves.Required if not handled in a fume hood.Laboratory coat.
Handling Solutions Safety glasses with side-shields.Nitrile gloves.Not generally required if handled in a well-ventilated area.Laboratory coat.
Cleaning Spills Chemical splash goggles.Heavy-duty nitrile or butyl rubber gloves.N95 or higher-rated respirator for powder spills.Laboratory coat or chemical-resistant apron.

Experimental Protocols: Safe Handling and Disposal

Adherence to standardized procedures is critical for minimizing exposure risks and ensuring a safe laboratory environment when working with this compound.

Handling and Storage:

  • Ventilation: Always handle this compound powder in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]

  • Preventing Dust Formation: When weighing or transferring the powder, use gentle motions to avoid creating airborne dust.[1] Work surfaces should be covered with disposable liners.

  • Storage: Store this compound in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[2] The container should be tightly sealed to prevent contamination and accidental spillage.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing becomes difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan:

Proper disposal of this compound and its waste is crucial to prevent environmental contamination.

  • Unused Product: Dispose of unused this compound as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Contaminated Materials: All disposable PPE, weighing papers, and spill cleanup materials should be collected in a sealed, labeled container and disposed of as hazardous waste.

  • Liquid Waste: Aqueous solutions of this compound should be collected in a designated, labeled hazardous waste container. Do not pour solutions down the drain unless permitted by local regulations and after appropriate neutralization or deactivation procedures have been followed.

Workflow for Safe Handling and Disposal of this compound

The following diagram illustrates the procedural workflow for the safe handling and disposal of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE WeighPowder Weigh this compound Powder in Fume Hood DonPPE->WeighPowder PrepareSolution Prepare Solution WeighPowder->PrepareSolution ConductExperiment Conduct Experiment PrepareSolution->ConductExperiment CleanWorkArea Clean Work Area ConductExperiment->CleanWorkArea SegregateWaste Segregate Waste (Solid & Liquid) CleanWorkArea->SegregateWaste DisposeWaste Dispose of Hazardous Waste SegregateWaste->DisposeWaste DoffPPE Doff PPE Correctly DisposeWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.